Acetate
Descripción
Structure
3D Structure
Propiedades
Número CAS |
71-50-1 |
|---|---|
Fórmula molecular |
C2H3O2- |
Peso molecular |
59.04 g/mol |
Nombre IUPAC |
acetate |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1 |
Clave InChI |
QTBSBXVTEAMEQO-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-] |
SMILES canónico |
CC(=O)[O-] |
Otros números CAS |
71-50-1 |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Acetate in Cellular Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acetate, a short-chain fatty acid, has emerged from being considered a simple metabolic intermediate to a critical regulator of cellular function. Its role extends far beyond a mere carbon source for energy production and lipid synthesis. This compound metabolism is intricately linked to epigenetic regulation, signal transduction, and cellular adaptation to stress, particularly in the context of cancer. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular metabolism, focusing on the enzymatic machinery, regulatory networks, and its implications in health and disease. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for professionals in the field.
Core Concepts in this compound Metabolism
This compound's central role in metabolism is predicated on its conversion to acetyl-coenzyme A (acetyl-CoA), a pivotal molecule at the crossroads of catabolic and anabolic pathways.[1][2] This conversion is the gateway for this compound's entry into a multitude of cellular processes.
1.1. Sources of Cellular this compound
Cellular this compound pools are maintained through both exogenous uptake and endogenous production:
-
Exogenous Sources: The primary external source of this compound is the gut microbiome, where it is a major end-product of bacterial fermentation of dietary fiber.[3] It is absorbed into circulation and taken up by various tissues.[4]
-
Endogenous Production: this compound is generated intracellularly through several mechanisms:
-
Acetyl-CoA Hydrolysis: Enzymes such as Acyl-CoA thioesterases (ACOTs), particularly ACOT12 in the liver, can hydrolyze acetyl-CoA to generate free this compound, which can then be released into circulation.[1]
-
Pyruvate Dehydrogenase Complex (PDC) Bypass: Recent evidence supports a pathway for de novo this compound production from pyruvate, the end product of glycolysis.[1]
-
Deacetylation Reactions: The deacetylation of proteins, notably histones by histone deacetylases (HDACs), and metabolites releases this compound that can be recycled.[3]
-
1.2. The Acyl-CoA Synthetase Short-Chain Family (ACSS)
The activation of this compound to acetyl-CoA is an ATP-dependent reaction catalyzed by Acyl-CoA Synthetase Short-Chain (ACSS) enzymes.[3] Mammalian cells express two key isoforms with distinct subcellular localizations and functions:
-
ACSS1 (Mitochondrial): Predominantly expressed in tissues like the heart, skeletal muscle, and brown adipose tissue.[3] ACSS1 converts this compound into acetyl-CoA within the mitochondrial matrix, allowing it to enter the tricarboxylic acid (TCA) cycle for energy production.
-
ACSS2 (Cytoplasmic/Nuclear): Found in the cytosol and nucleus of most cell types.[3] ACSS2 is crucial for generating acetyl-CoA for processes like de novo lipogenesis in the cytoplasm and histone acetylation in the nucleus.[5] Under metabolic stress conditions such as hypoxia or nutrient deprivation, ACSS2 can translocate from the cytoplasm to the nucleus.[3]
This compound as a Bioenergetic and Biosynthetic Substrate
Once converted to acetyl-CoA, this compound contributes significantly to the cell's metabolic demands, particularly under conditions of metabolic stress.
2.1. Energy Production
Mitochondrial acetyl-CoA derived from this compound (via ACSS1) can condense with oxalothis compound to form citrate (B86180), entering the TCA cycle. The subsequent oxidation of citrate generates reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation for ATP synthesis. While glucose is the primary fuel in many cells under normal conditions, tissues like the brain can utilize this compound as an energy substrate, especially in astrocytes.[6]
2.2. De Novo Lipogenesis
Cytosolic acetyl-CoA, generated by ACSS2, is the fundamental two-carbon building block for the synthesis of fatty acids and cholesterol.[7] In cancer cells, particularly under hypoxic conditions where glucose-derived acetyl-CoA may be limited, this compound becomes a critical alternative carbon source to sustain the production of lipids required for membrane biosynthesis and rapid proliferation.[8][9][10] The expression of ACSS2 is a key determinant of a cancer cell's ability to utilize this compound for lipogenesis.[9]
This compound in Epigenetic Regulation and Signaling
This compound's influence extends beyond central carbon metabolism into the realm of cellular regulation, primarily through the production of nuclear acetyl-CoA by ACSS2.
3.1. Histone Acetylation and Gene Expression
Nuclear ACSS2 provides a direct link between this compound availability and the epigenetic landscape of the cell.[11] The acetyl-CoA generated by ACSS2 is used by histone acetyltransferases (HATs) to acetylate lysine (B10760008) residues on histone tails. This post-translational modification neutralizes the positive charge of lysine, leading to a more open chromatin structure that facilitates gene transcription.[11]
This compound supplementation has been shown to increase global histone acetylation in a dose-dependent manner.[9][12] This mechanism is particularly important for activating specific gene programs. For instance, under hypoxia, this compound-derived acetyl-CoA can increase H3K9, H3K27, and H3K56 acetylation at the promoters of lipogenic genes like ACACA and FASN, thereby upregulating their expression to promote lipid synthesis.[13][14]
3.2. Signal Transduction
This compound can act as a signaling molecule through several mechanisms:
-
Metabolic Sensor: Acetyl-CoA levels, influenced by this compound availability, are proposed to act as a second messenger system, linking the metabolic state of the cell to the regulation of protein function and gene expression.[3]
-
AMPK Activation: In peripheral tissues, the uptake and activation of this compound to acetyl-CoA consumes ATP, increasing the AMP/ATP ratio. This can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism that shifts cells towards catabolic, energy-producing pathways and away from anabolic processes like lipogenesis.[4][15]
This compound Metabolism in Cancer
Cancer cells exhibit significant metabolic plasticity, allowing them to thrive in the often harsh tumor microenvironment characterized by hypoxia and nutrient limitation.[1] this compound metabolism plays a crucial role in this adaptation.
-
Alternative Carbon Source: In nutrient-poor regions of a tumor, cancer cells can take up this compound produced by well-vascularized, glycolytic tumor cells (the "Warburg effect").[1] This "metabolic symbiosis" allows nutrient-limited cells to use this compound for energy and biosynthesis.[1]
-
Survival Under Stress: The enzyme ACSS2 is critical for cancer cell survival and growth under low-oxygen and low-serum conditions.[8][10] It allows cells to utilize this compound to maintain the acetyl-CoA pool for lipid synthesis when glucose and other nutrients are scarce.[16]
-
Epigenetic Reprogramming: Cancer cells can use this compound to epigenetically regulate genes involved in survival pathways. For example, in glioblastoma, nuclear ACSS2 can use recycled this compound from histone deacetylation to produce acetyl-CoA, which is then used to acetylate histones at the promoters of autophagy and lysosomal genes, promoting cell survival during glucose deprivation.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound metabolism from published literature.
| Parameter | Organism/Cell Type | Condition | Value | Reference(s) |
| Plasma this compound Concentration | Healthy Humans | - | 20 - 51 µM (Median: 34.1 µM) | [17] |
| This compound Uptake Rate | BT474c1 Breast Cancer Cells | Hypoxia | Increased vs. Normoxia | [10] |
| Contribution to Fatty Acids | Hypoxic Cancer Cells | Low Serum | 20 - 40% of carbons | [9] |
| Linear Range of Quantification | GC-MS Method | - | 2 - 2000 µM | [17][18] |
| Assay Detection Limit | Colorimetric Assay Kit | - | 0.13 - 0.20 mM | [19] |
| Table 1: Concentrations and Fluxes of this compound. |
| Histone Mark | Cell Type | Treatment | Effect | Reference(s) |
| H3K9, H3K27, H3K56 | Hypoxic Cancer Cells | This compound Supplementation | Increased acetylation at ACACA & FASN promoters | [13][14] |
| H3K9 | Rat Brain | This compound Supplementation | Increased acetylation | |
| H4K8, H4K16 | Rat Brain | This compound Supplementation | Increased acetylation | [12] |
| Table 2: this compound-Mediated Histone Acetylation. |
Key Signaling and Metabolic Pathways
Visualizations of key pathways involving this compound are provided below using the DOT language for Graphviz.
Caption: Overview of this compound Metabolism in a Eukaryotic Cell.
Caption: ACSS2-Mediated Stress Response Pathway in Cancer Cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below as a reference for laboratory professionals.
7.1. Protocol: Quantification of this compound in Biological Samples via GC-MS
This protocol is adapted from methods described for the analysis of free and bound this compound.[17][18] It is based on alkylation to its propyl derivative followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
A. Reagents and Materials:
-
Internal Standard (IS): U-¹³C₂-acetate.
-
Derivatization Reagents: 1-Propanol (B7761284), Pyridine, Methyl chloroformate (MCF).
-
Solvents: Chloroform (B151607), Sodium Hydroxide (NaOH).
-
Sample Types: Plasma, tissue homogenates, cell extracts, culture medium.
-
GC-MS system with a suitable column (e.g., DB-5ms).
B. Sample Preparation:
-
To 50 µL of sample (e.g., plasma, cell lysate supernatant), add 10 µL of U-¹³C₂-acetate internal standard (concentration should be optimized based on expected sample concentration).
-
Add 200 µL of a 1:1 (v/v) solution of 1-propanol and pyridine. Vortex thoroughly.
-
Add 20 µL of MCF and vortex immediately for 1 minute.
-
Add 200 µL of chloroform and vortex for 1 minute to extract the propyl-acetate derivative.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Transfer the lower organic phase (chloroform) to a GC vial for analysis.
C. GC-MS Analysis:
-
Injection: Inject 1 µL of the organic phase into the GC-MS.
-
GC Program:
-
Inlet temperature: 250°C.
-
Oven program: Start at 60°C, hold for 1 min, ramp to 120°C at 10°C/min, then ramp to 300°C at 30°C/min, hold for 2 min.
-
-
MS Program:
-
Use Selected Ion Monitoring (SIM) mode.
-
Monitor m/z for propyl this compound (e.g., m/z 102 for ¹²C-acetate derivative) and its ¹³C-labeled internal standard counterpart (e.g., m/z 104 for U-¹³C₂-acetate derivative).
-
-
Quantification: Calculate the concentration of ¹²C-acetate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
7.2. Protocol: ¹³C-Metabolic Flux Analysis (MFA) using [1,2-¹³C₂]this compound
This protocol provides a general workflow for tracing the metabolic fate of this compound in cultured cells.[20][21][22]
A. Experimental Design and Labeling:
-
Media Preparation: Prepare a custom cell culture medium that lacks unlabeled this compound. Supplement this medium with a known concentration of [1,2-¹³C₂]this compound (e.g., 1-5 mM, optimize for cell type).
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Adaptation (Optional): To prevent metabolic shock, pre-culture cells for 24 hours in the custom medium containing unlabeled this compound.
-
Labeling: Aspirate the growth medium, wash cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.
-
Time Course: Collect samples at multiple time points (e.g., 0, 4, 8, 12, 24 hours) to confirm the achievement of isotopic steady state. Isotopic steady state is reached when the isotopic enrichment of key intracellular metabolites (e.g., citrate, glutamate) plateaus.[21]
B. Metabolite Extraction (Quenching and Lysis):
-
Aspirate the labeling medium rapidly.
-
Immediately wash the cell monolayer with ice-cold saline solution.
-
Add ice-cold 80% methanol (B129727) (-80°C) to the plate to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell extract into a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for analysis.
C. Sample Analysis and Data Modeling:
-
Analyze the isotopic labeling patterns (mass isotopomer distributions) of intracellular metabolites (especially TCA cycle intermediates and amino acids) using GC-MS or LC-MS.
-
Construct a metabolic network model that includes the relevant pathways for this compound metabolism (e.g., TCA cycle, glyoxylate (B1226380) shunt if applicable, gluconeogenesis).[20]
-
Use computational software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model, allowing for the calculation of intracellular metabolic fluxes.
Caption: Experimental workflow for ¹³C Metabolic Flux Analysis.
Conclusion and Future Directions
This compound metabolism is a critical and highly integrated component of the cellular metabolic network. Its roles as a bioenergetic fuel, a biosynthetic precursor, and an epigenetic regulator highlight its importance in both normal physiology and disease states like cancer. The enzyme ACSS2, in particular, has emerged as a key player in mediating cellular adaptation to metabolic stress and represents a promising therapeutic target. Future research will likely focus on further elucidating the complex regulation of this compound metabolism, its interplay with other metabolic pathways, and the development of novel therapeutic strategies that exploit the metabolic vulnerabilities of this compound-dependent cells.
References
- 1. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Metabolism in Physiology, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Function of this compound [jstage.jst.go.jp]
- 5. ACSS2 and metabolic diseases: from lipid metabolism to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a Bioenergetic Substrate for Human Glioblastoma and Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Role of this compound in Fat Metabolism and Cancer Development [artofhealingcancer.com]
- 9. The metabolic fate of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA Synthetase 2 Promotes this compound Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic transfer of this compound on histones from lysine reservoir sites to lysine activating sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] this compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia | Semantic Scholar [semanticscholar.org]
- 14. This compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. babraham.ac.uk [babraham.ac.uk]
- 17. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. 13C Metabolic Flux Analysis of this compound Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 21. benchchem.com [benchchem.com]
- 22. 13C Metabolic Flux Analysis of this compound conversion to lipids by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Acetate-Derived Acetyl-CoA: A Technical Guide for Researchers
Abstract
Acetyl-Coenzyme A (acetyl-CoA) stands as a central node in cellular metabolism, integrating catabolic and anabolic pathways. While traditionally viewed as a product of glucose and fatty acid oxidation, the contribution of acetate as a precursor for acetyl-CoA is increasingly recognized as a critical factor in cellular physiology and pathology, particularly in cancer and under metabolic stress. This technical guide provides an in-depth exploration of the biological significance of acetyl-CoA derived from this compound. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the metabolic, epigenetic, and signaling roles of this compound-derived acetyl-CoA. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this vital metabolic axis.
Introduction: this compound as a Key Metabolic Substrate
This compound, a short-chain fatty acid, has long been known as a metabolic intermediate. However, its role as a significant carbon source for the synthesis of acetyl-CoA has gained prominence in recent years.[1] Acetyl-CoA is a critical molecule that participates in a myriad of biochemical reactions, including protein, carbohydrate, and lipid metabolism.[2] Its primary function is to convey the acetyl group to the citric acid (Krebs) cycle for oxidation and energy production.[2] Beyond its bioenergetic role, acetyl-CoA is a key precursor for the biosynthesis of fatty acids and cholesterol and serves as the acetyl donor for protein acetylation, a crucial post-translational modification that regulates gene expression and protein function.[1][3]
The conversion of this compound to acetyl-CoA is catalyzed by acetyl-CoA synthetase (ACSS) enzymes.[4] In mammalian cells, two major isoforms exist: ACSS1, a mitochondrial enzyme, and ACSS2, which is found in both the cytoplasm and the nucleus.[4][5] This compartmentalization allows this compound to contribute to distinct pools of acetyl-CoA, thereby influencing different cellular processes. Under conditions of metabolic stress, such as hypoxia or nutrient limitation, the reliance on this compound as a carbon source for acetyl-CoA production is significantly enhanced.[5][6] This metabolic plasticity is particularly important for the survival and proliferation of cancer cells.[6][7]
Metabolic Significance of this compound-Derived Acetyl-CoA
Contribution to Cellular Acetyl-CoA Pools
Under normoxic conditions, the majority of cellular acetyl-CoA is derived from glucose and glutamine.[8] However, under hypoxic conditions, a significant portion of the acetyl-CoA pool is generated from this compound.[8][9] This shift highlights the critical role of this compound in maintaining cellular energy homeostasis and biosynthetic capacity when oxygen is scarce.
| Condition | Cell Line | Contribution of Glucose and Glutamine to Acetyl-CoA (%) | Contribution of this compound to Acetyl-CoA (%) | Reference |
| Normoxia | MDA-MB-468 | >90 | Minor | [8][9] |
| Normoxia | HeLa | >90 | Minor | [9] |
| Normoxia | A549 | >90 | Minor | [9] |
| Hypoxia (1% O₂) | MDA-MB-468 | ~50 | ~20-50 | [8][9] |
| Hypoxia (1% O₂) | HeLa | ~78 | Significant | [9] |
| Hypoxia (1% O₂) | A549 | ~80 | Significant | [8] |
| Hypoxia (4% O₂) | 3T3-L1 Adipocytes | Decreased | Increased (from 356.5 to 649.8 pmol/mg of protein) | [10] |
Table 1: Quantitative Contribution of Carbon Sources to Acetyl-CoA Pools. This table summarizes the relative contributions of glucose, glutamine, and this compound to the cellular acetyl-CoA pool under normoxic and hypoxic conditions in various cell lines. Data is compiled from multiple studies to provide a comparative overview.
Fueling De Novo Lipogenesis
This compound-derived acetyl-CoA is a crucial substrate for de novo fatty acid synthesis, a process vital for the production of cellular membranes and signaling molecules.[6] Under hypoxic conditions, where the conversion of glucose to acetyl-CoA is limited, cancer cells upregulate the expression of ACSS2 to utilize this compound for lipid biosynthesis, thereby supporting their rapid proliferation.[6][11]
Caption: Workflow of this compound utilization for lipogenesis under metabolic stress.
Epigenetic Regulation by this compound-Derived Acetyl-CoA
A groundbreaking discovery in recent years is the role of this compound as an epigenetic metabolite.[11] this compound-derived acetyl-CoA, particularly the pool generated by ACSS2 in the nucleus, serves as the substrate for histone acetyltransferases (HATs), leading to the acetylation of histones.[11] Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, weakening the interaction between histones and DNA, and creating a more open chromatin structure that is permissive for transcription.[12]
Impact on Histone Acetylation Levels
This compound supplementation has been shown to increase the acetylation of specific histone residues, thereby influencing gene expression.[2][13] Under hypoxic conditions, this compound can rescue the global decrease in histone acetylation, with a particular impact on H3K9, H3K27, and H3K56 acetylation.[14]
| Treatment | Histone Mark | Fold Change in Acetylation | Cell Type/Condition | Reference |
| This compound Supplementation | H3K9ac | Increased | Hypoxic HepG2 cells | [14] |
| This compound Supplementation | H3K27ac | Increased | Hypoxic HepG2 cells | [14] |
| This compound Supplementation | H3K56ac | Increased | Hypoxic HepG2 cells | [14] |
| Glyceryl Trithis compound (oral dose) | Brain H4K8ac | Increased | Rats | [2] |
| Glyceryl Trithis compound (oral dose) | Brain H4K16ac | Increased | Rats | [2] |
| Glyceryl Trithis compound (oral dose) | Brain H3K9ac | Increased | Rats | [2] |
| AtHD1 disruption | H4 tetra-lysine acetylation | 1.5- to 4-fold increase | Arabidopsis thaliana | [15] |
| AtHD1 disruption | H3-K9 acetylation | 1.5- to 4-fold increase | Arabidopsis thaliana | [15] |
Table 2: Changes in Histone Acetylation upon this compound Treatment. This table presents quantitative data on the fold changes in specific histone acetylation marks following this compound supplementation or related genetic modifications in various models.
Signaling Pathway of this compound-Mediated Epigenetic Regulation
Under hypoxic conditions, the enzyme ACSS2 is upregulated and translocates to the nucleus.[6] There, it converts this compound into acetyl-CoA, which is then used by HATs to acetylate histones at the promoter regions of lipogenic genes, such as ACACA and FASN, leading to their transcriptional activation and enhanced lipid synthesis.[7][11]
Caption: this compound-mediated epigenetic regulation of lipogenic genes under hypoxia.
Experimental Protocols
Acetyl-CoA Synthetase (ACSS) Activity Assay
This protocol describes a colorimetric method to determine the activity of ACSS in cell or tissue extracts.[16][17] The assay measures the production of pyrophosphate (PPi), a product of the ACSS-catalyzed reaction.[17]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Sodium this compound (10 mM)
-
ATP (4 mM)
-
Coenzyme A (CoA) (0.15 mM)
-
Magnesium chloride (1 mM)
-
DTT (10 mM)
-
Molybdate (B1676688) reagent (2.5%)
-
2-mercaptoethanol (0.5 M)
-
Eikonogen reagent
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 mM Tris-HCl (pH 7.8), 10 mM sodium this compound, 4 mM ATP, 0.15 mM CoA, 1 mM magnesium chloride, and 10 mM DTT.[17]
-
Sample Addition: Add the cell or tissue extract containing ACSS to the reaction mixture. For a control, use a reaction mixture without the enzyme extract.[17]
-
Incubation: Incubate the reaction at 37°C for 20 minutes.[17]
-
Reaction Termination and PPi Detection:
-
Measurement: Incubate at 37°C and measure the absorbance at 580 nm.[17] The amount of PPi is proportional to the ACSS activity and can be quantified using a standard curve generated with known concentrations of pyrophosphate.[17]
Data Analysis: One unit of ACSS activity is defined as the amount of enzyme required to form 1 µmole of acetyl-CoA per minute at pH 7.5 and 37°C.[17] Specific activity is expressed as units per milligram of protein.[17]
Caption: Experimental workflow for the ACSS activity assay.
Stable Isotope Tracing with ¹³C-Acetate
This protocol outlines the use of ¹³C-labeled this compound to trace its contribution to the acetyl-CoA pool and downstream metabolites using mass spectrometry.[18][19][20]
Materials:
-
Cell culture medium
-
[U-¹³C₂]-Sodium this compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Metabolite extraction solvent (e.g., 80:20 Methanol:Water, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of [U-¹³C₂]-Sodium this compound.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state (typically 24-48 hours).[21]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Immediately add ice-cold extraction solvent to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.[18]
-
-
LC-MS Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of acetyl-CoA and other target metabolites.[18]
-
Data Analysis: The mass isotopologue distribution of acetyl-CoA and other metabolites is determined from the mass spectrometry data. The fractional contribution of this compound to the acetyl-CoA pool can be calculated by comparing the abundance of the ¹³C-labeled isotopologues to the unlabeled form.[22]
Caption: Workflow for ¹³C-acetate stable isotope tracing.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation
This protocol provides a detailed workflow for performing ChIP-seq to identify the genomic locations of specific histone acetylation marks.[23][24][25][26]
Materials:
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffer
-
Sonication equipment
-
Antibody specific to the histone acetylation mark of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Chromatin Preparation:
-
Immunoprecipitation:
-
Elution and Reverse Crosslinking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA crosslinks by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the initial sheared chromatin).[25]
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify genomic regions enriched for the histone acetylation mark.
-
Caption: Workflow for ChIP-seq analysis of histone acetylation.
Conclusion and Future Directions
The conversion of this compound to acetyl-CoA is a fundamental metabolic process with far-reaching implications for cellular function. This guide has provided a comprehensive overview of the biological significance of this compound-derived acetyl-CoA, highlighting its roles in metabolism, epigenetic regulation, and cellular signaling. The provided experimental protocols and quantitative data serve as a valuable resource for researchers seeking to investigate this critical metabolic pathway.
Future research in this area will likely focus on several key aspects. Elucidating the precise mechanisms that regulate the expression and activity of ACSS enzymes, particularly ACSS2, under various physiological and pathological conditions is a primary objective. Furthermore, a deeper understanding of the interplay between this compound metabolism and other metabolic pathways will be crucial. From a therapeutic perspective, targeting ACSS2 presents a promising strategy for the treatment of diseases characterized by metabolic dysregulation, such as cancer. The continued development of sophisticated analytical techniques, including advanced mass spectrometry and imaging methods, will undoubtedly accelerate progress in this exciting field of research.
References
- 1. Frontiers | this compound Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: this compound and ACSS2 in Health and Disease [frontiersin.org]
- 2. This compound supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
- 5. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA Synthetase 2 Promotes this compound Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contribution of glucose and glutamine to hypoxia-induced lipid synthesis decreases, while contribution of this compound increases, during 3T3-L1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SET oncoprotein accumulation regulates transcription through DNA demethylation and histone hypoacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic Metabolite this compound Inhibits Class I/II Histone Deacetylases, Promotes Histone Acetylation, and Increases HIV-1 Integration in CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reversible Histone Acetylation and Deacetylation Mediate Genome-Wide, Promoter-Dependent and Locus-Specific Changes in Gene Expression During Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 17. A Colorimetric Assay Method to Measure Acetyl-CoA Synthetase Activity: Application to Woodchuck Model of Hepatitis Virus-induced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. escholarship.org [escholarship.org]
- 20. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]
- 25. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. epigenome-noe.net [epigenome-noe.net]
Acetate as a Carbon Source for Microbial Growth: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Acetate, a short-chain fatty acid, is a ubiquitous and versatile carbon source for a wide array of microorganisms.[1] Its role extends from being a key intermediate in metabolic pathways to a potential feedstock for the biotechnological production of value-added chemicals.[2][3] Understanding the intricacies of this compound metabolism is paramount for harnessing its potential in various applications, including drug development and industrial biotechnology. This guide provides a comprehensive overview of the core metabolic pathways, regulatory networks, and experimental methodologies associated with microbial growth on this compound.
Core Metabolic Pathways for this compound Utilization
Microorganisms have evolved sophisticated pathways to assimilate this compound, primarily by converting it into the central metabolic intermediate, acetyl-CoA.[4] This acetyl-CoA can then be funneled into the tricarboxylic acid (TCA) cycle for energy generation or directed towards anabolic pathways for the synthesis of essential cellular components.[4] The two primary pathways for this compound activation are the high-affinity Acetyl-CoA Synthetase (Acs) pathway and the low-affinity Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway.[5]
The Acetyl-CoA Synthetase (Acs) Pathway
The Acs pathway is the primary route for this compound assimilation at low this compound concentrations.[6] It involves a single enzyme, Acetyl-CoA Synthetase (Acs), which directly catalyzes the ATP-dependent conversion of this compound to acetyl-CoA.[7]
-
Reaction: this compound + ATP + CoA → Acetyl-CoA + AMP + PPi[7]
This reaction is essentially irreversible due to the subsequent hydrolysis of pyrophosphate (PPi).[8] The Acs enzyme exhibits a high affinity for this compound, making this pathway highly efficient when this compound is scarce.[5]
The Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway
The Pta-AckA pathway is a two-step process that is typically active at higher this compound concentrations.[6] It involves two enzymes:
-
This compound Kinase (AckA): Catalyzes the phosphorylation of this compound to acetylphosphate.
-
Reaction: this compound + ATP ⇌ Acetyl-phosphate + ADP[9]
-
-
Phosphotransacetylase (Pta): Transfers the acetyl group from acetyl-phosphate to Coenzyme A, forming acetyl-CoA.
-
Reaction: Acetyl-phosphate + CoA ⇌ Acetyl-CoA + Pi[9]
-
While this pathway has a lower affinity for this compound compared to the Acs pathway, it is reversible and can also be used by microorganisms to excrete excess this compound during "overflow metabolism" when a primary carbon source like glucose is abundant.[6][10]
The Glyoxylate (B1226380) Shunt: Bypassing Decarboxylation
When this compound is the sole carbon source, the complete oxidation of acetyl-CoA through the TCA cycle would lead to the net loss of carbon as CO2, preventing the accumulation of biomass. To circumvent this, microorganisms employ the glyoxylate shunt, an anaplerotic pathway that bypasses the two decarboxylation steps of the TCA cycle.[2][11] The key enzymes of the glyoxylate shunt are:
-
Isocitrate Lyase (ICL): Cleaves isocitrate into glyoxylate and succinate (B1194679).[12]
-
Malate Synthase (MS): Condenses glyoxylate and acetyl-CoA to form malate.[13]
The net result of the glyoxylate shunt is the conversion of two molecules of acetyl-CoA into one molecule of succinate and one molecule of malate, both of which are four-carbon compounds that can replenish the TCA cycle and be used for biosynthesis.[11] The glyoxylate shunt is essential for growth on two-carbon compounds like this compound and is also implicated in microbial stress responses and pathogenesis.[12][14]
References
- 1. Microbial Upgrading of this compound into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial this compound metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of Acetyl-Coenzyme A Synthetase (AcsA) Activity by Acetylation/Deacetylation without NAD+ Involvement in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the this compound-producing pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Acetyl Coenzyme A Synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The glyoxylate shunt is essential ... | Article | H1 Connect [archive.connect.h1.co]
- 12. Role of Glyoxylate Shunt in Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Role of Glyoxylate Shunt in Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties and structure of the acetate anion.
An In-depth Technical Guide to the Acetate Anion: Structure, Properties, and Applications
Abstract
The this compound anion (CH₃COO⁻) is a ubiquitous and fundamental chemical entity with critical roles spanning organic chemistry, biochemistry, and pharmaceutical sciences. As the conjugate base of acetic acid, its unique structural features, particularly its resonance-stabilized carboxylate group, dictate its chemical behavior and biological functions. This technical guide provides a comprehensive overview of the this compound anion's structure, bonding, and physicochemical properties. It details its significance as a key metabolite and signaling molecule in biological systems and its application in drug development. Furthermore, this document furnishes detailed experimental protocols for the qualitative and spectroscopic analysis of this compound, aimed at researchers, scientists, and drug development professionals.
Structure and Bonding
The chemical formula for the this compound anion is CH₃COO⁻ or C₂H₃O₂⁻.[1] Its structure consists of a methyl group (-CH₃) bonded to a carboxylate group (-COO⁻).[2]
Lewis Structure and Hybridization
The this compound ion contains a total of 24 valence electrons.[3] The methyl carbon is sp³ hybridized, forming a tetrahedral geometry with its three bonded hydrogen atoms and the adjacent carboxyl carbon.[4] The carboxyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[3][5] This carbon forms a sigma bond with the methyl carbon and sigma bonds with each of the two oxygen atoms.[4]
Resonance Stabilization
A single Lewis structure is insufficient to describe the true electronic distribution within the this compound anion.[6] Instead, it is represented as a resonance hybrid of two equivalent contributing structures.[7][8] In this hybrid, the pi electrons of the carboxylate group are delocalized over the two oxygen atoms.[9] This delocalization means the negative charge is not localized on a single oxygen but is shared equally between them.[5]
Experimental evidence from X-ray crystallography supports this resonance model, showing that the two carbon-oxygen bonds in this compound salts are of equal length (approximately 126-127 pm).[2][5] This bond length is intermediate between a typical C=O double bond (around 120 pm) and a C-O single bond (around 132-135 pm), indicating a bond order of approximately 1.5 for each C-O bond.[2][5] This resonance stabilization is a key factor in the acidity of its conjugate acid, acetic acid.[10]
Physicochemical Properties
The quantitative properties of the this compound anion are summarized below.
General and Structural Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂H₃O₂⁻ | [1][11] |
| Molecular Weight | 59.04 g/mol | [4][12] |
| Charge | -1 | [4][13] |
| C-C Bond Length | ~151 pm | N/A (Typical C-C) |
| C-O Bond Length | ~126 pm | [2][5] |
| C-H Bond Length | ~109 pm | [2] |
| O-C-O Bond Angle | ~120° | [3] |
| H-C-H Bond Angle | ~109.5° | [3] |
Acid-Base Properties (at 25 °C)
| Property | Value | Reference(s) |
| Conjugate Acid | Acetic Acid (CH₃COOH) | [11][12] |
| pKₐ of Acetic Acid | 4.76 | [14][15] |
| pKₑ of this compound | 9.24 | [14][16] |
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and characterization of the this compound anion.
-
Infrared (IR) Spectroscopy : The carboxylate group of the this compound anion gives rise to two characteristic, strong absorption bands.[4]
-
Asymmetric C-O Stretch : A strong, broad band typically appears in the range of 1650-1550 cm⁻¹.[4][17]
-
Symmetric C-O Stretch : A weaker band is observed near 1400 cm⁻¹.[4][17] The disappearance of the broad O-H stretch from the carboxylic acid (typically 3300-2500 cm⁻¹) and the appearance of these two bands confirms the formation of the carboxylate salt.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : In an aqueous solution (D₂O), the three equivalent protons of the methyl group typically show a sharp singlet at approximately 1.9 ppm.
-
¹³C NMR : The spectrum will show two distinct signals. The methyl carbon (-CH₃) appears upfield, while the carboxylate carbon (-COO⁻) is significantly deshielded and appears downfield (typically >170 ppm).[18][19]
-
Biological Significance and Signaling Pathways
This compound is a central molecule in metabolism and cellular signaling. It is primarily utilized by organisms in the form of acetyl coenzyme A (acetyl-CoA), a key intermediate in the synthesis and degradation of carbohydrates, fats, and proteins.[11] Beyond its metabolic role, this compound functions as a signaling molecule through at least two major pathways.[5][10]
-
Acetyl-CoA Signaling Branch : This pathway is operative in all cell types. This compound is converted to acetyl-CoA, which then influences protein function and gene transcription through acetylation and deacetylation cycles. This branch is linked to cellular stress responses.[5][10]
-
G-Protein Signaling Branch : This pathway is restricted to specific cell types that express free fatty acid receptors (FFARs), such as FFAR2 and FFAR3. This compound binding to these G-protein coupled receptors can trigger downstream signaling cascades involving cAMP and phospholipase C (PLC), affecting metabolic regulation.[5][10]
Role in Drug Development
In pharmaceutical sciences, this compound is widely used as a counter-ion to form salts with basic active pharmaceutical ingredients (APIs). This process, known as salification, is a common strategy to improve the biopharmaceutical properties of a drug, such as its solubility, stability, and bioavailability. Organic counter-ions like this compound are often preferred over others due to their superior solubility and reduced toxicity.
Experimental Protocols
Precise identification of the this compound anion can be achieved through qualitative chemical tests and instrumental analysis.
Qualitative Identification of this compound
The following workflow outlines the classical chemical tests used to confirm the presence of the this compound anion in an aqueous sample.
Protocol 1: Esterification Test
This test relies on the formation of an ester, typically ethyl this compound, which has a characteristic fruity odor.[16]
-
Reagents : Sample solution, ethanol (95%), concentrated sulfuric acid.
-
Procedure : a. In a clean, dry test tube, take approximately 1 mL of the aqueous sample solution. b. Add 1 mL of ethanol. c. Carefully add 2-3 drops of concentrated sulfuric acid while gently shaking the test tube. d. Gently warm the mixture in a water bath (60-70 °C) for a few minutes.[16] e. Cool the test tube and carefully pour the contents into a beaker containing about 20 mL of cold water.
-
Observation : A pleasant, fruity smell, characteristic of ethyl this compound, indicates the presence of the this compound anion.[8]
Protocol 2: Neutral Ferric Chloride Test
This test forms a distinctively colored complex with ferric ions.[7][12]
-
Reagents : Sample solution, dilute sodium hydroxide (B78521), dilute hydrochloric acid, neutral ferric chloride (FeCl₃) solution.
-
Preparation of Neutral FeCl₃: To a standard FeCl₃ solution, add dilute NaOH dropwise until a slight, permanent reddish-brown precipitate of ferric hydroxide is formed. Filter this solution to obtain a clear, neutral ferric chloride solution.[12]
-
-
Procedure : a. Take about 2 mL of the sample solution in a test tube. If the solution is acidic, neutralize it with dilute NaOH. If it is basic, neutralize with dilute HCl. b. Add a few drops of the neutral ferric chloride solution.
-
Observation : The formation of a deep red or reddish-brown coloration indicates the presence of this compound.[7]
-
Confirmation : a. Divide the red-colored solution into two parts. b. To the first part, add a few drops of dilute HCl. The red color should disappear.[7] c. To the second part, add about 5 mL of water and boil the solution. The formation of a reddish-brown precipitate confirms the presence of the this compound anion.[8][12]
Protocol 3: Spectroscopic Characterization (General)
-
Sample Preparation :
-
For IR : Prepare a salt of the this compound (e.g., sodium this compound). For solid samples, this can be analyzed as a KBr pellet.
-
For NMR : Dissolve a sufficient amount of the this compound salt (e.g., sodium this compound) in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.
-
-
Data Acquisition :
-
IR : Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
NMR : Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
-
Data Analysis :
-
IR : Identify the strong asymmetric and symmetric C-O stretching bands between 1650-1550 cm⁻¹ and around 1400 cm⁻¹, respectively.
-
NMR : In the ¹H spectrum, look for a singlet around 1.9 ppm. In the ¹³C spectrum, identify the methyl and carboxylate carbon signals. Compare these shifts to known literature values for confirmation.
-
References
- 1. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] this compound at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. topblogtenz.com [topblogtenz.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound ion ferric chloride test | Filo [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Inorganic Chemistry/Qualitative Analysis/Tests for anions - Wikibooks, open books for an open world [en.wikibooks.org]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mcguckinscience.weebly.com [mcguckinscience.weebly.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Anion influences on reactivity and NMR spectroscopic features of NHC precursors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05839C [pubs.rsc.org]
The Central Role of Acetate in Cellular Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Acetate as a Pivotal Metabolic Hub
This compound, a simple two-carbon short-chain fatty acid, has emerged from being considered a mere metabolic byproduct to a critical player in cellular physiology and pathology. It serves as a vital carbon source for biosynthesis and energy production across all domains of life. In mammals, this compound is sourced from the diet, gut microbial fermentation, and endogenous production.[1] Its metabolic product, acetyl-Coenzyme A (acetyl-CoA), is a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and anabolic pathways such as lipid and cholesterol synthesis.[2] Furthermore, acetyl-CoA is the sole donor of acetyl groups for protein acetylation, a crucial post-translational modification that regulates gene expression and protein function.[1] Dysregulation of this compound metabolism is increasingly implicated in various diseases, most notably cancer, where tumor cells utilize this compound to thrive in nutrient-poor microenvironments.[3][4] This guide provides an in-depth technical overview of the core this compound metabolism pathways, their regulation, and the experimental methodologies used for their investigation.
Core this compound Metabolism Pathways
The metabolic fate of this compound is primarily determined by its conversion to the high-energy thioester, acetyl-CoA. This activation is the gateway for this compound's entry into the cell's metabolic network.
This compound Activation: The Gateway to Central Metabolism
There are two primary pathways for the conversion of this compound to acetyl-CoA:
-
Acetyl-CoA Synthetase (ACS): This is the principal pathway for this compound activation in most organisms, including mammals. The reaction is catalyzed by a family of enzymes known as Acetyl-CoA Synthetases (or this compound-CoA Ligases) and proceeds in a two-step, ATP-dependent manner:
-
Step 1 (Adenylation): this compound + ATP ⇌ Acetyl-AMP + PPi
-
Step 2 (Thioesterification): Acetyl-AMP + CoA ⇌ Acetyl-CoA + AMP
In mammals, there are two key isoforms: ACSS1, a mitochondrial enzyme, and ACSS2, a cytosolic and nuclear enzyme.[3] ACSS2 is of particular interest in cancer metabolism as it is responsible for generating acetyl-CoA for lipid synthesis and histone acetylation, especially under hypoxic and nutrient-limited conditions.[4][5]
-
-
Phosphotransacetylase (Pta) - this compound Kinase (AckA) Pathway: Predominantly found in bacteria, this reversible two-step pathway provides a means for both this compound utilization and production.[6]
-
This compound Kinase (AckA): this compound + ATP ⇌ Acetyl-phosphate + ADP
-
Phosphotransacetylase (Pta): Acetyl-phosphate + CoA ⇌ Acetyl-CoA + Pi
This pathway is crucial for bacterial "overflow metabolism," where excess carbon from sources like glucose is excreted as this compound, generating an extra molecule of ATP.[6][7] Under this compound-rich conditions, the pathway can reverse to assimilate this compound.[8]
-
The Metabolic Fates of this compound-Derived Acetyl-CoA
Once formed, acetyl-CoA can be channeled into several key metabolic pathways:
-
The Tricarboxylic Acid (TCA) Cycle: In the mitochondria, acetyl-CoA condenses with oxalothis compound to form citrate (B86180), initiating the TCA cycle. The complete oxidation of the acetyl group to CO2 in the TCA cycle generates reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation for ATP production.
-
De Novo Lipogenesis: In the cytosol, acetyl-CoA is a fundamental building block for the synthesis of fatty acids and cholesterol.[3] The cytosolic enzyme ATP-citrate lyase (ACLY) typically generates acetyl-CoA from citrate that has been exported from the mitochondria. However, under conditions of metabolic stress or when ACLY is deficient, the activity of ACSS2 becomes critical for supplying the cytosolic acetyl-CoA pool for lipid synthesis from this compound.[9]
-
Histone Acetylation: In the nucleus, ACSS2 can locally generate acetyl-CoA from this compound. This acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate histone proteins, an epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.
Endogenous this compound Production
While dietary and microbial sources are significant, mammalian cells can also produce this compound endogenously. A key pathway for this is the conversion of pyruvate (B1213749), the end product of glycolysis, to this compound.[10][11][12][13] This process can occur through two mechanisms:
-
Reactive Oxygen Species (ROS)-mediated decarboxylation: Pyruvate can be non-enzymatically decarboxylated by ROS to produce this compound.
-
Neomorphic enzyme activity of keto acid dehydrogenases: Enzymes like the pyruvate dehydrogenase complex (PDH) can exhibit a pyruvate decarboxylase activity, leading to the formation of this compound.[10]
This de novo this compound production can be particularly important for sustaining acetyl-CoA pools in cells with mitochondrial dysfunction or ACLY deficiency.[12]
Visualization of this compound Metabolism Pathways
The following diagrams illustrate the core pathways and regulatory networks of this compound metabolism.
Caption: Core this compound metabolism pathways in mammalian cells.
Caption: this compound production and utilization in bacteria (Pta-AckA pathway).
Quantitative Data in this compound Metabolism
The following tables summarize key quantitative parameters related to this compound metabolism, providing a basis for comparison and modeling.
| Enzyme | Organism/Cell Line | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference(s) |
| Acetyl-CoA Synthetase (AcsA) | Aspergillus nidulans | This compound | 0.43 | 2167 | [14] |
| AcsA-AcuA Complex | Aspergillus nidulans | This compound | 0.10 | 390 | [14] |
| Acetyl-CoA Carboxylase | Rat Liver | Acetyl-CoA | 0.4 | - | [15] |
| CoA-activated ACC | Rat Liver | Acetyl-CoA | 0.004 | - | [15] |
| Metabolite | Cell Line/Tissue | Condition | Concentration (µM) | Reference(s) |
| Intracellular this compound | HCT116 Cells | 1 hr incubation | ~150 | [10] |
| Medium this compound | HCT116 Cells | 1 hr incubation | ~25 | [10] |
| Intracellular CoA | HCT116 Cells | - | ~15 | [10] |
| Intracellular Acetyl-CoA | - | - | - |
| Metabolic Flux | Organism/Strain | Condition | Flux Rate (mmol/gDW/h) | Reference(s) |
| Glucose Uptake Rate | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | ~10.5 | [16] |
| Net this compound Accumulation Flux | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | ~2.0 | [16] |
| This compound Production Flux | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | 7.7 ± 0.5 | [16] |
| This compound Consumption Flux | E. coli K-12 MG1655 | M9 + 15mM 13C-Glucose | 5.7 ± 0.5 | [16] |
Experimental Protocols
Investigating this compound metabolism requires a range of biochemical and analytical techniques. Below are detailed methodologies for two key experimental approaches.
Protocol 1: Spectrophotometric Assay of Acetyl-CoA Synthetase (ACS) Activity
This protocol describes a coupled enzymatic assay to measure ACS activity by monitoring the reduction of NAD+ to NADH at 340 nm.[17]
Principle: The activity of ACS is coupled to two subsequent enzymatic reactions catalyzed by citrate synthase (CS) and malate (B86768) dehydrogenase (MDH). Acetyl-CoA produced by ACS reacts with oxalothis compound to form citrate, a reaction catalyzed by CS. To regenerate oxalothis compound and link the reaction to a measurable change in absorbance, MDH catalyzes the oxidation of L-malate to oxalothis compound, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation, measured as an increase in absorbance at 340 nm, is proportional to the ACS activity.
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
L-Malate Solution: 50 mM in Assay Buffer
-
ATP Solution: 20 mM in dH2O
-
MgCl2 Solution: 50 mM in Assay Buffer
-
Coenzyme A (CoA) Solution: 2 mM in dH2O
-
NAD+ Solution: 50 mM in dH2O
-
Malate Dehydrogenase (MDH) Solution: ~500 U/mL
-
Citrate Synthase (CS) Solution: ~250 U/mL
-
Sodium this compound Solution: 1 M in dH2O
-
Cell-free extract: Prepared by sonication or other lysis methods, followed by centrifugation to remove cell debris. Protein concentration should be determined (e.g., by Bradford assay).
Procedure:
-
Prepare a Master Mix: For each sample to be assayed, prepare a master mix containing:
-
50 µL L-Malate (50 mM)
-
50 µL ATP (20 mM)
-
50 µL MgCl2 (50 mM)
-
50 µL Coenzyme A (2 mM)
-
50 µL NAD+ (50 mM)
-
50 µL Malate Dehydrogenase
-
50 µL Citrate Synthase
-
450 µL Assay Buffer
-
-
Sample Preparation: Prepare several dilutions of the cell-free extract in assay buffer (e.g., 1:10, 1:20, 1:50) to ensure the reaction rate is within the linear range of the assay.
-
Assay Setup: In a 96-well plate or cuvette, add:
-
140 µL of the Master Mix.
-
40 µL of the diluted protein extract.
-
-
Initiate the Reaction: Start the reaction by adding 20 µL of 1 M Sodium this compound. Mix well by pipetting.
-
Spectrophotometric Measurement: Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm continuously for 5-10 minutes.
-
Calculation of Activity: The rate of the reaction (ΔA340/min) is used to calculate the enzyme activity. One unit of ACS activity is defined as the amount of enzyme that produces 1 µmol of NADH per minute under the assay conditions. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Protocol 2: 13C-Metabolic Flux Analysis (MFA) using Labeled this compound
This protocol outlines a general workflow for conducting stable isotope tracing experiments in adherent mammalian cells using [1,2-¹³C₂]sodium this compound to quantify metabolic fluxes.[18][19]
Principle: Cells are cultured in a medium where unlabeled this compound is replaced with a 13C-labeled isotopologue. The 13C label is incorporated into acetyl-CoA and subsequently into downstream metabolites of the TCA cycle, fatty acids, and other biosynthetic pathways. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using mass spectrometry (MS), the relative contributions of different pathways to their production can be determined. Computational modeling is then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
Materials:
-
Cell Culture: Adherent mammalian cell line of interest.
-
Labeling Medium: Custom cell culture medium lacking unlabeled this compound, supplemented with a known concentration of [1,2-¹³C₂]sodium this compound (typically 1-10 mM). Use of dialyzed fetal bovine serum (dFBS) is recommended to minimize unlabeled this compound.[18]
-
Quenching Solution: Ice-cold 80% methanol (B129727) (-80°C).
-
Extraction Solvents: As required for polar metabolite and lipid extraction (e.g., methanol, chloroform, water).[20]
-
Analytical Instrumentation: LC-MS or GC-MS system.
Workflow:
Caption: Experimental workflow for 13C-Metabolic Flux Analysis with labeled this compound.
Detailed Steps:
-
Cell Seeding: Culture cells in standard complete medium to 80-90% confluency.
-
Adaptation (Optional): To minimize metabolic shock, pre-culture cells in the custom medium with unlabeled this compound for 24 hours.
-
Labeling: Aspirate the standard medium, wash cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.[18] Culture for a duration determined by pilot experiments to be sufficient to reach isotopic steady state.
-
Quenching and Harvesting: To halt all enzymatic activity, place the culture plates on ice, aspirate the labeling medium, and immediately wash twice with ice-cold PBS. Add a sufficient volume of ice-cold 80% methanol (-80°C) to each well.[18] Scrape the cells and collect the lysate.
-
Metabolite Extraction:
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
For separation of polar and lipid fractions, a Bligh-Dyer or similar extraction method can be employed.[20]
-
Dry the metabolite extracts using a vacuum concentrator.
-
-
Sample Analysis and Flux Calculation:
-
Reconstitute the dried metabolites in a suitable solvent for MS analysis.
-
Analyze the isotopic labeling of intracellular metabolites using GC-MS or LC-MS.
-
The resulting mass isotopomer distributions are then used in computational models to calculate metabolic fluxes.
-
Conclusion
This compound metabolism represents a highly dynamic and integrated network that is fundamental to cellular bioenergetics and biosynthesis. Its role is context-dependent, varying with nutrient availability, oxygen levels, and the genetic background of the cell. The increased reliance of cancer cells on this compound metabolism, particularly through the ACSS2 enzyme, has identified this pathway as a promising target for therapeutic intervention. The experimental protocols detailed herein, from enzymatic assays to stable isotope tracing, provide the necessary tools for researchers and drug development professionals to further unravel the complexities of this compound metabolism and exploit its therapeutic potential. A deeper understanding of these pathways will undoubtedly pave the way for novel diagnostic and therapeutic strategies in oncology and other metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA Synthetase 2 Promotes this compound Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Acetyl Coenzyme A Synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control and regulation of this compound overflow in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. libsearch.cbs.dk [libsearch.cbs.dk]
- 14. Regulation of acetyl-CoA biosynthesis via an intertwined acetyl-CoA synthetase/acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. southalabama.edu [southalabama.edu]
A Deep Dive into Acetate Salts: Solubility, Experimental Determination, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and biomedical research, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients is paramount. Among these, acetate salts are frequently utilized for their buffering capacity, influence on bioavailability, and roles in biological processes. This technical guide provides a comprehensive overview of the solubility of various this compound salts, detailed experimental protocols for solubility determination, and an exploration of their involvement in key signaling pathways.
Quantitative Solubility of this compound Salts
The solubility of a salt is a critical parameter in drug formulation and development, influencing its dissolution rate and, consequently, its absorption and bioavailability. This compound salts, being the salts of a weak acid (acetic acid), generally exhibit good solubility in water.[1] However, their solubility can vary significantly depending on the cation, the solvent, and the temperature. The following tables summarize the quantitative solubility data for several common this compound salts in water and other polar solvents.
Table 1: Solubility of Various this compound Salts in Water at Different Temperatures
| This compound Salt | Temperature (°C) | Solubility ( g/100 mL of Water) |
| Calcium this compound | 0 | 37.4[2][3][4] |
| 20 | 34.7[3] | |
| 100 | 29.7[2][3][4] | |
| Magnesium this compound | 15 | 61 |
| 25 | 65.4 | |
| 68 | 197 | |
| Magnesium this compound Tetrahydrate | 11.1 | 289 |
| 15 | 79.7 | |
| 15.07 | 492 | |
| 21.86 | 776 | |
| 31.79 | 827.5 | |
| 35.34 | 2137 | |
| 40.95 | 4128 | |
| Potassium this compound | 0.1 | 216.7[5] |
| 10 | 233.7[5] | |
| 25 | 268.6[5] | |
| 40 | 320.8[5] | |
| 96 | 390.7[5] | |
| Zinc this compound | 7 | 30.32[6] |
| 21 | 33.75[6] | |
| 30 | 36.64[6] | |
| 47 | 45.74[6] | |
| 75 | 63.89[6] | |
| Zinc this compound Dihydrate | 20 | 43[7] |
| 25 | 40[8] | |
| 100 | 67[8] |
Table 2: Solubility of Various this compound Salts in Organic Solvents
| This compound Salt | Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |
| Calcium this compound | Methanol | - | Slightly Soluble[2][4][9] |
| Ethanol | - | Insoluble[2][9] | |
| Acetone | - | Insoluble[2][9] | |
| Magnesium this compound | Methanol | 15 | 5.25[10] |
| 68.2 | 7.5[10] | ||
| Acetone | - | Insoluble[10] | |
| Magnesium this compound Tetrahydrate | Ethanol | - | Very Soluble[11] |
| Potassium this compound | Methanol | 15 | 24.24[5] |
| 73.4 | 53.54[5] | ||
| Ethanol | - | 16.3[5] | |
| Zinc this compound | Ethanol | 25 | 3.5[6][12] |
| 79 | 221[6][12] | ||
| Methanol | 15 | 1.9[6][12] | |
| 66.6 | 1.9[6][12] | ||
| Acetone | - | Insoluble[6][12] | |
| Zinc this compound Dihydrate | Ethanol | 25 | 3[8] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are essential for research and development. The following is a detailed methodology for determining the equilibrium solubility of an this compound salt using the saturation shake-flask method, a commonly accepted and robust technique.
Objective: To determine the equilibrium solubility of an this compound salt in a specified solvent at a controlled temperature.
Materials:
-
This compound salt of interest
-
Selected solvent (e.g., deionized water, ethanol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrumentation for quantification.
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be sufficient to ensure that saturation is reached and that a solid phase remains at equilibrium.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the this compound salt in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or refractive index).
-
Prepare a calibration curve using standard solutions of the this compound salt of known concentrations.
-
Determine the concentration of the this compound salt in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the this compound salt in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, typically as g/100 mL or mg/mL.
-
The following diagram illustrates the general workflow for this experimental protocol.
This compound in Biological Signaling Pathways
This compound is not merely an inert counter-ion; it is a key metabolite that plays a significant role in cellular signaling.[13][14] It primarily exerts its effects through two major pathways: the Acetyl-CoA signaling pathway and the G-protein signaling pathway.[13][14]
Acetyl-CoA Signaling Pathway
Acetyl-Coenzyme A (Acetyl-CoA) is a central molecule in metabolism, linking carbohydrate, fat, and protein metabolism.[15][16] this compound can be converted to Acetyl-CoA by the enzyme Acetyl-CoA synthetase. The resulting Acetyl-CoA can then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for biosynthesis and epigenetic modifications.
The following diagram illustrates the central role of Acetyl-CoA derived from this compound.
G-Protein Signaling Pathway
This compound can also act as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), such as the free fatty acid receptor 2 (FFAR2) and FFAR3.[13][14] Activation of these receptors initiates intracellular signaling cascades that can modulate various cellular processes, including inflammation and metabolic regulation.[14]
The diagram below provides a simplified overview of a generic GPCR signaling cascade that can be initiated by this compound.
Conclusion
The selection of an appropriate this compound salt in pharmaceutical development requires a multifaceted understanding of its properties. This guide has provided a detailed summary of the solubility of common this compound salts, a robust experimental protocol for its determination, and an overview of the significant roles this compound plays in cellular signaling. For researchers and drug development professionals, this information serves as a foundational resource for informed decision-making in formulation, pre-clinical, and clinical studies. A thorough characterization of the chosen this compound salt will ultimately contribute to the development of safer and more effective medicines.
References
- 1. embibe.com [embibe.com]
- 2. allanchem.com [allanchem.com]
- 3. Calcium this compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Calcium this compound | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium this compound - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Zinc this compound - Sciencemadness Wiki [sciencemadness.org]
- 8. Zinc this compound | C4H6O4Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. magnesium this compound [chemister.ru]
- 11. magnesium this compound tetrahydrate [chemister.ru]
- 12. zinc this compound [chemister.ru]
- 13. store.astm.org [store.astm.org]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. wymhacks.com [wymhacks.com]
The Central Role of Acetate in Biological Systems: A Technical Guide
For correspondence: --INVALID-LINK--
Abstract
Acetate, a simple two-carbon short-chain fatty acid, has long been recognized as a key metabolic intermediate. However, its role extends far beyond central carbon metabolism, encompassing crucial functions in cellular signaling, epigenetic regulation, and intercellular communication. This technical guide provides an in-depth exploration of the natural occurrence of this compound in biological systems, detailing its biosynthesis, metabolic fate, and multifaceted regulatory functions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's significance in health and disease, alongside detailed experimental protocols and pathway visualizations to facilitate further investigation into this pivotal molecule.
Introduction
This compound is ubiquitously present in biological systems, arising from various endogenous and exogenous sources.[1] Endogenously, it is a product of amino acid, fatty acid, and carbohydrate metabolism.[2] A significant exogenous source in mammals is the gut microbiota, which produces this compound through the fermentation of dietary fibers.[3] Once in circulation, this compound is taken up by various tissues and serves as a vital substrate for the synthesis of acetyl-CoA, a cornerstone of cellular metabolism. Acetyl-CoA is a precursor for the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and cholesterol production.[2]
Beyond its metabolic roles, this compound acts as a signaling molecule, primarily through two major pathways: the G-protein coupled receptor (GPCR) pathway involving Free Fatty Acid Receptor 2 (FFAR2), and the acetyl-CoA-dependent signaling pathway that influences protein acetylation and gene expression.[4][5] This guide will delve into the intricacies of these pathways, providing a detailed understanding of this compound's impact on cellular function.
Natural Occurrence and Physiological Concentrations of this compound
The concentration of this compound varies significantly across different biological systems, tissues, and physiological states. In mammals, circulating this compound levels are influenced by diet, gut microbiome composition, and metabolic state.[6] The following tables summarize the reported physiological concentrations of this compound in various biological samples.
Table 1: Physiological Concentrations of this compound in Mammalian Systems
| Species | Sample Type | Concentration | Physiological State | Reference(s) |
| Human | Venous Plasma | 51 ± 5 µM | Normal, Fasted | [7] |
| Human | Venous Plasma | 50-200 µM | Baseline | [3] |
| Human | Venous Plasma | > 500 µM | After alcohol consumption | [3] |
| Human | Intestinal Tract | 20-140 mM | - | [1] |
| Rat | Blood | 0.2 mM | Non-fasted | [6] |
| Sheep | Blood | 1 mM (0.35 mM after 24h fast) | Non-fasted | [6] |
| Goat | Blood | 1.6 mM (0.33 mM after 24h fast) | Non-fasted | [6] |
| Pig | Blood | 0.42 mM | Non-fasted | [6] |
Table 2: this compound Concentrations in Other Biological Systems
| Organism/System | Sample Type | Concentration | Notes | Reference(s) |
| Escherichia coli | Culture Supernatant | Can reach inhibitory levels (>100 mM) | During overflow metabolism | [8] |
| Oral Cavity | Saliva/Biofilm | 6-38 mM | - | [1] |
| Urogenital Tract | Vaginal Fluid | Up to 120 mM | Can increase during infection/inflammation | [1] |
Biosynthesis and Metabolism of this compound
This compound metabolism is intricately linked to central carbon metabolism. Its biosynthesis and utilization are tightly regulated processes involving a series of enzymatic reactions.
This compound Biosynthesis
In bacteria, this compound is primarily produced through two main pathways:
-
AckA-Pta Pathway: This pathway involves the enzymes phosphate (B84403) acetyltransferase (Pta) and this compound kinase (AckA), which convert acetyl-CoA to acetyl phosphate and then to this compound, generating ATP in the process.[1]
-
PoxB Pathway: Pyruvate (B1213749) oxidase (PoxB) directly converts pyruvate to this compound and carbon dioxide.[1]
In mammals, this compound is generated from several sources:
-
Gut Microbiota: Anaerobic fermentation of dietary fibers by gut bacteria is a major source of this compound.[3]
-
Ethanol (B145695) Metabolism: The oxidation of ethanol in the liver produces this compound.[3]
-
Deacetylation Reactions: The removal of acetyl groups from proteins (e.g., histones) and other molecules releases free this compound.[9]
-
Pyruvate Metabolism: Pyruvate, the end-product of glycolysis, can be converted to this compound, particularly under conditions of nutritional excess.[10][11]
This compound Activation and Utilization
For this compound to be utilized by cells, it must first be activated to acetyl-CoA. This crucial step is catalyzed by acyl-CoA synthetase short-chain family members (ACSS).
-
ACSS1: A mitochondrial enzyme primarily involved in the oxidation of this compound for energy production via the TCA cycle.[9]
-
ACSS2: A cytosolic and nuclear enzyme that converts this compound to acetyl-CoA for various anabolic processes, including fatty acid synthesis and protein acetylation.[9]
The resulting acetyl-CoA can then enter multiple metabolic pathways, as depicted in the following diagram.
This compound in Cellular Signaling
This compound exerts its influence on cellular function through distinct signaling pathways, acting as both an extracellular ligand and a precursor for an intracellular signaling molecule.
The G-Protein Coupled Receptor (FFAR2) Pathway
This compound, along with other short-chain fatty acids, is a primary ligand for Free Fatty Acid Receptor 2 (FFAR2), a G-protein coupled receptor.[12] FFAR2 is expressed on various cell types, including immune cells and adipocytes.[12] Upon binding this compound, FFAR2 can couple to different G-proteins, primarily Gαi/o and Gαq/11, leading to diverse downstream effects.[11]
-
Gαi/o coupling: This pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]
-
Gαq/11 coupling: Activation of this pathway stimulates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[11]
The specific G-protein coupling and downstream signaling can be cell-type specific and lead to varied physiological responses, including modulation of inflammation and hormone secretion.[12][13]
The Acetyl-CoA and ACSS2-Dependent Signaling Pathway
The conversion of this compound to acetyl-CoA by ACSS2 is not only a metabolic step but also a critical node in a signaling pathway that links cellular metabolic status to epigenetic regulation.[9] Under conditions of metabolic stress, such as low glucose, ACSS2 can translocate from the cytoplasm to the nucleus.[14][15] This translocation is often mediated by post-translational modifications, such as phosphorylation by AMP-activated protein kinase (AMPK).[14][15]
In the nucleus, ACSS2 utilizes this compound, some of which can be recycled from histone deacetylation, to locally generate acetyl-CoA.[14] This nuclear pool of acetyl-CoA is then used by histone acetyltransferases (HATs) to acetylate histones, leading to changes in chromatin structure and gene expression.[14] This pathway is crucial for cellular adaptation to metabolic stress and has been implicated in processes like autophagy and tumorigenesis.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Quantification of this compound in Biological Samples using GC-MS
This protocol describes the quantification of free this compound in samples such as plasma, urine, and tissue extracts using gas chromatography-mass spectrometry (GC-MS) after chemical derivatization.
Materials:
-
Internal standard: sodium 2H3-acetate
-
1-propanol
-
Pyridine
-
Sodium hydroxide (B78521) (1 M)
-
Methyl chloroformate (MCF)
-
GC-MS system with a suitable column (e.g., Phenomenex ZB-1701)
Procedure:
-
Sample Preparation:
-
For tissues, homogenize in a methanol-water solution containing the internal standard.
-
For plasma and urine, samples can be used directly.
-
-
Derivatization:
-
To 200 µL of sample, add 40 µL of 1 mM internal standard (if not already added), 50 µL of 1-propanol, and 50 µL of pyridine.
-
Incubate on ice for 5 minutes.
-
Add 100 µL of 1 M NaOH, followed immediately by 30 µL of MCF.
-
Vortex vigorously for 20 seconds.
-
-
Extraction:
-
Add an appropriate organic solvent (e.g., chloroform) to extract the derivatized this compound (propyl-acetate).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS.
-
Example GC-MS parameters:
-
Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm)
-
Inlet temperature: 280 °C
-
Oven program: Start at a suitable temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).
-
MS parameters: Scan mode with a mass range of 30-150 AMU.
-
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area of the propyl-acetate derivative to the peak area of the deuterated internal standard.
-
Analysis of Histone Acetylation using Stable Isotope Labeling and Mass Spectrometry
This protocol outlines a method to study the dynamics of histone acetylation by metabolically labeling cells with stable isotope-labeled precursors.
Materials:
-
Cell culture medium
-
Stable isotope-labeled precursors (e.g., 13C-glucose or D3-acetate)
-
Histone extraction buffers
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing the stable isotope-labeled precursor for a defined period. This allows for the incorporation of the heavy isotope into the acetyl group of acetyl-CoA and subsequently into histones.
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones using an acid extraction method (e.g., with sulfuric acid).
-
-
Protein Digestion:
-
Digest the extracted histones into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS system.
-
The mass spectrometer can distinguish between peptides with "light" (unlabeled) and "heavy" (labeled) acetyl groups.
-
-
Data Analysis:
-
Quantify the relative abundance of light and heavy acetylated peptides to determine the rate of histone acetylation turnover.
-
Conclusion
This compound is a molecule of profound biological importance, acting as a central metabolic substrate and a versatile signaling molecule. Its influence extends from the regulation of cellular energy homeostasis to the epigenetic control of gene expression. The intricate interplay between this compound metabolism and cellular signaling pathways, such as those mediated by FFAR2 and ACSS2, highlights the complexity of its biological functions. Understanding the nuances of this compound's roles in health and disease opens up new avenues for therapeutic intervention in a range of conditions, including metabolic disorders, inflammatory diseases, and cancer. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the multifaceted contributions of this essential biomolecule.
References
- 1. This compound measurements [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Dot and Graphviz [sheep-thrills.net]
- 9. benchchem.com [benchchem.com]
- 10. Node, Edge and Graph Attributes [emden.github.io]
- 11. uniprot.org [uniprot.org]
- 12. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 13. benchchem.com [benchchem.com]
- 14. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 15. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Acetate Pathway in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetate is a central metabolite in microbial metabolism, playing a pivotal role in carbon cycling, energy homeostasis, and the biosynthesis of essential cellular components.[1] In diverse microbial species, the production and consumption of this compound are tightly regulated processes that are intricately linked to the availability of carbon sources and the overall metabolic state of the cell. This technical guide provides an in-depth exploration of the core this compound pathways in microorganisms, detailing the key enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this fundamental aspect of microbial physiology.
Core this compound Production and Assimilation Pathways
Microorganisms have evolved several distinct pathways for the production and assimilation of this compound. The primary routes for this compound metabolism are summarized below and illustrated in Figure 1.
This compound Production Pathways
-
Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway: This is a widespread pathway for this compound production in bacteria, particularly during fermentative growth or under conditions of carbon overflow.[2][3] Acetyl-CoA is first converted to acetyl phosphate (B84403) by phosphotransacetylase (Pta), a reaction that conserves the high-energy thioester bond.[4] Subsequently, this compound kinase (AckA) catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, generating ATP and this compound.[4] This pathway allows for substrate-level phosphorylation, providing a means for ATP generation.[1]
-
Pyruvate (B1213749) Oxidase (PoxB) Pathway: In some bacteria, such as Escherichia coli, pyruvate can be directly converted to this compound and carbon dioxide by the enzyme pyruvate oxidase (PoxB).[1][5] This pathway is typically active during the stationary phase of growth.[5]
-
Succinyl-CoA:this compound CoA-Transferase (SCACT) and Succinyl-CoA Synthetase (SCS) Pathway: A more recently discovered pathway for this compound formation involves the enzymes succinyl-CoA:this compound CoA-transferase (SCACT) and succinyl-CoA synthetase (SCS).[6][7] SCACT transfers the CoA moiety from acetyl-CoA to succinate, forming this compound and succinyl-CoA.[6][7] SCS then converts succinyl-CoA to succinate, coupled with the synthesis of ATP.[6][7]
This compound Assimilation Pathways
-
Acetyl-CoA Synthetase (Acs) Pathway: The primary route for this compound assimilation, especially at low this compound concentrations, is catalyzed by acetyl-CoA synthetase (Acs).[4][8] This enzyme activates this compound to acetyl-CoA in an ATP-dependent manner, proceeding through an acetyl-adenylate intermediate.[9][10]
-
Reverse Pta-AckA Pathway: Under certain conditions, particularly at high this compound concentrations, the Pta-AckA pathway can operate in the reverse direction to assimilate this compound.[4][8] this compound is first phosphorylated to acetyl phosphate by AckA, consuming ATP. Acetyl phosphate is then converted to acetyl-CoA by Pta.
Regulation of this compound Metabolism
The flux through the this compound pathways is tightly controlled in response to environmental cues and the metabolic needs of the cell. A key regulatory phenomenon is the "this compound switch," observed in organisms like E. coli.[2] During growth on a preferred carbon source like glucose, cells initially produce and excrete this compound ("overflow metabolism").[8][11] Upon depletion of the primary carbon source, a metabolic switch occurs, leading to the assimilation and utilization of the previously excreted this compound.[2] This switch involves complex transcriptional and post-transcriptional regulation of the genes encoding the enzymes of the this compound pathways. For instance, the expression of acetyl-CoA synthetase (acs) is induced when this compound is the sole carbon source.[12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound pathway in microorganisms, providing a basis for comparative analysis and computational modeling.
Table 1: Michaelis-Menten Constants (Km) of Key this compound Pathway Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Reference(s) |
| This compound Kinase (AckA1) | Lactococcus lactis | This compound | 20.5 | [13] |
| This compound Kinase (AckA2) | Lactococcus lactis | This compound | 4.9 | [13] |
| This compound Kinase (AckA1) | Lactococcus lactis | ATP | ~0.07 | [13] |
| This compound Kinase (AckA2) | Lactococcus lactis | ATP | ~0.07 | [13] |
| This compound Kinase (AckA1) | Lactococcus lactis | Acetyl Phosphate | 0.54 | [13] |
| This compound Kinase (AckA2) | Lactococcus lactis | Acetyl Phosphate | 0.55 | [13] |
| This compound Kinase | Methanosarcina thermophila | Acetyl Phosphate | 0.27 | [8] |
Table 2: Intracellular Metabolite Concentrations in E. coli
| Carbon Source | Metabolite | Concentration (mM) | Reference(s) |
| Glucose | Acetyl-CoA | ~0.6 | [14][15] |
| Glucose | This compound | ~5-15 | [11][14][15] |
| This compound | Acetyl-CoA | ~0.2 | [14][15] |
| This compound | Citrate | ~1.3 | [16] |
| Glucose | α-Ketoglutarate | ~1.5 | [14][15] |
| This compound | α-Ketoglutarate | ~0.5 | [14][15] |
Note: Concentrations can vary depending on the specific strain, growth conditions, and growth phase.
Table 3: Metabolic Fluxes in Acetic Acid Bacteria
| Strain | Condition | Substrate Uptake (mmol/gCDW/h) | This compound Production (mmol/gCDW/h) | Reference(s) |
| A. pasteurianus | Cocoa Pulp Fermentation | Ethanol: ~10, Lactate: ~5 | ~12 | [17] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound pathway.
Enzyme Assays
This protocol measures the consumption of acetyl phosphate.[8][18][19]
-
Reaction Mixture: Prepare a reaction mixture containing 0.1 M Tris buffer (pH 7.6), 10 mM MgCl₂, 5 mM ADP, and 2 mM acetyl phosphate.
-
Enzyme Preparation: Dilute the purified enzyme or cell-free extract to the desired concentration in a suitable buffer.
-
Reaction Initiation: Pre-incubate 300 µL of the reaction mixture at 37°C for 1 minute. Start the reaction by adding a small volume of the enzyme preparation.
-
Reaction Termination and Color Development: After a defined time (e.g., 5 minutes), stop the reaction by adding 50 µL of 2 M hydroxylamine-HCl. Incubate at 60°C for 5 minutes. Add 100 µL of a ferric chloride/trichloroacetic acid solution to develop a colored ferric hydroxamate complex.
-
Measurement: Centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 540 nm.
-
Quantification: Determine the amount of acetyl phosphate consumed by comparing the absorbance to a standard curve of known acetyl phosphate concentrations.
This assay measures the formation of acetyl-CoA from acetyl phosphate and Coenzyme A (CoA).
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 1.6 mM glutathione, 0.43 mM CoA, and 7.23 mM acetyl phosphate.
-
Enzyme Preparation: Dilute the enzyme in a buffer containing 25 mM Tris-HCl (pH 8.0) and 500 mM ammonium (B1175870) sulfate.
-
Reaction Initiation and Measurement: Add the enzyme to the reaction mixture in a quartz cuvette and immediately monitor the increase in absorbance at 233 nm, which corresponds to the formation of the thioester bond in acetyl-CoA.
-
Calculation: Calculate the rate of acetyl-CoA formation from the initial linear portion of the absorbance curve, using the molar extinction coefficient of acetyl-CoA at 233 nm.
This is a coupled spectrophotometric assay that measures the reduction of NAD⁺ to NADH.[6]
-
Reaction Mixture: Prepare a master mix containing 100 mM Tris-HCl (pH 7.8), 50 mM L-malate, 20 mM ATP, 50 mM MgCl₂, 2 mM CoA, 50 mM NAD⁺, malate (B86768) dehydrogenase, and citrate synthase in a phosphate buffer.
-
Sample Preparation: Prepare cell-free extracts by sonication or other lysis methods, followed by centrifugation to remove cell debris.
-
Reaction Initiation and Measurement: Add the cell-free extract to the reaction mixture in a 96-well plate or cuvette. Initiate the reaction by adding sodium this compound (1 M). Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Quantification: Calculate the Acs activity based on the rate of NADH production, using the molar extinction coefficient of NADH at 340 nm.
This assay measures the production of hydrogen peroxide (H₂O₂).[20][21]
-
Working Solution: Prepare a working solution containing potassium phosphate buffer (pH 5.9), 4-aminoantipyrine (B1666024), N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT), thiamine (B1217682) pyrophosphate (TPP), FAD, EDTA, MgSO₄, and horseradish peroxidase.
-
Reaction Initiation: In a cuvette, mix the working solution with a pyruvate solution and equilibrate at 37°C. Start the reaction by adding the enzyme sample.
-
Measurement: Record the increase in absorbance at 550 nm, which is due to the formation of a quinoneimine dye resulting from the peroxidative coupling of 4-aminoantipyrine and EHSPT in the presence of H₂O₂.
-
Calculation: Determine the enzyme activity from the rate of absorbance change.
This assay can be performed in both the forward (this compound-forming) and reverse (acetyl-CoA-consuming) directions and is analyzed by HPLC.[22][23]
-
Reaction Mixture (Forward): 50 mM potassium phosphate (pH 8.0), 100 mM KCl, 350 mM potassium this compound, and 0.2 mM succinyl-CoA.
-
Reaction Mixture (Reverse): 50 mM potassium phosphate (pH 8.0), 100 mM KCl, 20 mM succinic acid, and 1 mM acetyl-CoA.
-
Reaction and Quenching: Initiate the reaction by adding the purified enzyme or cell extract. After a specific time, quench the reaction by adding trichloroacetic acid.
-
Analysis: Centrifuge the quenched reaction to remove precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the CoA thioesters (acetyl-CoA and succinyl-CoA).
Metabolic Flux Analysis (MFA) using ¹³C-Labeled this compound
¹³C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.[1][24][25]
-
Experimental Setup: Culture microorganisms in a defined medium with ¹³C-labeled this compound (e.g., [1,2-¹³C₂]this compound) as the sole or a co-carbon source.
-
Steady-State Labeling: Allow the culture to reach both a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench the metabolism (e.g., with cold methanol) and extract the intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.
-
Computational Modeling: Use a computational model of the organism's metabolic network to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured mass isotopomer distributions.
Conclusion
The this compound pathway is a cornerstone of microbial metabolism, with profound implications for cellular energetics, biosynthesis, and adaptation to diverse environments. A thorough understanding of the enzymatic reactions, regulatory networks, and in vivo fluxes of this pathway is crucial for researchers in microbiology, biotechnology, and drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricate workings of this compound metabolism in microorganisms. The continued application of advanced techniques such as metabolic flux analysis will undoubtedly uncover new layers of complexity and reveal novel targets for metabolic engineering and antimicrobial strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Metabolic Flux Analysis of this compound Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 3. The this compound Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Metabolism and the Inhibition of Bacterial Growth by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. Direct Detection of the this compound-forming Activity of the Enzyme this compound Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Succinyl-CoA Synthetase Activity Assay Kit (Colorimetric) (ab196989) is not available | Abcam [abcam.co.jp]
- 11. This compound metabolism by Escherichia coli in high-cell-density fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flux balance analysis reveals this compound metabolism modulates cyclic electron flow and alternative glycolytic pathways in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of this compound Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absolute metabolite concentrations and implied enzyme active site occupancy in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intracellular citrate concentration on acetat - Bacteria Escherichia coli - BNID 105266 [bionumbers.hms.harvard.edu]
- 17. journals.asm.org [journals.asm.org]
- 18. youtube.com [youtube.com]
- 19. Video: Direct Detection of the this compound-forming Activity of the Enzyme this compound Kinase [jove.com]
- 20. PYRUVATE OXIDASE from Microorganism - TOYOBO USA [toyobousa.com]
- 21. Characterization and Functional Analysis of the poxB Gene, Which Encodes Pyruvate Oxidase in Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Succinyl-CoA:this compound CoA-transferase functioning in the oxidative tricarboxylic acid cycle in Desulfurella acetivorans [frontiersin.org]
- 23. journals.asm.org [journals.asm.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Basic principles of acetate utilization in E. coli.
An In-depth Technical Guide on the Core Principles of Acetate Utilization in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli, a model microorganism, exhibits a remarkable metabolic flexibility, enabling it to thrive in diverse environments. A key aspect of this adaptability is its ability to utilize this compound, a short-chain fatty acid, as a carbon and energy source. This compound is not only a substrate for growth but also a major byproduct of overflow metabolism, particularly during rapid growth on glycolytic substrates like glucose, even in the presence of oxygen.[1][2] High concentrations of extracellular this compound can inhibit cell growth, making the regulation of its metabolism a critical factor in both natural environments, such as the gut, and industrial bioprocesses.[3][4] This guide provides a comprehensive overview of the core principles of this compound utilization in E. coli, detailing the metabolic pathways, regulatory networks, and key experimental methodologies.
Core Metabolic Pathways for this compound Utilization
E. coli primarily employs two distinct pathways to convert this compound into the central metabolic intermediate, acetyl-CoA.[5] The choice between these pathways is largely dependent on the extracellular this compound concentration.
The High-Affinity Acetyl-CoA Synthetase (Acs) Pathway
At low this compound concentrations (typically below 10 mM), the high-affinity Acs pathway is the predominant route for this compound assimilation.[3][5] This pathway is catalyzed by a single enzyme, acetyl-CoA synthetase (Acs), which directly converts this compound to acetyl-CoA in an ATP-dependent manner.[6] The reaction proceeds in two steps: the formation of an acetyl-adenylate intermediate and the subsequent transfer of the acetyl group to coenzyme A.[6] This pathway is energetically more expensive, consuming two high-energy phosphate (B84403) bonds per molecule of this compound activated.
The Low-Affinity Pta-AckA Pathway
At higher this compound concentrations, the low-affinity Pta-AckA pathway becomes more prominent.[3][5] This two-step pathway involves the sequential action of this compound kinase (AckA) and phosphotransacetylase (Pta).[7] AckA first phosphorylates this compound to form acetyl-phosphate (acetyl-P), a high-energy intermediate. Subsequently, Pta catalyzes the transfer of the acetyl group from acetyl-P to coenzyme A, yielding acetyl-CoA.[7] This pathway is reversible and also functions in the opposite direction to produce this compound during overflow metabolism, generating one molecule of ATP per molecule of this compound formed.[7][8]
The Glyoxylate (B1226380) Shunt: Bypassing CO2 Loss
Once this compound is converted to acetyl-CoA, it can enter the tricarboxylic acid (TCA) cycle for energy generation and the production of biosynthetic precursors. However, when growing on two-carbon compounds like this compound as the sole carbon source, the complete oxidation of acetyl-CoA in the TCA cycle would result in the loss of both carbon atoms as CO2, preventing the net synthesis of essential four-carbon intermediates. To circumvent this, E. coli utilizes the glyoxylate shunt.[5] This metabolic bypass allows for the conversion of two molecules of acetyl-CoA into one molecule of succinate (B1194679) and one molecule of malate, which can then be used for gluconeogenesis and other anabolic processes.[5]
Data Presentation: Quantitative Aspects of this compound Metabolism
The following tables summarize key quantitative data related to this compound metabolism in E. coli.
Table 1: Key Enzymes in E. coli this compound Metabolism
| Enzyme | Gene | Pathway | Substrates | Products | Regulation |
| Acetyl-CoA Synthetase | acs | High-affinity assimilation | This compound, ATP, CoA | Acetyl-CoA, AMP, PPi | Activated by CRP-cAMP, repressed by Cra, post-translationally regulated by acetylation.[7][9] |
| This compound Kinase | ackA | Low-affinity assimilation/excretion | This compound, ATP | Acetyl-P, ADP | Expression is influenced by growth phase and pH.[10] Regulated by the sRNA SdhX.[11] |
| Phosphotransacetylase | pta | Low-affinity assimilation/excretion | Acetyl-P, CoA | Acetyl-CoA, Pi | Constitutively expressed.[8] |
| Pyruvate Oxidase | poxB | This compound excretion | Pyruvate, Ubiquinone | Acetyl-CoA, CO2, Reduced Ubiquinone | Expression is dominant in the stationary phase and activated by acidic environments.[10] |
Table 2: Growth Characteristics of E. coli on this compound
| E. coli Strain | Genotype | This compound Concentration | Growth Phenotype | Reference |
| Wild-type | 2.5–50 mM | Good growth.[5] | [5] | |
| Δacs | Deletion of acetyl-CoA synthetase | < 10 mM | Poor growth.[5][12] | [5][12] |
| Δpta-ackA | Deletion of phosphotransacetylase and this compound kinase | > 25 mM | Poor growth.[5][12] | [5][12] |
| Δacs Δpta-ackA | Deletion of both pathways | Any | No growth on this compound.[12][13] | [12][13] |
| Mutant A2 (D138Y in CRP) | Rewired global regulator CRP | 15 g/L (approx. 183 mM) | Growth rate of 0.083 h⁻¹, significantly higher than control (0.016 h⁻¹).[14][15] | [14][15] |
Table 3: Gene Expression Changes in Response to this compound
| Gene(s) | Function | Condition | Change in Expression | Reference |
| Glycolytic and TCA cycle genes | Central carbon metabolism | Increasing extracellular this compound | Downregulated | [1][2] |
| acs | This compound assimilation | Deletion of cra in E. coli B (BL21) | Downregulated | [16] |
| poxB | This compound production | Deletion of cra | Downregulated | [16] |
| aceBA | Glyoxylate shunt | Deletion of cra | Downregulated | [16] |
| atoDAEB operon | Acetothis compound metabolism | Anaerobic growth in an ackA mutant | Upregulated |
Signaling Pathways and Regulatory Networks
The utilization of this compound in E. coli is tightly regulated at multiple levels to ensure a balanced metabolic state.
Transcriptional Regulation
The expression of genes involved in this compound metabolism is controlled by several global and specific transcription factors.
-
cAMP Receptor Protein (CRP): In the presence of its allosteric effector, cyclic AMP (cAMP), CRP acts as a global transcriptional activator.[17] CRP positively regulates the expression of the acs gene, promoting this compound assimilation when preferred carbon sources like glucose are scarce.[7] Rewiring CRP has been shown to improve this compound tolerance.[14][15]
-
Catabolite Repressor/Activator (Cra): Cra is another global regulator that modulates carbon flux.[18] It represses the expression of genes for gluconeogenesis and the glyoxylate shunt in the presence of glycolytic intermediates.[19] Cra also represses acs expression, thereby preventing this compound assimilation during growth on glucose.[9]
-
Other Regulators: Other transcription factors such as FNR (Fumarate and Nitrate Reductase regulator), IclR (Isocitrate Lyase Regulator), and FadR (Fatty Acid Degradaon Regulator) also play roles in fine-tuning the expression of this compound metabolism genes in response to oxygen availability and the presence of fatty acids.[7]
Post-transcriptional Regulation by Small RNAs (sRNAs)
Small non-coding RNAs have emerged as key players in the post-transcriptional regulation of metabolic pathways.
-
SdhX: This sRNA is processed from the 3' UTR of the sdhCDAB-sucABCD operon, which encodes enzymes of the TCA cycle.[11] SdhX negatively regulates the expression of ackA by base-pairing with its mRNA, thereby adjusting carbon flux and improving growth on this compound.[11]
-
GadY: Constitutive expression of the sRNA GadY has been shown to decrease this compound production and improve the growth of E. coli at acidic pH.[20][21]
Post-translational Regulation
The activity of key enzymes in this compound metabolism is also subject to post-translational modifications.
-
Acetylation of Acs: Acetyl-CoA synthetase (Acs) activity is regulated by reversible N-lysine acetylation.[22] Deacetylation by the sirtuin-like deacetylase CobB activates the enzyme, while acetylation inactivates it.[6][22] This mechanism allows for rapid control of this compound assimilation in response to the cell's energy status.
Mandatory Visualizations
Metabolic Pathways
Caption: Central this compound metabolic pathways in E. coli.
Regulatory Networks
Caption: Transcriptional regulation of the acs gene.
Caption: Post-transcriptional regulation of ackA by SdhX.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound utilization in E. coli.
Growth Curve Analysis
Objective: To determine the growth rate and biomass yield of E. coli on this compound as a sole carbon source or in combination with other substrates.
Methodology:
-
Strain Preparation: Prepare fresh cultures of the E. coli strain(s) of interest.
-
Media Preparation: Use a defined minimal medium (e.g., M9 medium) supplemented with a specific concentration of sodium this compound as the sole carbon source.[23] Control cultures with glucose or other carbon sources should be included.
-
Inoculation: Inoculate the media with the prepared cultures to a low initial optical density (OD600), typically 0.05-0.1.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Monitoring Growth: Measure the OD600 at regular intervals (e.g., every hour) using a spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the OD600 values against time. The slope of the linear portion of the curve during the exponential growth phase represents the specific growth rate (µ).
Quantification of Extracellular Metabolites
Objective: To measure the concentration of this compound, glucose, and other metabolites in the culture medium over time.
Methodology:
-
Sample Collection: At each time point corresponding to the growth curve measurements, collect a small volume of the culture.
-
Cell Removal: Centrifuge the samples to pellet the cells and collect the supernatant.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or UV detector.
-
Quantification: Use standard curves of known concentrations of this compound, glucose, and other relevant metabolites to quantify their concentrations in the samples.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the transcript levels of genes involved in this compound metabolism (acs, ackA, pta, etc.) under different growth conditions.
Methodology:
-
RNA Extraction: Harvest cells from different growth phases or conditions and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a fluorescent dye (e.g., SYBR Green). Use a housekeeping gene (e.g., rrsA) as an internal control for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound metabolism.
Conclusion and Future Perspectives
The metabolism of this compound in E. coli is a highly regulated and complex process that is integral to the bacterium's ability to adapt to changing nutrient availability. A thorough understanding of the interplay between the metabolic pathways and their intricate regulatory networks is crucial for both fundamental research and the development of robust microbial cell factories. Future research will likely focus on further elucidating the roles of post-transcriptional and post-translational modifications in controlling this compound flux, as well as leveraging systems and synthetic biology approaches to engineer E. coli strains with enhanced tolerance to and efficient utilization of this compound for the production of valuable chemicals and pharmaceuticals.
References
- 1. Control and regulation of this compound overflow in Escherichia coli | eLife [elifesciences.org]
- 2. Control and regulation of this compound overflow in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Metabolism and the Inhibition of Bacterial Growth by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. Regulation of Acetyl Coenzyme A Synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Metabolism in a pta Mutant of Escherichia coli W3110: Importance of Maintaining Acetyl Coenzyme A Flux for Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems biology approach reveals that overflow metabolism of this compound in Escherichia coli is triggered by carbon catabolite repression of acetyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the this compound-producing pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of this compound metabolism and coordination with the TCA cycle via a processed small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Cloning, characterization, and functional expression of acs, the gene which encodes acetyl coenzyme A synthetase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving this compound Tolerance of Escherichia coli by Rewiring Its Global Regulator cAMP Receptor Protein (CRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving this compound Tolerance of Escherichia coli by Rewiring Its Global Regulator cAMP Receptor Protein (CRP) | PLOS One [journals.plos.org]
- 16. The role of Cra in regulating this compound excretion and osmotic tolerance in E. coli K-12 and E. coli B at high density growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
- 18. escholarship.org [escholarship.org]
- 19. Effect of cra gene knockout together with edd and iclR genes knockout on the metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Constitutive expression of the sRNA GadY decreases this compound production and improves E. coli growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Constitutive expression of the sRNA GadY decreases this compound production and improves E. coli growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of this compound metabolism in Escherichia coli BL21 by protein N(ε)-lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Role of Acetate in Epigenetic Regulation and Histone Acetylation: A Technical Guide
Abstract
Acetate, a short-chain fatty acid, has emerged as a critical modulator of epigenetic landscapes, directly influencing histone acetylation and gene expression. Traditionally viewed as a primary metabolite for biosynthesis and energy production, this compound's role as an epigenetic modifier is gaining significant attention in various fields, including oncology, neuroscience, and metabolic diseases. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound governs histone acetylation, detailing the key enzymatic players and signaling pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological processes to equip researchers and drug development professionals with a thorough understanding of this pivotal regulatory axis.
Introduction: this compound as an Epigenetic Substrate
Histone acetylation is a dynamic and crucial post-translational modification that plays a fundamental role in regulating chromatin structure and gene transcription. The addition of an acetyl group to lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin conformation (euchromatin) that is permissive for transcription.[1] This process is balanced by the activities of two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[2]
The availability of the acetyl donor, acetyl-coenzyme A (acetyl-CoA), is a rate-limiting factor for HAT activity. While acetyl-CoA is produced from various metabolic pathways, including glucose and fatty acid metabolism, a significant and regulatable source is the conversion of this compound.[3] This direct link between a simple metabolite and the epigenetic machinery highlights a critical interface between cellular metabolism and gene regulation.
The Core Signaling Pathway: From this compound to Histone Acetylation
The conversion of this compound into a substrate for histone acetylation is a well-defined pathway primarily occurring in the cytoplasm and nucleus.
Key Players:
-
This compound: A short-chain fatty acid that can be sourced from the diet, gut microbiota metabolism, or intracellular metabolic processes such as histone deacetylation.[4]
-
Acetyl-CoA Synthetase 2 (ACSS2): A key enzyme that catalyzes the ATP-dependent conversion of this compound to acetyl-CoA.[3][5] ACSS2 is found in both the cytoplasm and the nucleus, allowing for localized production of acetyl-CoA for histone acetylation.[3][5]
-
Acetyl-CoA: The universal acetyl group donor for HATs.
-
Histone Acetyltransferases (HATs): A diverse family of enzymes that transfer the acetyl group from acetyl-CoA to lysine residues on histone tails.
-
Histone Deacetylases (HDACs): Enzymes that remove acetyl groups from histones, counteracting the activity of HATs.
The central pathway involves the uptake of this compound into the cell, its conversion to acetyl-CoA by ACSS2, and the subsequent utilization of this nuclear acetyl-CoA pool by HATs to acetylate histones.[3][5] This process is particularly crucial under conditions of metabolic stress, such as hypoxia or glucose deprivation, where the production of acetyl-CoA from other sources may be limited.[2]
Figure 1. Core signaling pathway of this compound-mediated histone acetylation.
Quantitative Impact of this compound on Histone Acetylation
This compound supplementation has been shown to quantitatively increase histone acetylation at specific lysine residues in a variety of cell types and conditions. The following tables summarize key findings from the literature.
Table 1: Effect of this compound Supplementation on Histone Acetylation Levels
| Cell Type/Model | Condition | Histone Mark | Fold Change/Observation |
| HepG2 (Hepatocellular Carcinoma) | Hypoxia (1% O₂) | H3K9ac | Significant increase in a dose-dependent manner (2.5-5 mM this compound)[2] |
| HepG2 | Hypoxia (1% O₂) | H3K27ac | Significant increase in a dose-dependent manner (2.5-5 mM this compound)[2] |
| HepG2 | Hypoxia (1% O₂) | H3K56ac | Significant increase in a dose-dependent manner (2.5-5 mM this compound)[2] |
| T cells | Glucose restriction | H3ac, H4ac | Increased global acetylation observed by Western blot[6] |
| T cells | Glucose restriction | H3K9-14ac | Acetylation restored by this compound supplementation[6] |
| T cells | Glucose restriction | H3K27ac | Acetylation restored by this compound supplementation[6] |
| Rat Brain | Neuroinflammation (LPS) | H3K9ac | Reversed LPS-induced 50% decrease in acetylation[7] |
| Rat Brain | Normal | H4K8ac | Increased acetylation at 2 and 4 hours post-treatment[8] |
| Rat Brain | Normal | H4K16ac | Increased acetylation at 4 and 24 hours post-treatment[8] |
| Neuroblastoma cells | Hypoxia | H3K9ac, H3K27ac | This compound supplementation restored decreased acetylation levels[9] |
Table 2: Kinetic Parameters of ACSS2
| Substrate | Km Value | kcat Value | Source Organism |
| This compound | ~200 µM | - | Mammalian |
Table 3: Intracellular this compound Concentrations
| Cell/Tissue Type | Condition | Concentration Range |
| Human Plasma | Baseline | 50 - 250 µM |
| Mouse Liver | Normal | ~1 mM[10] |
| Mouse Plasma | Normal | 100 - 600 µM[10] |
| Various Cancer Cells | Culture | Highly variable |
Table 4: IC50 Values of Key Enzyme Inhibitors
| Enzyme | Inhibitor | IC50 Value |
| ACSS2 | ACSS2 inhibitor | ~0.6 µM (cell-free)[11] |
| ACSS2 | VY-3-135 | 44 ± 3.85 nM[12] |
| HAT (p300) | C646 | 400 nM (Ki)[13] |
| HAT (PCAF) | Anacardic Acid | ~5 µM[14] |
| HDAC1 | Entinostat | 0.13 µM |
| HDAC2 | Entinostat | 0.18 µM |
| HDAC3 | Entinostat | 0.49 µM |
| HDAC6 | Tubacin | 4 nM[15] |
Note: IC50 values can vary depending on the assay conditions and cell type.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in histone acetylation.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acetylation
ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications.
Figure 2. Experimental workflow for ChIP-seq analysis of histone acetylation.
Methodology:
-
Cell Culture and Crosslinking:
-
Culture cells to the desired confluency and treat with this compound or other compounds as required.
-
Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest (e.g., anti-H3K27ac) overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating the eluted chromatin at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA by performing end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the histone modification.
-
Annotate the peaks to genomic features and perform downstream analysis such as differential binding analysis between conditions.
-
Western Blotting for Histone Acetylation
Western blotting is used to detect changes in the global levels of specific histone modifications.
Methodology:
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl) overnight at 4°C.[16]
-
Precipitate the histones with trichloroacetic acid (TCA) and wash with acetone.
-
Resuspend the histone pellet in water and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection and Analysis:
Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)
This assay measures the activity of HATs in nuclear extracts or purified enzyme preparations.
Figure 3. Workflow for a colorimetric HAT activity assay.
Methodology (based on a commercial kit principle): [19][20]
-
Sample Preparation:
-
Prepare nuclear extracts from cells or tissues, or use purified HAT enzymes.
-
Determine the protein concentration of the samples.
-
-
Assay Reaction:
-
In a 96-well plate, add the nuclear extract or purified HAT enzyme.
-
Prepare a reaction mix containing a HAT substrate (e.g., a specific histone peptide), acetyl-CoA, and a developing solution. The principle often involves the detection of the co-product of the HAT reaction, Coenzyme A (CoA).
-
The released CoA is used in a subsequent enzymatic reaction to produce a colored product (e.g., NADH which reduces a tetrazolium dye).[19][20]
-
-
Incubation and Measurement:
-
Initiate the reaction by adding the reaction mix to the samples.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from the sample readings.
-
Calculate the HAT activity based on a standard curve or relative to a positive control.
-
Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This assay measures the activity of HDACs and is commonly used for screening HDAC inhibitors.
Methodology (based on a commercial kit principle): [21]
-
Sample Preparation:
-
Prepare nuclear extracts or use purified HDAC enzymes.
-
-
Assay Reaction:
-
In a 96-well plate, add the HDAC sample. For inhibitor screening, pre-incubate the sample with the test compounds.
-
Add a fluorogenic HDAC substrate. This is typically a peptide with an acetylated lysine residue linked to a fluorophore that is quenched.
-
-
Deacetylation and Development:
-
Incubate the plate at 37°C to allow for the deacetylation of the substrate by HDACs.
-
Add a developer solution which contains a protease that specifically cleaves the deacetylated substrate, releasing the unquenched fluorophore.
-
-
Measurement and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[13]
-
The fluorescence intensity is directly proportional to the HDAC activity. Calculate the activity or the percentage of inhibition compared to a control.
-
Conclusion and Future Directions
The role of this compound as a key epigenetic regulator through its influence on histone acetylation is now firmly established. The ACSS2-mediated conversion of this compound to acetyl-CoA provides a direct link between cellular metabolism and the epigenetic control of gene expression. This pathway is not only fundamental for normal cellular function but is also implicated in a range of pathologies, making it an attractive target for therapeutic intervention.
For researchers and drug development professionals, a thorough understanding of the quantitative aspects of this pathway and the methodologies to probe it are essential. The data and protocols presented in this guide offer a solid foundation for investigating the intricate interplay between this compound metabolism and chromatin biology.
Future research will likely focus on:
-
Elucidating the cell-type-specific regulation and function of the this compound-to-histone acetylation pathway.
-
Developing more potent and specific inhibitors for ACSS2 and individual HAT and HDAC enzymes for therapeutic applications.
-
Investigating the role of this compound and histone acetylation in the tumor microenvironment and its impact on immunotherapy.
-
Exploring the potential of dietary interventions to modulate histone acetylation for disease prevention and treatment.
By continuing to unravel the complexities of this metabolic-epigenetic axis, we can open new avenues for the diagnosis and treatment of a wide array of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. uniprot.org [uniprot.org]
- 8. The Nuclear-to-Cytoplasmic Ratio: Coupling DNA Content to Cell Size, Cell Cycle, and Biosynthetic Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Acetyltransferase (HAT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to separate nuclear soluble fractions reflecting localizations in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the contributions of the nuclear and cytoplasmic compartments to global gene expression in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Writers and Readers of Histone Acetylation: Structure, Mechanism, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
Exploring the connection between gut microbiota and acetate production.
An In-depth Technical Guide to the Connection Between Gut Microbiota and Acetate Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, the most abundant short-chain fatty acid (SCFA) in the human colon, is a critical signaling molecule at the interface of the gut microbiota and host physiology. Produced primarily through the fermentation of dietary fibers by anaerobic bacteria, this compound exerts pleiotropic effects on host metabolism, immune function, and gut homeostasis. Understanding the intricate relationship between specific microbial taxa, their metabolic pathways for this compound production, and the subsequent host cellular responses is paramount for the development of novel therapeutic strategies targeting a range of diseases, from metabolic disorders to inflammatory conditions. This guide provides a comprehensive technical overview of the core microbial players, biochemical pathways, and host signaling cascades involved in the gut microbiota-acetate axis. It further details established experimental protocols for the investigation of this connection and presents quantitative data to support a deeper understanding of these interactions.
Gut Microbiota and this compound Production
The production of this compound in the colon is a hallmark of a healthy gut microbiome and is significantly influenced by diet, particularly the intake of complex carbohydrates that are indigestible by the host.
Key this compound-Producing Bacteria
A diverse array of anaerobic bacteria across different phyla contribute to the colonic this compound pool. The predominant this compound-producing bacteria belong to the phyla Bacteroidetes and Firmicutes.[1] Key genera and species include:
-
Bacteroides : A dominant genus in the gut, with species like Bacteroides fragilis and Bacteroides thetaiotaomicron being significant this compound producers.[2]
-
Bifidobacterium : Particularly prevalent in the infant gut, species such as B. longum, B. breve, and B. bifidum are well-known this compound producers.[3]
-
Ruminococcus : Species like Ruminococcus bromii are efficient degraders of resistant starch, leading to this compound production.[4]
-
Prevotella : Often associated with fiber-rich diets, species such as Prevotella copri contribute to this compound synthesis.[5]
-
Akkermansia muciniphila : A mucin-degrading bacterium that also produces this compound.[6]
-
Other Firmicutes : Genera such as Coprococcus, Roseburia, Eubacterium, and Faecalibacterium are also involved in this compound production, with some utilizing it to produce butyrate.[7]
Biochemical Pathways of this compound Production
Gut bacteria primarily produce this compound through the fermentation of dietary fibers via two main pathways:
-
From Pyruvate via Acetyl-CoA : This is a widespread pathway where pyruvate, a central metabolite from glycolysis, is converted to acetyl-CoA, which is then transformed into this compound. This process is often coupled with ATP generation.
-
The Wood-Ljungdahl Pathway : This pathway, employed by acetogenic bacteria, allows for the production of this compound from carbon dioxide and hydrogen gas, which are byproducts of other bacterial fermentation processes.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data regarding this compound-producing bacteria and this compound concentrations.
Table 1: Relative Abundance of Key this compound-Producing Bacteria in Healthy Adults
| Bacterial Genus/Species | Phylum | Typical Relative Abundance (%) | Citation(s) |
| Bacteroides | Bacteroidetes | ~30% | [8] |
| Bifidobacterium | Actinobacteria | 2 - 14% | [3] |
| Ruminococcus | Firmicutes | ~0.1% | [4] |
| Prevotella | Bacteroidetes | Variable, higher in non-Western diets | [9] |
| Akkermansia muciniphila | Verrucomicrobia | 1 - 4% | [6] |
Table 2: this compound Concentrations in the Human Gut and Blood
| Sample Type | Typical Concentration | Notes | Citation(s) |
| Colonic Lumen | 40 - 80 mM | Varies with diet and location in the colon. | [10] |
| Portal Vein Blood | Fasting: ~128 µM | Increases after carbohydrate fermentation. | [11] |
| Peripheral Venous Blood | Fasting: ~54-67 µM | Increases after carbohydrate fermentation. | [11][12] |
Table 3: Impact of Dietary Fiber on this compound Levels
| Dietary Intervention | Change in this compound Levels | Subject Group | Citation(s) |
| High Fiber Diet (55 g/day ) vs. Usual Diet (~30 g/day ) | ~35% increase in plasma this compound (from 0.21 to 0.28-0.30 mmol/L) | Diabetic subjects | [13] |
Table 4: Correlation Between Bacterial Genera and this compound Levels
| Bacterial Genus | Correlation with this compound | Citation(s) |
| Coprococcus | Positive | [14] |
| Barnesiella | Positive | [14] |
| Ruminococcus | Positive | [14] |
| Lachnoclostridium | Negative | [14] |
| Bacteroides | Negative | [14] |
| Bifidobacterium | Positive (inferred from high this compound with breast milk) | [15] |
Note: The negative correlation of Bacteroides with this compound levels in some studies may be due to the cross-feeding of this compound by other bacteria to produce other metabolites like butyrate.
Host Signaling Pathways Modulated by this compound
This compound acts as a signaling molecule, influencing host cellular processes through various receptor-dependent and -independent mechanisms.
G-Protein Coupled Receptor 43 (GPCR43) / Free Fatty Acid Receptor 2 (FFAR2) Signaling
This compound is a primary ligand for FFAR2, a GPCR expressed on various cell types, including immune cells, adipocytes, and enteroendocrine cells.[16] Activation of FFAR2 by this compound can trigger two main G-protein signaling cascades:
-
Gαq/11 Pathway : Leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels and activates protein kinase C (PKC).[17] This pathway is often associated with pro-inflammatory responses.
-
Gαi/o Pathway : Inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[17] This pathway is generally linked to anti-inflammatory effects.
The specific downstream effects of FFAR2 activation are cell-type specific and can be influenced by the local concentration of this compound.
Histone Deacetylase (HDAC) Inhibition
This compound can be taken up by host cells and converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). This increases the intracellular pool of acetyl-CoA, which is the substrate for histone acetyltransferases (HATs). An abundance of acetyl-CoA can shift the balance towards histone acetylation, effectively inhibiting the activity of histone deacetylases (HDACs).[18][19] This epigenetic modification leads to a more open chromatin structure, altering gene expression, often with anti-inflammatory consequences.[20]
NLRP3 Inflammasome Modulation
This compound has been shown to attenuate the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. This regulation is mediated, at least in part, through FFAR2. Activation of FFAR2 by this compound can lead to a signaling cascade that promotes the ubiquitination and subsequent autophagic degradation of NLRP3, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-18.
Experimental Protocols
Investigating the link between gut microbiota and this compound production requires a multi-pronged approach, combining microbial community analysis with metabolite quantification.
Fecal Sample Collection and 16S rRNA Gene Sequencing
This protocol outlines the steps for analyzing the composition of the gut microbiota from fecal samples.
-
Fecal Sample Collection : Collect fecal samples and immediately store them at -80°C to preserve microbial DNA.
-
DNA Extraction :
-
Thaw fecal samples on ice.
-
Use a commercial DNA extraction kit (e.g., DNeasy PowerSoil Kit, QIAGEN) according to the manufacturer's instructions to isolate microbial DNA.[21]
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
-
-
PCR Amplification of the 16S rRNA Gene :
-
Amplify a variable region (e.g., V4) of the 16S rRNA gene using universal primers with attached Illumina adapters.[21]
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
Pool triplicate PCR products and purify them using a PCR purification kit or magnetic beads.
-
-
Library Preparation and Sequencing :
-
Quantify the purified PCR products and pool them in equimolar concentrations to create the sequencing library.
-
Sequence the library on an Illumina MiSeq or NovaSeq platform.
-
-
Bioinformatic Analysis :
-
Process the raw sequencing reads using a pipeline such as QIIME 2 or DADA2 to perform quality filtering, denoising, and taxonomic classification of the microbial sequences.[21]
-
Analyze the resulting data for alpha-diversity (within-sample diversity), beta-diversity (between-sample diversity), and the relative abundance of different bacterial taxa.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
This protocol details the measurement of this compound and other SCFAs in fecal and serum samples.
-
Sample Preparation (Feces) :
-
Homogenize a known weight of frozen fecal sample in a suitable buffer.
-
Acidify the homogenate to protonate the SCFAs.
-
Add an internal standard (e.g., a deuterated SCFA).
-
Extract the SCFAs with an organic solvent (e.g., diethyl ether).
-
Derivatize the SCFAs to increase their volatility for GC analysis (e.g., using N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA).
-
-
Sample Preparation (Serum) :
-
Thaw serum samples on ice.
-
Add an internal standard.
-
Precipitate proteins using an organic solvent (e.g., methanol).
-
Centrifuge to remove the protein pellet.
-
Derivatize the supernatant containing the SCFAs.
-
-
GC-MS Analysis :
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable column for separating SCFAs.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
Identify and quantify this compound based on its retention time and mass-to-charge ratio compared to a standard curve.
-
Integrated Experimental Workflow
The following diagram illustrates a typical workflow for a study investigating the gut microbiota-acetate connection.
Conclusion and Future Directions
The production of this compound by the gut microbiota is a fundamental process with profound implications for host health. The intricate interplay between dietary fiber, specific microbial communities, and host signaling pathways underscores the potential for therapeutic interventions targeting this axis. Future research should focus on elucidating the strain-level variations in this compound production, the precise molecular mechanisms of this compound signaling in different cell types, and the long-term consequences of modulating gut microbial this compound production on health and disease. The development of next-generation probiotics, prebiotics, and postbiotics aimed at optimizing colonic this compound levels holds significant promise for the prevention and treatment of a wide range of human diseases.
References
- 1. Pangenomic analysis identifies correlations between Akkermansia species and subspecies and human health outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteroides spp. | Rupa Health [rupahealth.com]
- 3. Gut Bifidobacteria Populations in Human Health and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbe Profile: Ruminococcus gnavus: the yin and yang of human gut symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The latest advances regarding the link between Prevotella genus, diet and its impact on host health - Gut Microbiota for Health [gutmicrobiotaforhealth.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A Review of Global Patterns in Gut Microbiota Composition, Health and Disease: Locating South Africa in the Conversation | MDPI [mdpi.com]
- 10. Characterization of this compound transport in colorectal cancer cells and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fecal Short-Chain Fatty Acids in Colorectal Cancer Patients Versus Healthy Controls: A Systematic Review and Meta-Analysis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Akkermansia muciniphila in the Human Gastrointestinal Tract: When, Where, and How? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circulating Levels of the Short-Chain Fatty Acid this compound Mediate the Effect of the Gut Microbiome on Visceral Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-Chain Fatty Acid Receptors and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and Mechanism of Natural Products as Modulators of Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ruminococcus gnavus: friend or foe for human health - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Acetate: A Technical Overview of its Implications in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetate, the most abundant short-chain fatty acid (SCFA) in the human body, has emerged from being considered a simple metabolic intermediate to a critical signaling molecule with a multifaceted role in health and disease. Primarily produced through the fermentation of dietary fibers by the gut microbiota, and also generated endogenously, this compound serves as a key node in cellular metabolism and epigenetic regulation. Its influence extends across a wide spectrum of physiological and pathological processes, including cancer, immunity, cardiovascular function, and neurological health. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its metabolic pathways, signaling cascades, and the experimental methodologies used to investigate its complex roles.
Data Presentation: Quantitative Insights into this compound's Physiological and Pathophysiological Roles
To facilitate a clear understanding of this compound's quantitative impact, the following tables summarize key data on its concentration in various biological contexts and its effects on specific biomarkers.
Table 1: this compound Concentrations in Human Tissues and Biofluids
| Biological Sample | Condition | Concentration Range | Reference(s) |
| Plasma/Serum | Healthy (Fasting) | 50 - 200 µM | [1][2][3] |
| Healthy (Postprandial) | Increased from fasting levels | [3] | |
| Chronic Alcohol Consumption | > 0.5 mM | [2] | |
| Severe Liver Disease | Increased | ||
| Severe Acidosis | Increased | ||
| Cerebrospinal Fluid (CSF) | Healthy (Young) | Lower than older individuals | [4] |
| Healthy (Old) | Higher than younger individuals | [4] | |
| Alzheimer's Disease/MCI | Higher than healthy controls | [5] | |
| Breast Milk | Healthy | Variable, negatively correlated with infant atopic dermatitis | [6] |
| Synovial Fluid | Healthy | Detectable | [7][8][9][10] |
| Rheumatoid Arthritis | Altered levels of this compound-containing metabolites | [7][8][9][10] | |
| Cancer Tissue | Various (e.g., Hepatocellular Carcinoma) | Higher than adjacent normal tissue | [9][11] |
Table 2: Quantitative Effects of this compound on Inflammatory Markers
| Cell Type/Model | Stimulus | This compound Concentration | Effect on Cytokine | Magnitude of Effect | Reference(s) |
| Human Macrophage Cell Line | LPS | 1 mM | ↑ IL-6, IL-8, TNF-α | Enhanced response | [12] |
| Primary Microglia | LPS | 25 mM | ↑ TNF-α | Exacerbated production | [13][14] |
| Primary Microglia | LPS (pretreatment with this compound) | 25 mM | ↓ TNF-α | Significant reduction | [13][14] |
| Monocytic Cells | TNF-α | 100 mM | ↑ MCP-1 | Synergistic increase | [15] |
| BMDMs | LPS | 10 mM | ↓ Pro-inflammatory cytokines | Significant inhibition | [13] |
Table 3: Quantitative Effects of this compound on Histone Acetylation
| Tissue/Cell Type | This compound Treatment | Histone Mark | Magnitude of Effect | Reference(s) |
| Rat Brain | Single oral dose (glyceryl trithis compound) | ↑ H4K8, H4K16, H3K9 | Time-dependent increase | [16] |
| Rat Brain | Long-term supplementation | ↑ H3K9, H4K8, H4K16 | Sustained increase | [17][18] |
| Cancer Cell Lines (Hypoxia) | 2.5 - 5 mM | ↑ H3K9, H3K27, H3K56 | Dose-dependent increase | [19] |
| CD4+ T Cells | In vitro treatment | ↑ H3K9, H4 (pan-acetyl) | Increased acetylation | [20] |
Table 4: Kinetic Parameters of Human Acetyl-CoA Synthetases (ACSS)
| Enzyme | Substrate | Km (mM) | Reference(s) |
| ACSS1 | This compound | 0.6 | [21] |
| Propionate | 4.1 | [21] | |
| Butyrate | >10 | [21] | |
| ACSS2 | This compound | ~0.05 - 0.2 | [21] |
| Propionate | >10 | [21] | |
| Butyrate | >10 | [21] |
Signaling Pathways of this compound
This compound exerts its diverse biological effects through two primary signaling pathways: G-protein coupled receptors (GPCRs), primarily FFAR2 (GPR43), and the intracellular conversion to acetyl-CoA by acetyl-CoA synthetases (ACSS).
Free Fatty Acid Receptor 2 (FFAR2) Signaling
FFAR2 is a GPCR activated by SCFAs, with a high affinity for this compound.[6][22][23] Its activation triggers downstream signaling cascades that are highly cell-type specific and can have opposing effects depending on the G-protein subtype to which it couples (Gαq/11 or Gαi/o).[24][25][26]
Acetyl-CoA Synthetase 2 (ACSS2) Signaling
ACSS2 is a key enzyme that converts this compound into acetyl-CoA in the cytoplasm and nucleus.[8] This locally produced acetyl-CoA serves as a critical substrate for the acetylation of histones and other proteins, thereby linking cellular metabolism to epigenetic regulation and gene expression. Under conditions of metabolic stress, such as hypoxia or glucose deprivation, ACSS2 translocates to the nucleus where it plays a crucial role in cell survival and adaptation.[7][10][16][17][18][24][25][27][28]
Experimental Protocols
A variety of experimental techniques are employed to elucidate the role of this compound in biological systems. Below are outlines of key methodologies.
Quantification of this compound in Biological Samples
a) Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly sensitive and specific method for this compound quantification.
b) Colorimetric Assay
This method offers a simpler, high-throughput alternative for this compound measurement.
Stable Isotope Tracer Studies
Using 13C-labeled this compound allows for the tracing of its metabolic fate into various downstream metabolites.
In Vitro ACSS2 Enzymatic Activity Assay
This assay measures the activity of ACSS2 by detecting the production of AMP, a byproduct of the reaction.[21]
Conclusion
This compound is a pleiotropic molecule that sits (B43327) at the crossroads of metabolism, signaling, and epigenetics. Its dual role in both promoting and inhibiting various physiological and pathological processes underscores the complexity of its biological functions. A thorough understanding of its context-dependent actions is crucial for the development of novel therapeutic strategies targeting this compound metabolism and signaling in a range of diseases, from cancer to inflammatory disorders. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the intricate contributions of this compound to human health and disease.
References
- 1. The metabolic fate of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes T Cell Effector Function during Glucose Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]
- 7. Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACSS2 acyl-CoA synthetase short chain family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. lifeboat.com [lifeboat.com]
- 12. This compound, the key modulator of inflammatory responses in acute alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous this compound attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short Chain Fatty Acid this compound Increases TNFα-Induced MCP-1 Production in Monocytic Cells via ACSL1/MAPK/NF-κB Axis [mdpi.com]
- 16. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nucleus-translocated ACSS2 promotes the gene transcription for lysosomal biogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The G Protein-Coupled Receptor FFAR2 Promotes Internalization during Influenza A Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 23. diseases.jensenlab.org [diseases.jensenlab.org]
- 24. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 25. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development | springermedizin.de [springermedizin.de]
- 26. FFAR2 free fatty acid receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 27. Scholars@Duke publication: Nucleus-Translocated ACSS2 Promotes Gene Transcription for Lysosomal Biogenesis and Autophagy. [scholars.duke.edu]
- 28. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core functions of common acetate esters in chemistry, with a particular focus on their applications in research and pharmaceutical development. This compound esters are a versatile class of organic compounds, valued for their unique combination of solvency, reactivity, and relatively low toxicity.[1][2] This document details their roles as solvents, chemical intermediates, protecting groups, and key components in drug formulation and delivery, supported by quantitative data, experimental protocols, and process visualizations.
Core Functions of this compound Esters
This compound esters are integral to numerous processes within the chemical and pharmaceutical industries. Their utility stems from the ester functional group, which imparts moderate polarity and specific chemical reactivity.
Solvents in Synthesis, Extraction, and Chromatography
The most prevalent application of this compound esters is as solvents.[3] Their ability to dissolve a wide range of organic compounds, coupled with their moderate volatility and relatively low toxicity, makes them ideal for various applications.[1][4]
-
Reaction Media: Ethyl this compound and butyl this compound are excellent solvents for the synthesis of active pharmaceutical ingredients (APIs) and other organic compounds, facilitating reactions by dissolving reactants and reagents into a single phase.[1][5]
-
Extraction and Purification: Due to their immiscibility with water and strong solvency for many organic compounds, this compound esters are extensively used in liquid-liquid extractions.[6] For instance, ethyl this compound is a common choice for extracting target compounds from aqueous solutions in both laboratory and industrial settings, such as the purification of antibiotics like penicillin.[7] They are also used in crystallization processes to purify solid compounds.[4]
-
Chromatography: In analytical and preparative chromatography, particularly high-performance liquid chromatography (HPLC), this compound esters like ethyl this compound serve as a component of the mobile phase.[1][2][5] Their low viscosity ensures efficient flow through chromatography columns, enabling the precise separation and quantification of compounds in complex mixtures.[5]
Protecting Groups in Organic Synthesis
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The this compound group is a classic choice for protecting hydroxyl groups (alcohols).
The alcohol is converted to an this compound ester, which is stable under a variety of reaction conditions, particularly neutral to strongly basic environments.[8][9] After the desired transformation is complete, the this compound group can be easily removed by hydrolysis (typically under acidic or basic conditions) to regenerate the alcohol.[9] This strategy is crucial for the synthesis of complex molecules like natural products and pharmaceuticals.[10]
Reagents and Intermediates in Synthesis
This compound esters are not only solvents but also serve as key intermediates and reagents in chemical synthesis.[5]
-
API Synthesis: They can be crucial building blocks in the synthesis of APIs.[5][7] For example, certain this compound esters act as key intermediates for acetylation reactions in the creation of targeted drugs.[7]
-
Acylation Reactions: this compound esters can be used as acylating agents under specific catalytic conditions, transferring an acetyl group to another molecule.[10]
Applications in Drug Formulation and Delivery
The properties of this compound esters make them valuable in the final stages of drug production and formulation.
-
Prodrugs: The ester moiety is frequently used to create prodrugs, which are inactive or less active derivatives of a parent drug molecule.[11] By masking polar functional groups like hydroxyls or carboxyls with an ester, the drug's lipophilicity can be increased, enhancing its absorption and bioavailability.[12] Inside the body, ubiquitous esterase enzymes cleave the ester bond, releasing the active drug.[12]
-
Formulation Solvents: Ethyl and butyl this compound are used as solvents in tablet coating processes and in the formulation of transdermal patches.[1][13]
-
Transdermal Absorption Enhancers: Ethyl this compound's ability to penetrate the skin allows it to act as an absorption enhancer, improving the delivery efficiency of topically applied drugs.[7]
Quantitative Data: Physical Properties of Common this compound Esters
The physical properties of this compound esters dictate their suitability for specific applications. Esters are polar molecules but cannot act as hydrogen bond donors, resulting in lower boiling points than alcohols of similar molecular weight.[14][15][16] Their ability to act as hydrogen bond acceptors allows those with low molar mass to have some solubility in water.[14][16]
| Ester Name | Condensed Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |
| Methyl this compound | CH₃COOCH₃ | 74.08 | -98 | 57 | 0.932 | Soluble |
| Ethyl this compound | CH₃COOCH₂CH₃ | 88.11 | -83.6 | 77.1 | 0.902 | 8.3 g/100 mL |
| n-Propyl this compound | CH₃COOCH₂(CH₂)CH₃ | 102.13 | -95 | 102 | 0.886 | Slightly Soluble |
| Isopropyl this compound | CH₃COOCH(CH₃)₂ | 102.13 | -73 | 89 | 0.872 | Slightly Soluble |
| n-Butyl this compound | CH₃COOCH₂(CH₂)₂CH₃ | 116.16 | -77.9 | 126 | 0.882 | Slightly Soluble[17] |
| Isobutyl this compound | CH₃COOCH₂CH(CH₃)₂ | 116.16 | -99 | 118 | 0.871 | Slightly Soluble[17] |
| sec-Butyl this compound | CH₃COOCH(CH₃)CH₂CH₃ | 116.16 | -99 | 112 | 0.872 | Insoluble[17] |
| tert-Butyl this compound | CH₃COOC(CH₃)₃ | 116.16 | - | 98 | 0.866 | Insoluble[17] |
| Amyl this compound (Isopentyl this compound) | CH₃COOCH₂(CH₂)₂CH(CH₃)₂ | 130.19 | -78.5 | 142 | 0.876 | Slightly Soluble[17] |
Data compiled from multiple sources.[15][16][17]
Experimental Protocols
Synthesis of an this compound Ester via Fischer Esterification
Fischer esterification is a standard method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[18] The following is a representative protocol for the synthesis of isopentyl this compound (banana oil).
Objective: To synthesize isopentyl this compound from isopentyl alcohol and acetic acid.[19]
Materials:
-
Isopentyl alcohol (3-methyl-1-butanol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 15 mL (0.138 mol) of isopentyl alcohol and 20 mL (0.35 mol) of glacial acetic acid.[20] An excess of the less expensive reactant (acetic acid) is used to shift the equilibrium toward the products.[18]
-
Catalysis: While swirling the flask, cautiously add 4-5 mL of concentrated sulfuric acid.[18][20] This highly corrosive substance acts as the catalyst. Add several boiling chips to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1 hour.[20] The refluxing process allows the reaction to be heated at a constant temperature without loss of solvent.
-
Work-up and Extraction: a. Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50-55 mL of cold water.[18][20] b. Allow the layers to separate and discard the lower aqueous layer. c. Wash the organic layer with three 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize and remove excess acetic acid and the sulfuric acid catalyst.[18] Vent the separatory funnel frequently as carbon dioxide gas is evolved. d. Wash the organic layer with 25 mL of saturated sodium chloride solution to help remove dissolved water.[20]
-
Drying: Transfer the organic layer (the crude ester) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[18][20] The liquid should become clear.
-
Purification: Decant the dried ester into a clean, dry round-bottom flask. Purify the isopentyl this compound by simple distillation, collecting the fraction that boils between 134°C and 143°C.[20]
Liquid-Liquid Extraction Using Ethyl this compound
Objective: To extract a nonpolar organic compound from an aqueous solution.
Materials:
-
Aqueous solution containing the target organic compound
-
Ethyl this compound
-
Separatory funnel
-
Beakers or Erlenmeyer flasks
Procedure:
-
Preparation: Pour the aqueous solution containing the target compound into a separatory funnel.
-
Solvent Addition: Add a volume of ethyl this compound approximately equal to that of the aqueous solution. Ethyl this compound is less dense than water and will form the top layer.
-
Extraction: Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 1-2 minutes to maximize the surface area between the two immiscible phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate. The target organic compound, being more soluble in the organic solvent, will partition into the upper ethyl this compound layer.
-
Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer containing the extracted compound into a separate, clean flask.
-
Repeated Extraction: For quantitative recovery, the remaining aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-5) can be repeated with fresh portions of ethyl this compound. The organic extracts are then combined.
-
Isolation: The target compound can be isolated from the ethyl this compound by evaporating the solvent, typically using a rotary evaporator.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts involving this compound esters.
References
- 1. Ethyl this compound Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. iloencyclopaedia.org [iloencyclopaedia.org]
- 4. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 5. Ethyl this compound in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya [bahteraadijaya.com]
- 6. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. This compound Solvents in Pharmaceutical & Food Industry [acetatechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 11. medium.com [medium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. View Attachment [cir-reports.cir-safety.org]
- 14. Physical Properties of Esters [saylordotorg.github.io]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. iloencyclopaedia.org [iloencyclopaedia.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
The Genesis of a Polymer: A Technical History of Cellulose Acetate
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of cellulose (B213188) acetate.
Introduction
Cellulose this compound, a cornerstone of polymer science, represents one of the earliest successful modifications of a natural polymer, paving the way for a new era of semi-synthetic materials. Its journey from a laboratory curiosity to a versatile industrial product is a testament to the persistent inquiry and innovation of numerous scientists over several decades. This technical guide delves into the historical milestones of cellulose this compound's discovery, provides detailed experimental protocols for its synthesis, and presents its key physicochemical properties in a structured format for the modern researcher.
A Historical Trajectory: From Discovery to Industrialization
The development of cellulose this compound was driven by the desire to overcome the limitations of its highly flammable predecessor, cellulose nitrate (B79036). The timeline below highlights the pivotal moments in its history.
-
1865: The Dawn of Acetylation French chemist Paul Schützenberger first reported the acetylation of cellulose by heating it with acetic anhydride (B1165640) in a sealed glass tube.[1][2][3] His work demonstrated the fundamental chemistry of esterifying the hydroxyl groups of cellulose with acetyl moieties.[4]
-
1894: A Soluble Breakthrough English chemists Charles F. Cross and Edward J. Bevan patented a process for producing a chloroform-soluble form of cellulose this compound, which they termed "cellulose trithis compound".[1][2] This marked a significant step towards creating a processable form of the polymer.
-
1903-1905: The Key to Commercial Viability A major hurdle in the early development of cellulose this compound was its limited solubility in common, inexpensive solvents. British chemist George Miles discovered that by partially hydrolyzing the cellulose trithis compound, he could produce a secondary cellulose this compound (cellulose dithis compound) that was readily soluble in acetone.[1][5] This discovery was crucial for the commercial-scale production and application of cellulose this compound.
-
1910-1921: The Dreyfus Brothers and Industrial Scale-Up Swiss brothers Henri and Camille Dreyfus were instrumental in transitioning cellulose this compound from the laboratory to industrial production.[2][3] Initially, they developed cellulose this compound lacquers, or "dope," which were used during World War I to coat and stiffen the fabric wings of aircraft, rendering them non-flammable.[2][5] Following the war, the Dreyfus brothers pivoted their production to textile fibers, launching "Celanese," the first commercially successful cellulose this compound yarn, in 1921.[2][5]
-
1920s-1950s: Diversification of Applications The 20th century saw a rapid expansion in the applications of cellulose this compound. It was introduced as a "safety film" to replace the hazardous cellulose nitrate in photography and motion pictures.[3][6] Its thermoplastic nature made it suitable for injection molding, leading to its use in a wide array of products including eyeglass frames, tool handles, and packaging.[1][2] In the 1950s, cellulose dithis compound tow became the primary material for cigarette filters.[1]
Experimental Protocols
The synthesis of cellulose this compound involves two primary stages: the acetylation of cellulose to form cellulose trithis compound, followed by a controlled hydrolysis to produce cellulose dithis compound with the desired degree of substitution.
Synthesis of Cellulose Trithis compound (CTA)
This protocol describes a typical laboratory-scale synthesis of cellulose trithis compound.
Materials:
-
Cellulose (e.g., cotton linters or purified wood pulp)
-
Glacial acetic acid
-
Acetic anhydride
-
Sulfuric acid (concentrated, as catalyst)
-
Distilled water
Procedure:
-
Activation: Suspend the cellulose in glacial acetic acid and stir for approximately one hour to swell the cellulose fibers and increase the accessibility of the hydroxyl groups.
-
Acetylation: To the activated cellulose slurry, slowly add a pre-cooled mixture of acetic anhydride and concentrated sulfuric acid. Maintain the reaction temperature below 50°C to control the exothermic reaction and prevent significant degradation of the cellulose backbone.
-
Reaction: Continue stirring the mixture for several hours until the cellulose is fully dissolved, indicating the formation of cellulose trithis compound. The resulting solution will be highly viscous.
-
Precipitation: Pour the viscous solution into a large volume of distilled water while stirring vigorously. The cellulose trithis compound will precipitate as a white, fibrous solid.
-
Washing and Neutralization: Wash the precipitate thoroughly with distilled water to remove unreacted acids and byproducts until the washings are neutral to pH paper.
-
Drying: Dry the purified cellulose trithis compound in a vacuum oven at a controlled temperature (e.g., 60°C).
Synthesis of Cellulose Dithis compound (CDA) via Hydrolysis of CTA
This protocol outlines the subsequent hydrolysis of cellulose trithis compound to obtain acetone-soluble cellulose dithis compound.
Materials:
-
Cellulose trithis compound (from the previous protocol)
-
Acetic acid
-
Water
-
Sulfuric acid (as catalyst)
Procedure:
-
Ripening Solution: Prepare a solution of acetic acid and water. The ratio of acid to water is critical for controlling the extent of hydrolysis.
-
Hydrolysis: Dissolve the cellulose trithis compound in the ripening solution and add a catalytic amount of sulfuric acid.
-
Ripening: Heat the solution to a controlled temperature (e.g., 50-60°C) and maintain it for a specific period. This "ripening" process allows for the selective removal of acetyl groups. The duration of this step determines the final degree of substitution.
-
Precipitation: Once the desired degree of substitution is reached (this can be monitored by taking samples and checking their solubility in acetone), precipitate the cellulose dithis compound by adding the solution to a large volume of water.
-
Washing and Drying: Wash the cellulose dithis compound precipitate until neutral and dry it as described for cellulose trithis compound.
Quantitative Data Summary
The properties of cellulose this compound are highly dependent on its degree of substitution (DS), which is the average number of acetyl groups per anhydroglucose (B10753087) unit (the theoretical maximum is 3). The following tables summarize the key quantitative properties of cellulose dithis compound and cellulose trithis compound.
Table 1: Degree of Substitution and Solubility
| Property | Cellulose Dithis compound | Cellulose Trithis compound |
| Degree of Substitution (DS) | 2.2 - 2.7 | 2.8 - 3.0 |
| Solubility | ||
| Acetone | Soluble | Insoluble |
| Methylene Chloride | Swells/Partially Soluble | Soluble |
| Chloroform | Insoluble | Soluble |
| Acetic Acid | Soluble | Soluble |
| Water | Insoluble | Insoluble |
Table 2: Physical and Mechanical Properties
| Property | Cellulose Dithis compound | Cellulose Trithis compound |
| Density (g/cm³) | 1.30 - 1.32 | 1.28 - 1.30 |
| Refractive Index | ~1.47 | ~1.47 |
| Tensile Strength (MPa) | 35 - 70 | 50 - 90 |
| Elongation at Break (%) | 20 - 40 | 15 - 30 |
| Water Absorption (24h, %) | 2.5 - 4.5 | 1.0 - 2.0 |
Table 3: Thermal Properties
| Property | Cellulose Dithis compound | Cellulose Trithis compound |
| Melting Point (°C) | 230 - 260 | 270 - 300 |
| Glass Transition Temp. (°C) | 160 - 180 | 180 - 200 |
| Heat Deflection Temp. (°C) | 50 - 95 | 60 - 110 |
Visualizing the Chemistry and Process
To better understand the chemical transformations and the overall production workflow, the following diagrams are provided in the DOT language for Graphviz.
Chemical Pathways
Caption: Chemical pathway of cellulose acetylation and hydrolysis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of cellulose acetates.
Conclusion
The history of cellulose this compound is a compelling narrative of scientific discovery and industrial ingenuity. From its initial synthesis to its widespread application, the journey of this semi-synthetic polymer has been marked by critical breakthroughs that have had a lasting impact on materials science. For today's researchers, a thorough understanding of its historical context, synthesis methodologies, and physicochemical properties is essential for leveraging this versatile material in novel applications, from advanced drug delivery systems to sustainable materials development. The data and protocols presented in this guide offer a solid foundation for further research and innovation in the field of cellulose-based polymers.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Sodium Acetate Buffer Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetate buffer is a widely utilized buffer system in research, biotechnology, and pharmaceutical development. Comprised of a weak acid, acetic acid (CH₃COOH), and its conjugate base, sodium this compound (CH₃COONa), this buffer is effective in the pH range of 3.6 to 5.6.[1][2] Its efficacy is centered around the pKa of acetic acid, which is approximately 4.76 at 25°C.[1][3] This makes it particularly suitable for a variety of applications, including protein crystallization, nucleic acid precipitation and purification, and as a component in staining gels for protein electrophoresis.[2][3] The this compound buffer system is also favored for its biocompatibility, as this compound is a natural metabolite in many organisms.[1] Furthermore, it is a cost-effective, stable, and simple buffer to prepare.[3]
Chemical Principles
The buffering capacity of the sodium this compound buffer system is governed by the equilibrium between acetic acid and its conjugate base, the this compound ion. This equilibrium is described by the Henderson-Hasselbalch equation, which allows for the calculation of the required concentrations of the acidic and basic components to achieve a desired pH.
Henderson-Hasselbalch Equation:
pH = pKa + log₁₀ ( [A⁻] / [HA] )
Where:
-
pH is the desired hydrogen ion concentration of the buffer.
-
[A⁻] is the molar concentration of the this compound ion (from sodium this compound).
-
[HA] is the molar concentration of the undissociated acetic acid.
By adjusting the ratio of sodium this compound to acetic acid, the pH of the buffer can be precisely controlled within its effective range.[1]
Data Presentation
The following tables provide essential quantitative data for the preparation of a sodium this compound buffer solution.
Table 1: Properties of Sodium this compound Buffer Components
| Component | Chemical Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Density (g/mL at 25°C) |
| Acetic Acid, Glacial | CH₃COOH | 60.05[3][4] | 4.76[3][5] | 1.049[3] |
| Sodium this compound, Anhydrous | CH₃COONa | 82.03[6][7][8] | - | - |
| Sodium this compound, Trihydrate | CH₃COONa · 3H₂O | 136.08[2][9][10][11] | - | - |
Table 2: Preparation of 1 L of 0.1 M Sodium this compound Buffer
| Target pH | Volume of 0.1 M Acetic Acid (mL) | Volume of 0.1 M Sodium this compound (mL) |
| 3.8 | 880 | 120 |
| 4.0 | 810 | 190 |
| 4.2 | 710 | 290 |
| 4.4 | 590 | 410 |
| 4.6 | 450 | 550 |
| 4.8 | 330 | 670 |
| 5.0 | 220 | 780 |
| 5.2 | 140 | 860 |
| 5.4 | 80 | 920 |
| 5.6 | 40 | 960 |
Note: The volumes can be scaled proportionally for different total volumes of buffer.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium this compound, Anhydrous (CH₃COONa) or Sodium this compound, Trihydrate (CH₃COONa · 3H₂O)
-
Deionized or distilled water
-
1 M Hydrochloric Acid (HCl) for pH adjustment
-
1 M Sodium Hydroxide (NaOH) for pH adjustment
-
-
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks
-
Protocol 1: Preparation of 0.1 M Sodium this compound Buffer by Mixing Stock Solutions
This protocol describes the preparation of a sodium this compound buffer by preparing individual stock solutions of acetic acid and sodium this compound and then mixing them to achieve the desired pH.
1. Preparation of 0.1 M Acetic Acid Stock Solution (1 L): a. Add approximately 800 mL of deionized water to a 1 L beaker. b. Using a fume hood, carefully measure 5.72 mL of glacial acetic acid (density = 1.049 g/mL, MW = 60.05 g/mol ) and add it to the beaker. c. Stir the solution until the acetic acid is completely dissolved. d. Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
2. Preparation of 0.1 M Sodium this compound Stock Solution (1 L): a. Weigh 8.20 g of anhydrous sodium this compound (MW = 82.03 g/mol ) or 13.61 g of sodium this compound trihydrate (MW = 136.08 g/mol ). b. Add the sodium this compound to a beaker containing approximately 800 mL of deionized water. c. Stir the solution until the sodium this compound is completely dissolved. d. Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
3. Preparation of the Final Buffer Solution: a. Refer to Table 2 for the approximate volumes of 0.1 M acetic acid and 0.1 M sodium this compound required for your target pH. b. In a beaker, combine the specified volumes of the two stock solutions. c. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. d. Monitor the pH and, if necessary, adjust to the final desired pH by adding small amounts of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. e. Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume.
Protocol 2: Preparation of 0.1 M Sodium this compound Buffer by Titration
This protocol involves preparing a solution of one component (e.g., acetic acid) and adjusting the pH with a strong base (NaOH) to form the conjugate base in situ.
1. Preparation of 0.1 M Acetic Acid Solution: a. Prepare a 0.1 M acetic acid solution as described in Protocol 1, Step 1.
2. pH Adjustment: a. Place the beaker with the 0.1 M acetic acid solution on a magnetic stirrer. b. Immerse a calibrated pH electrode into the solution. c. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. d. Continue adding NaOH until the desired pH is reached. e. Be cautious not to overshoot the target pH. If this happens, you can add a small amount of 1 M HCl to lower it.
3. Final Volume Adjustment: a. Once the desired pH is stable, transfer the solution to a volumetric flask. b. Add deionized water to the final desired volume.
Visualizations
Caption: Workflow for preparing sodium this compound buffer by mixing stock solutions.
Caption: Mechanism of action of a sodium this compound buffer system.
References
- 1. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium this compound Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic Acid [commonorganicchemistry.com]
- 4. thomassci.com [thomassci.com]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Sodium this compound - Sodium this compound, Acetic acid sodium salt [sigmaaldrich.com]
- 7. | Advent [adventchembio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 酢酸ナトリウム 三水和物 - 酢酸 ナトリウム塩 三水和物 [sigmaaldrich.com]
- 10. | Advent [adventchembio.com]
- 11. calpaclab.com [calpaclab.com]
Protocol for DNA Precipitation with Sodium Acetate and Ethanol
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethanol (B145695) precipitation is a fundamental technique used in molecular biology to concentrate and purify deoxyribonucleic acid (DNA) from aqueous solutions.[1][2] This method is highly effective for removing impurities such as salts, dNTPs, and residual enzymes from DNA preparations.[3][4] The addition of a salt, typically sodium acetate, and ethanol forces the DNA to precipitate out of the solution, allowing for its collection by centrifugation.[1] This protocol provides a detailed methodology for the precipitation of DNA using sodium this compound and ethanol, suitable for a wide range of downstream applications.
The principle behind this method lies in altering the solubility of DNA.[1] The negatively charged phosphate (B84403) backbone of DNA is neutralized by the positive sodium ions (Na+) from sodium this compound.[1][5][6] This neutralization reduces the affinity of DNA for water molecules.[5] Ethanol is then added to the solution. As ethanol has a lower dielectric constant than water, it further reduces the solvation of the DNA molecules, causing them to aggregate and precipitate.[1]
Key Quantitative Parameters
A summary of the critical quantitative parameters for successful DNA precipitation is provided in the table below. These values represent standard conditions and may be optimized for specific applications.
| Parameter | Standard Value/Range | Notes |
| Sodium this compound (3M, pH 5.2) Volume | 1/10th of the sample volume | Final concentration should be approximately 0.3 M.[1][5] |
| Ethanol (95-100%) Volume | 2 to 2.5 volumes of the sample (after adding sodium this compound) | For RNA precipitation, 2.5-3 volumes may be used.[1][3] |
| Incubation Temperature | -20°C or on ice | Lower temperatures can enhance precipitation, especially for dilute samples.[7] |
| Incubation Time | 15 minutes to overnight | Longer incubation times (e.g., overnight) are recommended for low concentration or small DNA fragments to maximize recovery.[3][8] |
| Centrifugation Speed | >12,000 x g | High-speed centrifugation is crucial for pelleting the precipitated DNA.[3] |
| Precipitation Centrifugation Time | 15 to 30 minutes | Longer times may be necessary for smaller amounts of DNA.[3][9] |
| Wash Solution | 70% Ethanol | Removes co-precipitated salts.[3][9] |
| Wash Centrifugation Time | 5 to 15 minutes | Sufficient to re-pellet the DNA after washing.[3][9] |
| Carrier (Optional) | 10-20 µg Glycogen or Linear Acrylamide (B121943) | Recommended for precipitating low concentrations (<2 µg) of nucleic acids.[8][10][11][12] |
Experimental Protocol
This protocol describes the standard procedure for precipitating DNA from an aqueous solution using sodium this compound and ethanol.
Materials:
-
DNA sample in an aqueous solution
-
3 M Sodium this compound, pH 5.2[10]
-
Ice-cold 100% Ethanol[7]
-
70% Ethanol (prepared with sterile, nuclease-free water)
-
Microcentrifuge tubes (1.5 ml or 2.0 ml)
-
Microcentrifuge capable of reaching >12,000 x g at 4°C[10]
-
Pipettes and sterile, nuclease-free pipette tips
-
Optional: Glycogen or linear acrylamide as a carrier for low concentration samples[8][10]
Procedure:
-
Sample Preparation:
-
Transfer your DNA sample to a sterile microcentrifuge tube.
-
Measure the volume of the DNA sample.
-
-
Addition of Sodium this compound:
-
Addition of Ethanol:
-
Incubation:
-
Centrifugation:
-
Centrifuge the tube at >12,000 x g for 15-30 minutes at 4°C.[3]
-
A small white pellet of DNA should be visible at the bottom of the tube.
-
-
Washing the Pellet:
-
Drying the Pellet:
-
Carefully remove the supernatant. It is important to remove as much of the ethanol as possible. A brief re-spin can help collect any remaining liquid for removal.[8]
-
Air-dry the pellet for 5-15 minutes at room temperature.[3] Avoid over-drying the pellet, as this can make it difficult to resuspend.[3]
-
-
Resuspension:
-
Resuspend the DNA pellet in a suitable volume of sterile, nuclease-free water or a buffer such as TE buffer.
-
Pipette up and down gently or vortex briefly to ensure the DNA is fully dissolved.
-
Experimental Workflow
The following diagram illustrates the key steps in the DNA precipitation protocol.
Caption: Workflow for DNA precipitation using sodium this compound.
Signaling Pathway of DNA Precipitation
The following diagram illustrates the molecular interactions and principles underlying DNA precipitation.
Caption: Mechanism of DNA precipitation by sodium this compound and ethanol.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. DNA Precipitation Methods & Principle | PPT [slideshare.net]
- 3. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 4. genelink.com [genelink.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. quora.com [quora.com]
- 7. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 8. Sodium this compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 10. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 11. Sodium this compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Sodium this compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Metabolic Flux Analysis Using 13C-Labeled Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as 13C-labeled acetate, and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. This information is invaluable for understanding cellular physiology in health and disease, identifying metabolic bottlenecks, and discovering novel drug targets.[1] Sodium [1,2-¹³C₂]this compound is a particularly useful tracer for probing the activity of the tricarboxylic acid (TCA) cycle and fatty acid synthesis, as it provides unique isotopic labeling patterns that can resolve fluxes with high precision.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA experiments using 13C-labeled this compound.
Principle of ¹³C-Metabolic Flux Analysis
The core principle of ¹³C-MFA is the introduction of a ¹³C-labeled substrate into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various intracellular metabolites. The distribution of these isotopes, known as mass isotopomer distributions (MIDs), is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A computational model of the cell's metabolic network is then used to simulate the expected MIDs for a given set of metabolic fluxes. By iteratively adjusting the flux values in the model to minimize the difference between the simulated and experimentally measured MIDs, the in vivo metabolic fluxes can be quantified.
Applications in Research and Drug Development
-
Target Identification and Validation: Identifying enzymes or pathways that are critical for disease progression and can be targeted for therapeutic intervention.
-
Mechanism of Action Studies: Elucidating how drugs modulate metabolic pathways to exert their therapeutic effects.
-
Cancer Metabolism Research: Understanding the altered metabolic pathways in cancer cells to develop targeted therapies.[2][3]
-
Immunometabolism: Investigating the metabolic reprogramming of immune cells during activation and differentiation.
-
Bioprocess Optimization: Enhancing the production of desired metabolites in microbial fermentation.
Data Presentation
The following tables summarize quantitative data from published studies that have utilized 13C-labeled this compound for metabolic flux analysis.
Table 1: Metabolic Fluxes in Yarrowia lipolytica During Growth and Lipid Production Phases on this compound.
Data is adapted from Liu, N., Qiao, K., & Stephanopoulos, G. (2016). Metabolic Engineering, 38, 86-97. The values represent the net flux normalized to the this compound uptake rate of 100.
| Reaction | Control Strain (Growth Phase) | Control Strain (Lipid Production) | Lipid Overproducing Strain (Growth Phase) | Lipid Overproducing Strain (Lipid Production) |
| This compound Uptake | 100 | 100 | 100 | 100 |
| Glyoxylate Shunt | 45.2 ± 1.8 | 58.3 ± 2.3 | 42.1 ± 1.5 | 65.7 ± 2.8 |
| TCA Cycle (Isocitrate -> α-KG) | 54.8 ± 2.1 | 41.7 ± 1.9 | 57.9 ± 2.2 | 34.3 ± 1.7 |
| Gluconeogenesis (OAA -> PEP) | 15.3 ± 0.9 | 25.1 ± 1.2 | 12.8 ± 0.7 | 30.2 ± 1.5 |
| Pentose Phosphate Pathway | 10.2 ± 0.6 | 18.5 ± 1.0 | 8.9 ± 0.5 | 22.4 ± 1.2 |
| Fatty Acid Synthesis (Acetyl-CoA -> Palmitate) | 8.7 ± 0.5 | 15.4 ± 0.8 | 10.1 ± 0.6 | 28.9 ± 1.4 |
| Biomass Synthesis | 20.1 ± 1.1 | 5.2 ± 0.3 | 18.5 ± 1.0 | 4.1 ± 0.2 |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates in CD8+ T cells.
Data is adapted from Watson, A. R., et al. (2024). Science Advances, 10(22), eadj1431. The values represent the fractional abundance of each mass isotopologue.
| Metabolite | Isotopologue | Early Effector T cells ([U-¹³C]glutamine) | Late Effector T cells ([2-¹³C]this compound) |
| Citrate | M+0 | 0.25 ± 0.03 | 0.45 ± 0.05 |
| M+2 | 0.10 ± 0.01 | 0.35 ± 0.04 | |
| M+4 | 0.60 ± 0.06 | 0.15 ± 0.02 | |
| M+5 | 0.05 ± 0.01 | 0.05 ± 0.01 | |
| α-Ketoglutarate | M+0 | 0.30 ± 0.04 | 0.50 ± 0.06 |
| M+4 | 0.65 ± 0.07 | 0.10 ± 0.01 | |
| M+5 | 0.05 ± 0.01 | 0.40 ± 0.05 | |
| Malate | M+0 | 0.35 ± 0.04 | 0.55 ± 0.06 |
| M+2 | 0.05 ± 0.01 | 0.25 ± 0.03 | |
| M+4 | 0.60 ± 0.06 | 0.20 ± 0.02 |
Experimental Protocols
Protocol 1: Cell Culture and ¹³C-Acetate Labeling
This protocol details the steps for culturing cells and introducing the ¹³C-labeled this compound tracer to achieve isotopic steady state.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
Sodium [1,2-¹³C₂]this compound
-
Phosphate-buffered saline (PBS), pre-warmed
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing the basal medium with a known concentration of [1,2-¹³C₂]this compound. The concentration should be optimized to ensure sufficient labeling without causing toxicity. For some experiments, an adaptation phase with unlabeled this compound may be beneficial.
-
Labeling: Aspirate the growth medium, wash the cells once with pre-warmed PBS, and add the pre-warmed ¹³C-acetate labeling medium.
-
Incubation: Incubate the cells for a sufficient period to achieve both metabolic and isotopic steady state. This duration should be determined empirically but is often between 18-24 hours for mammalian cells.
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is crucial for obtaining an accurate snapshot of the cellular metabolic state.
Materials:
-
Dry ice
-
Ice-cold PBS
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching: Place the culture plate on dry ice to rapidly quench metabolism.
-
Washing: Immediately aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add cold (-80°C) 80% methanol to the plate.
-
Cell Lysis and Collection: Scrape the cells in the methanol and transfer the cell extract to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites for analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
The final preparation steps depend on the chosen analytical platform (GC-MS or LC-MS).
For GC-MS Analysis: Derivatization
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Derivatization: Add a derivatization agent (e.g., 50 µL of MTBSTFA + 1% TBDMCS) to the dried extracts.
-
Incubation: Incubate the samples at 70°C for 1 hour to facilitate the derivatization of polar metabolites. The derivatized sample is then ready for injection into the GC-MS system.
For LC-MS Analysis: Reconstitution
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol or 50% acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.2 µm filter to remove any particulates. The sample is then ready for injection into the LC-MS system.
Visualizations
Caption: Entry of 13C-Acetate into Central Carbon Metabolism.
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Caption: Logical flow of data analysis in 13C-MFA.
References
- 1. 13C Metabolic Flux Analysis of this compound Conversion to Lipids by Yarrowia lipolytica [isotope.com]
- 2. 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolite tracing reveals glutamine and this compound as critical in vivo fuels for CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Polyvinyl Acetate in Biomedical Engineering: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl acetate (PVAc), a biocompatible and biodegradable synthetic polymer, has garnered significant attention in the field of biomedical engineering. Its versatility, coupled with favorable biological properties, makes it a promising material for a range of applications, including controlled drug delivery, tissue engineering scaffolds, and advanced wound dressings. This document provides detailed application notes and experimental protocols for the use of PVAc in these key biomedical areas.
Drug Delivery Systems
PVAc is an excellent candidate for creating drug delivery systems due to its ability to form stable matrices that can encapsulate and provide sustained release of therapeutic agents.[1] Its degradation products are non-toxic, ensuring safety for in vivo applications.[2] PVAc-based nanoparticles and hydrogels are being extensively explored for targeted and controlled drug release.[1][3]
Quantitative Data: Drug Release from PVAc-Based Systems
The following table summarizes the release kinetics of various drugs from PVAc-based formulations.
| Drug | Formulation Type | Release Medium | Time | Cumulative Release (%) | Reference |
| Doxorubicin | PVAc-based hydrogel microparticles | Phosphate Buffer (pH 7.4) | 24 h | ~12.3 | [4] |
| Doxorubicin | PVAc-based hydrogel microparticles | This compound Buffer (pH 4.0) | 6 h | > 40 | [4] |
| Ibuprofen | PVAc coated granules (15g polymer/300g batch) | Not Specified | 4.2 h (t50), 7.5 h (t90) | 50, 90 | [5] |
| Ascorbic Acid | PVAc coated granules (45g polymer/500g batch) | Not Specified | 1.0 h (t50), 4.55 h (t90) | 50, 90 | [5] |
| Acetaminophen | PVAc film (14.0 mg/mL) | Not Specified | 144 h | 106.7 ± 9.4 | [6] |
Experimental Protocol: Synthesis of Doxorubicin-Loaded PVAc Nanoparticles via Emulsion Polymerization
This protocol describes the synthesis of doxorubicin-loaded PVAc nanoparticles using an oil-in-water (O/W) emulsion polymerization method.
Materials:
-
Vinyl this compound (VAc) monomer
-
Polyvinyl alcohol (PVA) as a stabilizer[7]
-
Ammonium (B1175870) persulfate (APS) as an initiator[7]
-
Doxorubicin hydrochloride (DOX)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Aqueous Phase: Dissolve a specified amount of PVA in DI water with gentle heating and stirring to create the aqueous phase.
-
Drug Loading: Add the desired amount of Doxorubicin hydrochloride to the aqueous PVA solution and stir until fully dissolved.
-
Emulsification: Add the vinyl this compound monomer to the aqueous phase while stirring vigorously to form a stable oil-in-water emulsion.
-
Initiation of Polymerization: Purge the emulsion with nitrogen gas for 30 minutes to remove oxygen. Heat the emulsion to a reaction temperature of 50-75°C.[7]
-
Add the ammonium persulfate initiator to the emulsion to initiate the polymerization of vinyl this compound.[7]
-
Polymerization Reaction: Allow the reaction to proceed for a specified time (e.g., 10 hours) under a nitrogen atmosphere with continuous stirring.[7]
-
Purification: Cool the resulting nanoparticle suspension to room temperature. Purify the nanoparticles by centrifugation to remove unreacted monomers, excess PVA, and unloaded drug. Resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps three times.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for storage and characterization.
Workflow for Nanoparticle Synthesis and Drug Loading:
Tissue Engineering Scaffolds
PVAc and its derivative, polyvinyl alcohol (PVA), are widely used to fabricate porous scaffolds that mimic the extracellular matrix (ECM), providing a supportive environment for cell adhesion, proliferation, and tissue regeneration.[8][9] Electrospinning is a common technique used to produce nanofibrous PVAc scaffolds.[9]
Quantitative Data: Mechanical Properties of PVAc-Based Scaffolds
The mechanical properties of tissue engineering scaffolds are critical for their intended application. The following table presents a comparison of the mechanical properties of different PVAc-based scaffolds.
| Scaffold Composition | Fabrication Method | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (MPa) | Reference |
| PCL/PVA/Collagen | Electrospinning | Not specified | Not specified | Not specified | [7] |
| PVA/Gelatin | Electrospinning | Not specified | Not specified | Not specified | [10] |
| PCL and Chloroform | Electrospinning | 1.11 ± 0.32 | Not specified | 9.86 | [11] |
| PCL | Electrospinning | 1-2.38 | Not specified | 8.5-31 | [11] |
Experimental Protocol: Fabrication of Electrospun PVAc Nanofibrous Scaffolds
This protocol details the fabrication of PVAc nanofibrous scaffolds using an electrospinning technique.
Materials:
-
Polyvinyl this compound (PVAc)
-
Solvent (e.g., a mixture of acetone (B3395972) and dimethylformamide (DMF))
-
Syringe with a metallic needle
-
High-voltage power supply
-
Grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil)
Procedure:
-
Solution Preparation: Dissolve PVAc in the chosen solvent system to achieve the desired concentration (e.g., 10-15% w/v). Stir the solution at room temperature until the PVAc is completely dissolved.
-
Electrospinning Setup: Load the polymer solution into the syringe and mount it on a syringe pump.
-
Position the needle at a fixed distance (e.g., 10-20 cm) from the grounded collector.[12]
-
Connect the positive electrode of the high-voltage power supply to the metallic needle and the ground electrode to the collector.
-
Electrospinning Process: Set the syringe pump to a constant flow rate (e.g., 0.5-1 mL/hour).[12]
-
Apply a high voltage (e.g., 10-25 kV) to the needle.[12] A Taylor cone will form at the tip of the needle, and a polymer jet will be ejected towards the collector.
-
The solvent evaporates during the travel of the jet, resulting in the deposition of solid nanofibers on the collector.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
Post-processing: Carefully detach the nanofibrous mat from the collector. Dry the scaffold under vacuum to remove any residual solvent.
Workflow for Electrospinning of PVAc Scaffolds:
Experimental Protocol: Porosity Measurement using Liquid Displacement Method
This protocol describes how to determine the porosity of a fabricated scaffold.
Materials:
-
Scaffold of known weight (W)
-
A liquid that does not dissolve or swell the scaffold (e.g., ethanol (B145695) or hexane)[9][13]
-
Graduated cylinder
-
Beaker
Procedure:
-
Fill a graduated cylinder with a known initial volume of the displacement liquid (V1).
-
Immerse the scaffold of known weight into the liquid in the graduated cylinder.
-
Place the cylinder in a vacuum desiccator to ensure the liquid infiltrates all the pores of the scaffold.
-
Record the new volume of the liquid with the immersed scaffold (V2).
-
Remove the scaffold from the cylinder and record the remaining volume of the liquid (V3).
-
The volume of the scaffold is V_scaffold = V2 - V3.
-
The porosity (%) is calculated using the formula: Porosity (%) = (V1 - V3) / (V2 - V3) * 100.
Wound Healing
PVAc-based hydrogels and films have shown great promise in wound healing applications.[14][15] They can provide a moist environment, absorb wound exudate, and deliver bioactive agents to promote tissue regeneration.[14][15]
Quantitative Data: Cell Viability on PVAc-Based Materials
The biocompatibility of a material is a critical factor for its use in biomedical applications. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.
| Cell Line | Material | Incubation Time | Cell Viability (%) | Reference |
| Human Fibroblasts | Extract (1 µg/ml) | 24 h | 110.33 | [16] |
| Human Fibroblasts | Extract (10 µg/ml) | 24 h | 113.68 | [16] |
| Human Fibroblasts | Extract (100 µg/ml) | 24 h | 103.25 | [16] |
| L-929 Fibroblasts | Control (Normal Saline) | 24 h | 99.31 | [17] |
Experimental Protocol: In Vivo Wound Healing Study in a Rat Model
This protocol outlines a typical in vivo study to evaluate the wound healing efficacy of a PVAc-based dressing.
Animals:
-
Wistar rats (male, 8-10 weeks old)
Procedure:
-
Anesthesia and Wound Creation: Anesthetize the rats. Shave the dorsal area and create a full-thickness excisional wound of a specific diameter (e.g., 10 mm) using a sterile biopsy punch.[18]
-
Grouping and Treatment: Divide the animals into groups:
-
Control group (no treatment or standard gauze dressing)
-
Test group (PVAc-based dressing)
-
-
Dressing Application: Apply the respective dressings to the wounds.
-
Wound Closure Analysis: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14).[19] Measure the wound area using image analysis software. Calculate the percentage of wound closure.
-
Histological Analysis: At the end of the study period (e.g., day 14), euthanize the animals and excise the wound tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.[20]
Signaling Pathway in Wound Healing:
Biocompatibility Assessment
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a method to assess the cytotoxicity of PVAc-based materials.
Materials:
-
PVAc material (e.g., film or scaffold)
-
Fibroblast cell line (e.g., L929 or NIH-3T3)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., SDS in HCl)[19][21]
-
96-well plates
Procedure:
-
Material Preparation: Sterilize the PVAc material (e.g., by UV irradiation or ethanol treatment).
-
Cell Seeding: Seed fibroblast cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[22]
-
Material Exposure (Indirect Contact): Prepare extracts of the PVAc material by incubating it in a cell culture medium for 24 hours. Add serial dilutions of the extract to the cells.
-
Material Exposure (Direct Contact): Place small, sterilized pieces of the PVAc material directly onto the cell layer in the wells.
-
Incubation: Incubate the cells with the material or its extract for 24, 48, or 72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[21]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[22]
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to control cells (cells cultured without the material).
Workflow for MTT Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. Methods to Characterize Electrospun Scaffold Morphology: A Critical Review | MDPI [mdpi.com]
- 3. cicy.repositorioinstitucional.mx [cicy.repositorioinstitucional.mx]
- 4. Whole transcriptomic analysis of mesenchymal stem cells cultured in Nichoid micro-scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Evaluation of Acetaminophen Release from Biodegradable Poly (Vinyl Alcohol) (PVA) and Nanocellulose Films Using a Multiphase Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Poly(Vinyl Alcohol)-Based Nanofibrous Electrospun Scaffolds for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fluidnatek.com [fluidnatek.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) | PLOS One [journals.plos.org]
- 14. Production and Application of Biomaterials Based on Polyvinyl alcohol (PVA) as Wound Dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ircmj.com [ircmj.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Modulation of gene expression using electrospun scaffolds with templated architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetate Quantification in Plasma by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantification of acetate in plasma samples using gas chromatography (GC). This method is crucial for studies involving metabolism, gut microbiome research, and the development of therapeutics that may influence this compound levels. The protocols outlined below are synthesized from established methodologies to ensure robustness and reliability.
Introduction
This compound, a short-chain fatty acid (SCFA), is a key metabolite derived from both endogenous processes and gut microbial fermentation of dietary fibers.[1] Its concentration in plasma is a valuable biomarker for various physiological and pathological states. Gas chromatography offers a sensitive and specific method for this compound quantification. The following sections detail the necessary steps, from sample collection to data analysis, for accurate measurement of plasma this compound.
Experimental Protocols
A critical aspect of accurately measuring plasma this compound is meticulous sample handling to prevent contamination and artifactual changes in this compound concentration.[2] Storage of whole blood at room temperature can lead to an increase in this compound levels, and freezing plasma at -20°C has also been shown to significantly elevate concentrations.[2] Therefore, immediate processing of samples is highly recommended.
Materials and Reagents
-
Blood Collection: Vacutainer tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Reagents for Protein Precipitation: Perchloric acid (HClO4), Potassium hydroxide (B78521) (KOH).
-
Internal Standard: Propionic acid.
-
Derivatization Reagents (Optional): Acetic anhydride (B1165640), Pyridine, 2,4-difluoroaniline (B146603) (DFA), 1,3-dicyclohexylcarbodiimide (DCC).
-
Solvents: Ethyl this compound, Methanol (GC grade), Dichloromethane (DCM, GC grade).
-
Gases for GC: Helium (carrier gas), Hydrogen (FID), Air (FID), Nitrogen.
Sample Preparation
Proper sample preparation is paramount for accurate and reproducible results. The primary steps involve protein precipitation and, optionally, derivatization to improve chromatographic performance.
1. Plasma Separation:
-
Collect whole blood in anticoagulant-containing tubes.
-
Centrifuge the blood sample at a specified speed and temperature (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully aspirate the plasma supernatant for immediate processing or proper storage.
2. Protein Precipitation:
-
To a 0.5 mL aliquot of plasma, add an internal standard such as propionic acid.[3]
-
Precipitate proteins by adding an equal volume of cold perchloric acid.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Neutralize the supernatant by adding potassium hydroxide (KOH) to precipitate potassium perchlorate.[3]
-
Centrifuge again and collect the supernatant for GC analysis.
3. Derivatization (Optional but Recommended for Improved Volatility and Peak Shape):
-
This compound Esterification: For hydroxyl-containing analytes, derivatization can be performed using acetic anhydride and pyridine.[4]
-
DFA Derivatization: For enhanced sensitivity with mass spectrometry detection.
Gas Chromatography (GC) Analysis
The prepared sample is then injected into the gas chromatograph for separation and detection.
Instrumentation:
-
Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) is commonly used.[3][6] A mass spectrometer (MS) can also be used for higher specificity and sensitivity.[5]
-
Column: A highly polar column is recommended for the separation of volatile fatty acids.[3] For example, a column with 10% SP 1200 and 1% H3PO4 on chromosorb W has been successfully used.[7]
-
Injector: A split/splitless injector is typically used.
GC Conditions: The following table summarizes typical GC conditions for this compound analysis.
| Parameter | Condition |
| Column | Highly polar capillary column (e.g., DB-FFAP, HP-INNOWax) |
| Carrier Gas | Helium |
| Injector Temperature | 200 - 250 °C |
| Oven Program | Isothermal or temperature gradient (e.g., initial temp 100°C, ramp to 180°C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 - 300 °C |
Data Presentation
The performance of the GC method should be thoroughly validated. Key validation parameters are summarized in the tables below, based on data from various published methods.
Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 0.01 to 10 mmol/L | [3] |
| up to 0.5 mmol/L | [1] | |
| Detection Limit | 0.005 mmol/L | [1] |
| Coefficient of Variation (CV) | < 4% at low concentrations | [3] |
| Within-day: 3.60% | [1] | |
| Day-to-day: 4.5% (at 0.1 mmol/L) | [1] | |
| Recovery | Complete | [3] |
Plasma this compound Concentrations in Healthy Humans
| Population | This compound Concentration Range (mmol/L) | Reference |
| 10 healthy humans | 0.04 to 0.07 | [3] |
| 27 normal subjects (venous plasma) | Mean: 0.051 ± 0.005 | [2] |
Visualizations
Experimental Workflow for Plasma this compound Quantification
Caption: Workflow from blood collection to data analysis.
Signaling Pathway Placeholder
As this document focuses on an analytical method, a signaling pathway is not directly applicable. However, the DOT language can be used to illustrate other logical relationships, such as the decision-making process for sample preparation.
Caption: Decision tree for sample preparation.
References
- 1. [Rapid assay of plasma this compound by gas chromatography: evaluation and comparison with two other methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of this compound in human blood by gas chromatography: effects of sample preparation, feeding, and various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A gas chromatographic method for determination of this compound levels in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of this compound, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-chromatographic method for plasma this compound analysis in this compound-intolerance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Method of plasma this compound determination by gas chromatography after ethanol administration in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Short-Chain Fatty Acids, Including Acetate, by LC-MS/MS
Introduction
Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1] The most abundant SCFAs in the human gut are acetate (C2), propionate (B1217596) (C3), and butyrate (B1204436) (C4), which serve as crucial signaling molecules and energy sources for the host.[1] These molecules are implicated in a wide range of physiological processes, including the regulation of inflammation, glucose and lipid metabolism, and gut-brain axis signaling.[2] Consequently, the accurate and sensitive quantification of SCFAs in various biological matrices is essential for understanding their role in health and disease, and for the development of novel therapeutics. This application note details a robust and sensitive method for the analysis of SCFAs, with a particular focus on this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Challenges in SCFA Analysis
The analysis of SCFAs by LC-MS/MS presents several challenges due to their inherent physicochemical properties. These include high polarity, low molecular weight, and poor retention on conventional reversed-phase chromatography columns.[3][4] To overcome these limitations, chemical derivatization is often employed to increase their hydrophobicity and improve chromatographic separation and ionization efficiency.[3][4] Common derivatization reagents include 3-nitrophenylhydrazine (B1228671) (3-NPH).[5] Alternatively, methods for the direct analysis of underivatized SCFAs have also been developed, offering simpler sample preparation.[6][7]
LC-MS/MS as the Gold Standard
LC-MS/MS has emerged as the preferred analytical technique for SCFA quantification due to its high sensitivity, selectivity, and throughput.[3][4] Compared to other methods like gas chromatography (GC), LC-MS/MS offers faster analysis times and less extensive sample preparation.[3][4] The use of stable isotope-labeled internal standards further enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.[6][8]
Quantitative Data Summary
The following tables summarize typical quantitative data for the LC-MS/MS analysis of short-chain fatty acids in various biological matrices. These values are compiled from multiple studies and are intended to provide a general reference. Actual concentrations can vary significantly depending on the specific biological sample, diet, and host genetics.
Table 1: Limits of Detection (LOD) for SCFAs by LC-MS/MS
| Analyte | Limit of Detection (mM) | Reference |
| This compound | 0.003 | [6][7] |
| Propionate | 0.001 | [6][7] |
| Butyrate | 0.001 | [6][7] |
| Isobutyrate | 0.001 | [6][7] |
| Valerate | 0.001 | [6][7] |
| Isovalerate | 0.001 | [6][7] |
Table 2: Concentration Ranges of SCFAs in Human Biological Samples
| Analyte | Feces (µmol/g) | Serum/Plasma (µM) | Reference |
| This compound | 30 - 100 | 50 - 200 | [9] |
| Propionate | 10 - 40 | 5 - 20 | [9] |
| Butyrate | 10 - 30 | 5 - 20 | [9] |
Signaling Pathways and Experimental Workflow
The biological effects of SCFAs are mediated through various signaling pathways. A simplified representation of these pathways and a typical experimental workflow for SCFA analysis are depicted below.
References
- 1. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. journals.plos.org [journals.plos.org]
Application Notes and Protocols for the Experimental Use of Acetate in Cancer Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has highlighted the significant role of acetate as a metabolic substrate for cancer cells, particularly under conditions of metabolic stress such as hypoxia and nutrient limitation.[1][2][3] Unlike normal cells, many cancer types exhibit a metabolic plasticity that allows them to utilize this compound as an alternative carbon source for biosynthesis and energy production. This metabolic adaptation is largely mediated by the enzyme Acetyl-CoA Synthetase 2 (ACSS2), which converts this compound into acetyl-CoA.[2][4] Acetyl-CoA is a central metabolite that fuels the Krebs cycle, fatty acid synthesis, and provides the acetyl group for histone acetylation, thereby influencing gene expression.[3][5][6]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on cancer cells in vitro. The information is intended to guide researchers in designing and executing experiments to investigate this compound metabolism, its impact on cell viability, and its role in epigenetic regulation and cell signaling.
Data Presentation: Quantitative Effects of this compound on Cancer Cells
The following tables summarize quantitative data on the effects of this compound on various cancer cell lines. These tables are designed for easy comparison of cellular responses to this compound treatment.
Table 1: Effect of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | This compound Concentration (mM) | Incubation Time (hours) | Observed Effect | Reference |
| HT29 | Colon Cancer | SRB | 10 | 24 | Significant reduction in viability | [7][8] |
| HCT116 | Colon Cancer | SRB | 10 | 24 | Significant reduction in viability | [7][8] |
| HT29 | Colon Cancer | BrdU | 10 | 24 | Significant reduction in proliferation | [7][8] |
| HCT116 | Colon Cancer | BrdU | 10 | 24 | Significant reduction in proliferation | [7][8] |
| HCT-15 | Colorectal Carcinoma | MTT | 70 (IC50) | 48 | 50% inhibition of cell viability | [9] |
| RKO | Colorectal Carcinoma | MTT | 110 (IC50) | 48 | 50% inhibition of cell viability | [9] |
| HCT-15 | Colorectal Carcinoma | SRB | 70 | 48 | ~30% reduction in proliferation | [9] |
| RKO | Colorectal Carcinoma | SRB | 110 | 48 | ~65% reduction in proliferation | [9] |
| HCT-15 | Colorectal Carcinoma | BrdU | 70 | 48 | ~17% reduction in proliferation | [9] |
| HCT-15 | Colorectal Carcinoma | BrdU | 140 | 48 | ~75% reduction in proliferation | [9] |
| COLO 205 | Colon Cancer | Cell Counting | 5 | 4-6 days | ~50% increase in cell density | [10] |
| HCT 116 | Colon Cancer | Cell Counting | 5 | 4-6 days | No significant effect on cell growth | [10] |
Table 2: Effect of this compound on Gene Expression and Protein Levels
| Cell Line | Condition | Gene/Protein | This compound Concentration (mM) | Incubation Time (hours) | Fold Change/Observation | Reference |
| BT474 | Hypoxia (0.1% O2) | ACSS2 mRNA | Not Specified | Not Specified | Upregulated | [11] |
| DU145 | Hypoxia (0.1% O2) | ACSS2 mRNA | Not Specified | Not Specified | Upregulated | [11] |
| BT474 | Hypoxia (0.1% O2) | ACSS2 Protein | Not Specified | Not Specified | Upregulated | [11] |
| DU145 | Hypoxia (0.1% O2) | ACSS2 Protein | Not Specified | Not Specified | Upregulated | [11] |
| HT29 | Hypoxia | ACSS2 mRNA | 10 | Not Specified | Increased expression | [12] |
| HCT116 | Hypoxia | ACSS2 mRNA | 10 | Not Specified | Increased expression | [12] |
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production
| Cell Line | This compound Concentration (mM) | Incubation Time (hours) | Observed Effect on ROS Levels | Reference |
| HT29 | 10 | 24 | Significant increase | [7] |
| HCT116 | 10 | 24 | Significant increase | [7] |
| HT29 | 1 | 24 | No significant change | [7] |
| HCT116 | 1 | 24 | No significant change | [7] |
Signaling Pathways and Experimental Workflows
This compound Metabolism and its Downstream Effects
This compound, upon entering the cancer cell, is converted to acetyl-CoA by ACSS2. This acetyl-CoA can then enter several key metabolic and signaling pathways. The diagram below illustrates the central role of this compound in cancer cell metabolism.
Experimental Workflow for Studying this compound Effects
A typical workflow to investigate the effects of this compound on cancer cells involves several stages, from initial cell culture and treatment to various downstream analyses.
Experimental Protocols
Protocol 1: Preparation of Sodium this compound Supplemented Media
Objective: To prepare sterile, pH-adjusted cell culture media containing a desired concentration of sodium this compound.
Materials:
-
High-purity sodium this compound (anhydrous or trihydrate)
-
Sterile cell culture medium
-
Sterile deionized water
-
pH meter
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a stock solution: Dissolve a calculated amount of sodium this compound in sterile deionized water to create a concentrated stock solution (e.g., 1 M).[13]
-
Dilute to working concentration: Add the appropriate volume of the sodium this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM).[13]
-
Adjust pH: Measure the pH of the this compound-supplemented medium. If necessary, adjust the pH to the normal physiological range for your cell line (typically 7.2-7.4) using sterile HCl or NaOH.[13] Using a HEPES-buffered medium can help maintain pH stability.[13]
-
Sterile filter: Filter the final this compound-supplemented medium through a 0.22 µm sterile filter to ensure sterility.[13]
-
Storage: Store the prepared medium at 4°C.
Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
Objective: To determine the effect of this compound on cancer cell viability by measuring total cellular protein content.
Materials:
-
96-well plates
-
This compound-supplemented and control media
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1][14]
-
Treatment: Replace the medium with control or this compound-supplemented media and incubate for the desired duration (e.g., 24, 48, or 72 hours).[15]
-
Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1]
-
Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove unbound dye. Air dry the plates.[1]
-
Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates completely.[1]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[15]
Protocol 3: Cell Proliferation Assessment using BrdU Assay
Objective: To measure the rate of new DNA synthesis as an indicator of cell proliferation in this compound-treated cancer cells.
Materials:
-
96-well plates
-
This compound-supplemented and control media
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the SRB protocol.[16]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-24 hours, depending on the cell line's proliferation rate.[2][17]
-
Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[16]
-
Antibody Incubation: Wash the wells and add anti-BrdU primary antibody. Incubate for 1 hour at room temperature. Following washes, add HRP-conjugated secondary antibody and incubate for 1 hour.[16]
-
Detection: Add TMB substrate and incubate until color develops. Add stop solution to terminate the reaction.[16]
-
Absorbance Measurement: Read the absorbance at 450 nm.[7]
Protocol 4: Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay
Objective: To quantify intracellular ROS levels in cancer cells following this compound treatment.
Materials:
-
96-well black, clear-bottom plates
-
This compound-supplemented and control media
-
2',7'-dichlorodihydrofluorescein dithis compound (DCFDA or H2DCFDA)
-
Assay buffer (e.g., PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach.[18]
-
Treatment: Treat cells with this compound for the desired duration.
-
DCFDA Loading: Remove the treatment media, wash the cells with assay buffer, and then add DCFDA solution (typically 10-20 µM in assay buffer). Incubate for 30-45 minutes at 37°C in the dark.[6][19]
-
Washing: Remove the DCFDA solution and wash the cells with assay buffer.[6]
-
Fluorescence Measurement: Add assay buffer to each well and immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19]
Protocol 5: 13C-Acetate Isotope Tracing for Metabolic Flux Analysis
Objective: To trace the metabolic fate of this compound-derived carbon into downstream metabolites like fatty acids and Krebs cycle intermediates.
Materials:
-
[1,2-13C2]Sodium this compound
-
This compound-free cell culture medium
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Media Preparation: Prepare cell culture medium supplemented with a known concentration of [1,2-13C2]sodium this compound.
-
Cell Labeling: Culture cancer cells in the 13C-labeled medium for a duration sufficient to reach isotopic steady state (often 18-24 hours for mammalian cells).
-
Metabolite Extraction: Rapidly quench metabolism by washing cells with ice-cold saline. Extract metabolites using a cold solvent (e.g., 80% methanol).
-
Sample Preparation for GC-MS (Fatty Acids):
-
Saponify the lipid extract to release fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs).
-
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distribution of the fatty acids and other metabolites.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C and use metabolic flux analysis software to calculate the relative contribution of this compound to different metabolic pathways.[20]
Protocol 6: Analysis of Histone Acetylation by Western Blot
Objective: To determine the effect of this compound on the acetylation status of histones H3 and H4.
Materials:
-
This compound-supplemented and control media
-
Histone extraction buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, harvest the cells and perform histone extraction using an acid extraction protocol.[21][22]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel and transfer the proteins to a PVDF membrane.[23]
-
Immunoblotting:
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[23]
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone H3 signal to determine the relative change in acetylation.[23]
Conclusion
The study of this compound metabolism in cancer cells offers a promising avenue for understanding tumor biology and developing novel therapeutic strategies. The protocols and data presented in these application notes provide a framework for researchers to investigate the multifaceted roles of this compound in cancer cell proliferation, metabolic reprogramming, and epigenetic regulation. Careful experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data, contributing to the growing body of knowledge in this exciting field.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 7. This compound Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound Promotes a Differential Energy Metabolic Response in Human HCT 116 and COLO 205 Colon Cancer Cells Impacting Cancer Cell Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. westminsterresearch.westminster.ac.uk [westminsterresearch.westminster.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Histone Extraction Kit | Proteintech [ptglab.com]
- 22. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 23. benchchem.com [benchchem.com]
Techniques for measuring acetate concentration in fermentation broth.
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
The accurate determination of acetate concentration in fermentation broth is critical for monitoring the metabolic state of microorganisms, optimizing process parameters, and ensuring product quality in various biotechnological and pharmaceutical applications. This document provides a detailed overview and comparison of common analytical techniques for this compound quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays. Detailed experimental protocols and performance characteristics are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
This compound is a key metabolite in many microbial fermentation processes. It can be a primary product, a byproduct, or an intermediate in various metabolic pathways. High concentrations of this compound can be inhibitory to cell growth and product formation, making its monitoring essential for process control and optimization. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample throughput, and the availability of instrumentation.
Comparative Overview of Techniques
The following table summarizes the key quantitative performance characteristics of the most common methods for this compound determination in fermentation broth. This allows for a direct comparison to aid in method selection.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Enzymatic Assay |
| Principle | Separation based on polarity and detection by UV or Refractive Index. | Separation of volatile compounds and detection by Flame Ionization Detector (FID). | Enzyme-catalyzed reaction leading to a detectable colorimetric or fluorometric signal. |
| Linearity Range | 0.025 - 7.5 mg/mL[1], 0.4 - 25 µg/mL[2] | Wide linear range, e.g., for fatty acids r² > 0.999[3] | Colorimetric: 0.20 - 20 mM; Fluorometric: 0.13 - 2 mM[4][5] |
| Accuracy (Recovery) | 97.99–103.46%[6] | 100 to 113% for ABE fermentation products[7] | N/A (Typically high, kit dependent) |
| Precision (RSD) | < 4.90%[6] | Repeatability: 0.89% - 2.34%; Reproducibility: 1.46% - 3.72%[8] | CV values ranging from 0.6 to 2.8%[9] |
| Limit of Detection (LOD) | 8.2 ppm[1] | < 10 mg/L (for most ABE products except acetic acid)[7][10] | Colorimetric: < 20 µM; Fluorometric: 0.13 mM[4][5] |
| Limit of Quantitation (LOQ) | 24.9 ppm[1] | 18 mg/L for acetic acid[7] | N/A (Typically within the lower end of the linear range) |
| Sample Throughput | Moderate (typically 10-30 min per sample)[11] | Moderate to High (typically < 10 min per sample with optimized methods)[7][10] | High (suitable for 96-well plate format)[4] |
| Advantages | Robust, reproducible, can analyze multiple organic acids simultaneously. | High sensitivity and selectivity for volatile compounds. | High specificity, simple, high throughput, minimal sample preparation. |
| Disadvantages | May require specialized columns, potential for co-elution with other compounds. | Requires sample volatilization, potential for matrix interference. | Susceptible to interference from other components in the broth, kit cost. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of organic acids in fermentation broths. It offers good resolution, and both UV and Refractive Index (RI) detectors can be employed for this compound detection.
Experimental Protocol: HPLC with UV Detection
This protocol is suitable for the quantification of this compound in clarified fermentation broth.
1. Materials and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.05 N Sulfuric Acid in HPLC-grade water[12]
-
Acetic Acid standard
-
0.22 µm syringe filters
2. Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the standard curve.
3. HPLC Conditions:
-
Mobile Phase: Isocratic elution with 0.05 N H₂SO₄[12]
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 65°C[13]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 20 µL
4. Calibration:
-
Prepare a stock solution of acetic acid (e.g., 1 g/L) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
5. Data Analysis:
-
Inject the prepared samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC-based this compound quantification.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds like acetic acid. It offers high sensitivity and selectivity, especially when coupled with a Flame Ionization Detector (FID).
Experimental Protocol: GC-FID
This protocol describes the analysis of this compound in fermentation broth using direct injection GC-FID.
1. Materials and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for volatile fatty acids (e.g., HP-INNOWAX)
-
Carrier Gas: Nitrogen or Helium
-
Internal Standard (e.g., Propionic Acid)
-
Acetic Acid standard
-
0.22 µm syringe filters
2. Sample Preparation:
-
Centrifuge the fermentation broth at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
To acidify the sample and convert this compound to its volatile acidic form, add a small amount of a strong acid (e.g., formic acid).
-
Add a known concentration of the internal standard to both the samples and calibration standards.
3. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 180°C
-
Hold at 180°C for 5 minutes
-
-
Carrier Gas Flow Rate: 1-2 mL/min
-
Injection Volume: 1 µL (split injection)
4. Calibration:
-
Prepare a stock solution of acetic acid.
-
Prepare a series of calibration standards containing known concentrations of acetic acid and a constant concentration of the internal standard.
-
Inject each standard and create a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.
5. Data Analysis:
-
Inject the prepared samples.
-
Calculate the peak area ratio of this compound to the internal standard in the samples.
-
Determine the this compound concentration from the calibration curve.
Workflow for GC-FID Analysis of this compound
Caption: Workflow for GC-FID-based this compound quantification.
Enzymatic Assays
Enzymatic assays offer a highly specific and sensitive method for this compound determination. They are often available as commercial kits, providing a convenient and high-throughput solution.
Experimental Protocol: Colorimetric Enzymatic Assay
This protocol is a general guideline for using a commercial colorimetric this compound assay kit. Refer to the specific kit manual for detailed instructions.
1. Materials and Reagents (typically included in a kit):
-
This compound Assay Buffer
-
This compound Enzyme Mix
-
This compound Substrate Mix
-
Probe (for color development)
-
This compound Standard
-
96-well microplate
-
Microplate reader
2. Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and debris.
-
The supernatant can often be used directly. If the this compound concentration is high, dilute the sample with the this compound Assay Buffer.
-
For samples with potential interfering substances, deproteinization using a 10 kDa MWCO spin filter may be necessary.[14]
3. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in the 96-well plate according to the kit instructions.
-
Sample Preparation: Add the prepared samples to separate wells of the 96-well plate.
-
Reaction Mix Preparation: Prepare a reaction mix containing the Assay Buffer, Enzyme Mix, Substrate Mix, and Probe as per the kit's protocol.
-
Reaction Incubation: Add the reaction mix to each well containing the standards and samples. Incubate the plate at room temperature for the time specified in the kit manual (e.g., 30-40 minutes), protected from light.[14]
-
Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[4]
4. Data Analysis:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples from the standard curve.
Workflow for Enzymatic Assay of this compound
Caption: Workflow for enzymatic assay-based this compound quantification.
Conclusion
The choice of method for measuring this compound concentration in fermentation broth depends on the specific requirements of the study. HPLC and GC are robust and reliable techniques suitable for detailed analysis and method development, while enzymatic assays provide a rapid, high-throughput, and specific alternative for routine monitoring. By understanding the principles, protocols, and performance characteristics of each technique, researchers can make an informed decision to ensure accurate and reliable this compound quantification in their fermentation processes.
References
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. This compound Assay Kit | ABIN1000325 [antibodies-online.com]
- 6. Acetone-butanol-ethanol fermentation analysis using only high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s4science.at [s4science.at]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. An enzyme-coupled assay measuring this compound production for profiling histone deacetylase specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Isotopic Labeling with Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo stable isotope tracing using labeled acetate is a powerful technique to investigate cellular and systemic metabolism. This compound, a short-chain fatty acid, serves as a key substrate for acetyl-CoA synthesis, a central node in metabolism that fuels the tricarboxylic acid (TCA) cycle, lipid synthesis, and protein acetylation. By introducing this compound labeled with stable isotopes, such as Carbon-13 (¹³C), researchers can trace its metabolic fate, quantify flux through various pathways, and elucidate the contributions of this compound to cellular bioenergetics and biosynthesis in living organisms. These studies are crucial for understanding physiological and pathological processes, including cancer metabolism, neurological disorders, and immune cell function, and for evaluating the mechanism of action of novel therapeutics.[1][2][3][4]
Core Concepts
This compound is readily taken up by various tissues and converted to acetyl-CoA by acetyl-CoA synthetase (ACSS). The labeled acetyl-CoA then enters multiple metabolic pathways, allowing for the assessment of their relative activities. The choice of isotope position on the this compound molecule (e.g., [1-¹³C]this compound vs. [2-¹³C]this compound or uniformly labeled [U-¹³C]this compound) can provide specific insights into different metabolic routes.[5][6] For instance, [2-¹³C]this compound is often preferred for tracing carbon into the TCA cycle and subsequent amino acid and fatty acid synthesis.[5]
Experimental Workflow
The general workflow for an in vivo stable isotope tracing experiment with labeled this compound involves several key stages, from tracer administration to data analysis.
References
- 1. Labeled this compound as a marker of astrocytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of cerebral this compound transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Ethyl Acetate in Column Chromatography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl acetate is a widely utilized solvent in column chromatography, valued for its moderate polarity and excellent solvent properties for a broad range of compounds.[1][2] Its versatility allows for its use as a single-component mobile phase for simple separations or, more commonly, in combination with a non-polar solvent like hexane (B92381) to create a solvent gradient for separating complex mixtures.[3][4] This document provides detailed application notes and protocols for the effective use of ethyl this compound in the purification of various compounds, with a particular focus on natural product isolation and the separation of synthetic organic molecules.
Physicochemical Properties of Ethyl this compound Relevant to Chromatography
Ethyl this compound's utility in column chromatography stems from its specific physicochemical properties:
| Property | Value | Implication in Column Chromatography |
| Polarity Index | 4.4[5] | Enables the elution of moderately polar to non-polar compounds from polar stationary phases like silica (B1680970) gel. Its polarity can be finely tuned when mixed with other solvents. |
| Boiling Point | 77.1 °C | Allows for easy removal from collected fractions by rotary evaporation at relatively low temperatures, preserving the integrity of thermally sensitive compounds. |
| UV Cutoff | 256 nm | Suitable for use with UV detectors for monitoring the elution of UV-active compounds. |
| Viscosity | 0.426 cP at 25 °C | Low viscosity facilitates good flow rates through the column, leading to efficient separations. |
| Solubility | Miscible with most organic solvents | Allows for the creation of a wide range of binary and ternary solvent systems to optimize separations.[6] |
Common Solvent Systems and Applications
Ethyl this compound is a key component in many solvent systems for normal-phase column chromatography on silica gel. The ratio of ethyl this compound to a non-polar solvent, typically hexane or petroleum ether, determines the polarity of the mobile phase and thus the elution order of the compounds.
| Compound Polarity | Recommended Starting Solvent System (Ethyl this compound/Hexane) | Application Examples |
| Non-polar | 5% Ethyl this compound/Hexane[4] | Separation of hydrocarbons, simple ethers, and non-polar natural products like carotenoids.[7] |
| Moderately Polar | 10-50% Ethyl this compound/Hexane[4] | Standard for a wide range of organic compounds, including esters, ketones, and many natural products like flavonoids and alkaloids.[3][4] |
| Polar | 100% Ethyl this compound or 5% Methanol (B129727)/Dichloromethane[4] | Elution of more polar compounds that do not move significantly in less polar solvent systems.[4] Can also be used in combination with more polar solvents like methanol for highly polar analytes.[3] |
Experimental Protocols
Protocol 1: General Protocol for Column Chromatography using an Ethyl this compound/Hexane Gradient
This protocol describes a general workflow for the separation of a moderately polar organic compound from a reaction mixture.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl this compound).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems of ethyl this compound and hexane (e.g., 10:90, 20:80, 30:70 v/v).
-
Visualize the spots under UV light and/or by staining.
-
The optimal solvent system for column chromatography is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[8]
2. Column Preparation (Wet Packing Method):
-
Select a glass column of appropriate size for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude material by weight).[9]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial mobile phase or a more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample to the top of the sand layer using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the initial, low-polarity solvent system.
-
Collect the eluent in fractions of a suitable volume.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl this compound (gradient elution).[10] For example, start with 5% ethyl this compound in hexane, then move to 10%, 20%, and so on.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure desired compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Fractionation of a Crude Plant Extract using Ethyl this compound
This protocol is designed for the initial fractionation of a crude plant extract to isolate compounds of interest, such as flavonoids or other secondary metabolites.[7]
1. Extraction:
-
Macerate the dried and powdered plant material with a solvent of increasing polarity, for instance, starting with n-hexane, followed by ethyl this compound, and then methanol.[7]
-
Concentrate the ethyl this compound extract using a rotary evaporator.
2. Column Chromatography:
-
Pack a column with silica gel as described in Protocol 1.
-
Dissolve the ethyl this compound extract in a minimal amount of a suitable solvent and load it onto the column.
-
Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding increasing amounts of ethyl this compound. A typical gradient could be from 100% hexane to 100% ethyl this compound.[11]
-
Collect fractions and monitor by TLC.
3. Further Purification:
-
Fractions containing compounds of interest may require further purification using more advanced chromatographic techniques like preparative HPLC or recrystallization.
Data Presentation: Examples of Separations
The following tables summarize examples of separations achieved using ethyl this compound in column chromatography.
Table 1: Separation of Flavonoids from Plant Extracts
| Plant Source | Extraction Solvent | Column Chromatography Mobile Phase | Isolated Compounds | Reference |
| Cinnamomum malabatrum | Methanol (followed by ethyl this compound fractionation) | n-Hexane and Methanol gradient | Flavonoids and Phenols | [1] |
| Pteris vittata L. | Methanol (followed by ethyl this compound fractionation) | Hexane-Ethyl this compound gradient (50:1 to 1:1) | Kaempferol, Quercetin, Kaempferol-3-O-d-glucopyranoside, Rutin | [11] |
| Ageratum conyzoides | Methanol (followed by ethyl this compound fractionation) | Ethyl this compound and Methanol gradient (100:0 to 70:30) | Furocoumaric acid, Liquiritin, Isorhamnetin, Syringin | [10] |
| Juniperus procera | Ethyl this compound | Methanol/Chloroform | 3′,4′,3,7-tetrahydroxyflavone | [12] |
Table 2: Purification of Synthetic Organic Compounds
| Compound | Crude Material Source | Column Chromatography Mobile Phase | Purity Achieved | Reference |
| Ethyl 5-(4-nitrophenyl)-5-oxovalerate | Synthetic reaction mixture | Gradient of 10% to 40% Ethyl this compound in Hexanes | >95% (by ¹H NMR) | [6] |
| Various organic compounds | General reaction mixtures | Toluene: Ethyl this compound (7:3) | Single spot on TLC | [13] |
Visualizations
Caption: Workflow for Column Chromatography using Ethyl this compound.
Caption: Gradient Elution Strategy with Ethyl this compound.
References
- 1. impactfactor.org [impactfactor.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 4. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Chromatography [chem.rochester.edu]
- 10. ojs.ijemd.com [ojs.ijemd.com]
- 11. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciensage.info [sciensage.info]
Application Notes and Protocols for Acetate-Based Electrolytes in Battery Research
Introduction
Acetate-based electrolytes are emerging as a promising class of materials for next-generation battery systems, offering a compelling combination of low cost, environmental friendliness, and enhanced electrochemical stability.[1][2][3][4] Particularly in the form of "Water-in-Salt" electrolytes (WiSE), where a high concentration of this compound salts reduces the activity of water, these systems can significantly widen the electrochemical stability window of aqueous batteries beyond the conventional 1.23 V.[1][2][5][6] This advancement opens up possibilities for developing safer and more economical energy storage solutions, particularly for grid-scale applications.[1] This document provides detailed application notes and experimental protocols for the preparation and characterization of various this compound-based electrolytes for battery research.
Physicochemical and Electrochemical Properties
This compound-based electrolytes, especially in high concentrations, exhibit unique physicochemical and electrochemical properties that are advantageous for battery applications. The high salt concentration leads to a "water-in-salt" environment where water molecules are primarily coordinated with the salt cations, thus suppressing the hydrogen evolution reaction and expanding the electrochemical stability window.[2][5][6]
Data Summary
The following tables summarize key quantitative data for various this compound-based electrolyte formulations, providing a comparative overview of their performance characteristics.
Table 1: Physicochemical Properties of this compound-Based Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS/cm) | Viscosity (mPa·s) | Density (g/cm³) | Reference |
| 27 m Potassium this compound (KOAc) | ~20 | Not specified | Not specified | [1] |
| 25 M NH₄CH₃COO + 5 M NaCH₃COO | 28.2 | Not specified | Not specified | [2] |
| 20 mol kg⁻¹ CH₃COOK + 7 mol kg⁻¹ CH₃COONa | 21.2 | Not specified | Not specified | [7] |
| 32 m KOAc + 8 m LiOAc | Not specified | High | Not specified | [8] |
| N-methyl-N-propylpyrrolidinium this compound ([MPPyrr][Ac]) | ~6 | Not specified | Not specified | [9] |
| Oversaturated Gel Electrolyte (Acetates + PAA) | 3.74 | Gel | Not specified | [10] |
Table 2: Electrochemical Performance of this compound-Based Electrolytes
| Electrolyte Composition | Electrochemical Stability Window (V) | Battery System | Key Performance Metrics | Reference |
| This compound-WiSE | 3.33 | Zn-ion | Reduced H₂ gas generation by 16x compared to KOH | [5] |
| 27 m Potassium this compound (KOAc) | 3.13 | Zn-ion | Enables up to 80% zinc utilization | [1][6] |
| 25 M NH₄CH₃COO + 5 M NaCH₃COO | 3.9 | Na-ion | 74.1 mAh/g discharge capacity; 0.062% capacity loss per cycle for 500 cycles | [2] |
| 20 mol kg⁻¹ CH₃COOK + 7 mol kg⁻¹ CH₃COONa | up to 3 | Alkaline-ion | Compatible with intercalation materials | [7] |
| 32 m KOAc + 8 m LiOAc | 3.5 | K/Li-ion | Expanded stability window on various electrodes | [8] |
| Oversaturated Gel Electrolyte (Acetates + PAA) | 3.45 | Zn-MnO₂ | Stable for 2000 cycles with an over-charge working voltage of 2.0 V | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-based electrolytes.
Protocol 1: Preparation of Aqueous this compound-Based Electrolytes
Objective: To prepare aqueous this compound-based electrolytes with varying salt concentrations.
Materials:
-
This compound Salts (e.g., Potassium this compound, Sodium this compound, Lithium this compound, Ammonium this compound)
-
Deionized (DI) Water
-
Magnetic Stirrer and Stir Bar
-
Volumetric Flasks and Graduated Cylinders
-
Weighing Balance
Procedure:
-
Salt Measurement: Accurately weigh the required amount of this compound salt(s) using a weighing balance. The amount will depend on the desired molarity (mol/L) or molality (mol/kg).
-
Dissolution:
-
Solvent Addition: Add a portion of deionized water to the volumetric flask.
-
Stirring: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the salt has completely dissolved.[6] For highly concentrated solutions, this may take some time.
-
Final Volume/Weight:
-
For molarity-based concentrations, once the salt is dissolved, carefully add deionized water up to the calibration mark of the volumetric flask.
-
For molality-based concentrations, weigh the final solution to ensure the correct solvent mass has been added.
-
-
Storage: Store the prepared electrolyte in a sealed container at room temperature.
Protocol 2: Preparation of an Oversaturated Gel Electrolyte
Objective: To prepare a stable, high-performance gel electrolyte for applications such as Zn-MnO₂ batteries.[10]
Materials:
-
This compound Salts (e.g., Potassium this compound, Zinc this compound)
-
Poly(acrylic acid) (PAA)
-
Deionized (DI) Water
-
Magnetic Stirrer with Hotplate
-
Beaker
Procedure:
-
Initial Solution: Prepare a concentrated aqueous solution of the desired this compound salts as described in Protocol 1.
-
Heating and Polymer Addition: Heat the this compound solution to 75°C on a hotplate with stirring.[10]
-
Gelling: Slowly add poly(acrylic acid) (PAA) to the heated solution while continuing to stir. The amount of PAA will depend on the desired viscosity of the gel.
-
Homogenization: Continue stirring at 75°C until the PAA is fully dissolved and a homogeneous gel is formed.[10]
-
Cooling: Turn off the heat and allow the gel electrolyte to cool down to room temperature.
-
Storage: Store the gel electrolyte in a sealed container.
Protocol 3: Electrochemical Stability Window Measurement
Objective: To determine the electrochemical stability window of the prepared this compound-based electrolyte.
Materials:
-
Prepared this compound-Based Electrolyte
-
Three-electrode electrochemical cell (e.g., a Swagelok-type cell)
-
Working Electrode (e.g., Gold, Stainless Steel, Nickel, Glassy Carbon)[5][8]
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the prepared electrolyte.
-
Linear Sweep Voltammetry (LSV): Perform linear sweep voltammetry using the potentiostat.
-
Scan from the open-circuit potential towards negative potentials to determine the cathodic limit (hydrogen evolution reaction).
-
Scan from the open-circuit potential towards positive potentials to determine the anodic limit (oxygen evolution reaction).
-
-
Data Analysis: The electrochemical stability window is defined as the potential difference between the onset of the anodic and cathodic reactions, typically defined at a certain current density (e.g., 1 mA/cm²).[5]
Visualizations
The following diagrams illustrate the experimental workflows for the preparation and characterization of this compound-based electrolytes.
Caption: Workflow for the preparation of aqueous this compound-based electrolytes.
Caption: Workflow for determining the electrochemical stability window.
References
- 1. (232g) Electrochemical and Physicochemical Properties of Highly Concentrated this compound-Based Electrolytes for High-Voltage Aqueous Zinc Batteries | AIChE [proceedings.aiche.org]
- 2. "this compound Solutions with 3.9 V Electrochemical Stability Window as an El" by Dao-Yun Lan, Xiao-Feng Qu et al. [jelectrochem.xmu.edu.cn]
- 3. Creating water-in-salt-like environment using coordinating anions in non-concentrated aqueous electrolytes for efficient Zn batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D3EE00205E [pubs.rsc.org]
- 4. Concentrated mixed cation this compound “water-in-salt” solutions as green and low-cost high voltage electrolytes for aqueous batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Physicochemical and electrochemical characterization of salt-in-water and water-in-salt potassium and lithium this compound electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Acetate Accumulation in E. coli Fermentations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and prevent acetate accumulation in your Escherichia coli fermentations.
Frequently Asked Questions (FAQs)
Q: What is "overflow metabolism" and how does it lead to this compound accumulation?
A: Overflow metabolism is a phenomenon where E. coli, even in the presence of sufficient oxygen, incompletely oxidizes glucose.[1] When the rate of glucose uptake and its conversion through glycolysis is faster than the capacity of the Tricarboxylic Acid (TCA) cycle to process the resulting acetyl-CoA, the excess acetyl-CoA is diverted to produce this compound.[2][3] This is considered a "wasteful" strategy as it yields less energy than complete oxidation but is common in fast-growing cells.[1] This imbalance is a primary cause of this compound accumulation in high-density cultures.[4][5]
Q: Why is this compound accumulation detrimental to my fermentation?
A: this compound accumulation is a significant issue in E. coli fermentations for several reasons:
-
Inhibition of Growth: High concentrations of this compound are toxic and inhibit cell growth and biomass accumulation.[6][7][8]
-
Reduced Product Yield: The inhibitory effects of this compound can decrease the stability of intracellular proteins and limit the yield of your target recombinant protein or metabolite.[6][9]
-
Carbon Source Diversion: The production of this compound diverts a significant portion of the carbon source (like glucose) away from the production of biomass and the desired product, reducing the overall efficiency of the process.[5][6]
Q: What are the primary metabolic routes for this compound production in E. coli?
A: E. coli has two main pathways for producing this compound under aerobic conditions:
-
The Pta-AckA Pathway: This is the dominant pathway during the exponential growth phase.[6][10] It involves two enzymes: phosphotransacetylase (Pta) and this compound kinase (AckA), which convert acetyl-CoA to this compound.[5][7][11]
-
The PoxB Pathway: This pathway, which converts pyruvate (B1213749) directly to this compound via the pyruvate oxidase B (PoxB) enzyme, is most active during the stationary phase of growth.[6][7][10][11]
Below is a diagram illustrating these key metabolic crossroads.
Troubleshooting and Prevention Guide
Q: My culture is producing high levels of this compound. What process parameters can I adjust?
A: Optimizing fermentation process parameters is the first line of defense against this compound accumulation.
1. Control Carbon Source Feeding (Fed-Batch Strategy)
-
Issue: High glucose concentrations lead to a rapid uptake rate that overwhelms the cell's metabolic capacity, triggering overflow metabolism.[4]
-
Solution: Implement a fed-batch strategy to maintain the carbon source at a limiting concentration.[4][5] This prevents the metabolic imbalance and reduces this compound formation. Feedback control systems, such as DO-stat or pH-stat, can automate the feeding process to match the cells' real-time consumption rate.[12][13]
-
Batch Phase: Begin with a batch culture in your defined medium with an initial limiting concentration of glucose (e.g., 20-25 g/L).[4]
-
Initiation of Fed-Batch: Once the initial glucose is depleted, evidenced by a sharp increase in the dissolved oxygen (DO) signal, initiate the feed.
-
DO Control: Set a DO setpoint (e.g., 30%).[14] The bioreactor control system should be programmed to automatically add a concentrated glucose feed solution whenever the DO level rises above this setpoint, indicating substrate limitation.
-
Parameter Control: Throughout the fermentation, maintain pH at a constant level (e.g., 6.8-7.4) via automated addition of acid/base (e.g., 14% NH₄OH).[4][15] Maintain temperature at the optimal level for your strain (e.g., 30-37°C).[4][16]
-
Monitoring: Regularly take samples to measure optical density (OD), glucose concentration, and this compound concentration to ensure the process is running as expected.
2. Optimize Dissolved Oxygen (DO) Levels
-
Issue: Oxygen limitation, even transiently in large bioreactors, alters metabolism and significantly enhances this compound production.[14]
-
Solution: Ensure the DO level is maintained at a non-limiting concentration. Studies have shown that maintaining DO at 30% can completely prevent this compound accumulation, whereas levels of 1-6% lead to significant production.[14]
| Dissolved Oxygen (DO) Level | Final this compound Concentration (g/L) |
| 1% | 10 |
| 6% | 4 |
| 30% | 0 |
| Data derived from studies on E. coli BL21.[14] |
-
Setup: Calibrate your DO probe before inoculation.
-
Control Cascade: Establish a control cascade in your bioreactor software to maintain the DO setpoint (e.g., 30%).
-
Agitation: Set the initial agitation to a moderate speed (e.g., 700 rpm). The controller should increase agitation as biomass increases and oxygen demand rises.[4]
-
Airflow: Maintain a constant airflow (e.g., 1 VVM).[4] The controller can be set to enrich the inlet gas with pure oxygen if agitation and airflow alone are insufficient to meet the oxygen demand at very high cell densities.
3. Maintain Optimal pH
-
Issue: pH affects the activity of this compound-producing pathways and the toxicity of this compound itself. The Pta-AckA pathway is repressed in more acidic conditions, while the PoxB pathway is activated.[6][10] Furthermore, a higher external pH (e.g., 7.4) can reduce the inhibitory effect of this compound on cell growth.[15]
-
Solution: Tightly control the pH throughout the fermentation to a level optimal for your strain and process, typically between 6.8 and 7.4.[4][15]
Q: Can I modify my culture medium to reduce this compound?
A: Yes, media composition can be optimized to discourage this compound formation.
-
Alternative Carbon Sources: Replacing glucose with other carbon sources like fructose (B13574) or glycerol (B35011) can sometimes reduce this compound accumulation, as they may have different uptake rates and metabolic entry points.[4][5]
-
Amino Acid Supplementation: Supplementing the medium with certain amino acids, such as methionine or glycine, has been shown to alleviate this compound toxicity and can help reduce its net accumulation.[5][17]
This protocol is based on media used in studies investigating this compound tolerance.[17]
-
Base Medium (per liter):
-
6.78 g Na₂HPO₄
-
3 g KH₂PO₄
-
0.5 g NaCl
-
1 g NH₄Cl
-
-
Autoclave the base medium.
-
Add Sterile Solutions:
-
2 mL of 1 M MgSO₄·7H₂O
-
0.1 mL of 1 M CaCl₂
-
10 mL of 20% (w/v) glucose (or other carbon source)
-
1 mL of trace metal stock solution
-
(Optional) Add sterile solutions of specific amino acids (e.g., methionine) to the desired final concentration.
-
-
Trace Metal Stock (per 100 mL): 0.08 g CoCl₂, 0.04 g ZnSO₄·7H₂O, and other essential trace elements.[17]
Q: What metabolic engineering strategies can create a low-acetate E. coli strain?
A: Genetic modification is a powerful and highly effective approach to permanently reduce this compound production. Three main strategies have proven successful.[4][18]
-
Blocking this compound Production Pathways: Directly knocking out the genes responsible for this compound synthesis is a common strategy. Deleting pta and poxB simultaneously can reduce this compound yield by up to 80%.[4][5][11]
-
Increasing TCA Cycle Flux: Enhancing the capacity of the TCA cycle pulls carbon away from this compound-producing pathways. This can be achieved by overexpressing citrate (B86180) synthase (gltA) or deleting the gene for the TCA cycle repressor (iclR).[4]
-
Reducing Glucose Uptake Rate: Slowing the rate of glucose transport into the cell prevents the initial metabolic overload. This is often done by deleting genes of the phosphotransferase system (PTS), such as ptsG or ptsHI.[5][9][19]
| Strategy | Genetic Modification | Description | This compound Yield Reduction |
| Block this compound Pathways | ΔpoxB | Deletion of pyruvate oxidase B | ~23% |
| Δpta ΔpoxB | Deletion of both major this compound pathways | ~80% | |
| Increase TCA Flux | OE-gltA | Overexpression of citrate synthase | ~62% |
| OE-gltA ΔiclR | gltA overexpression + deletion of TCA repressor | ~75% | |
| Reduce Glucose Uptake | ΔptsG | Deletion of glucose-specific PTS component | Can eliminate this compound but significantly reduces growth rate[9] |
| Data summarized from microplate experiments. The effectiveness of each strategy can vary based on culture conditions (batch vs. fed-batch). |
-
Design: Design 50-70 bp primers with homology to the regions flanking your target gene (pta, poxB, etc.) and to a selectable antibiotic resistance cassette.
-
PCR Amplification: Use PCR to amplify the resistance cassette with the designed primers, adding the homology arms.
-
Transformation: Transform an E. coli strain expressing the Lambda Red recombinase enzymes (from plasmid pKD46) with the purified PCR product. Induce the expression of the recombinase enzymes with L-arabinose prior to making the cells electrocompetent.
-
Selection: Plate the transformed cells on an agar (B569324) medium containing the appropriate antibiotic to select for successful recombinants.
-
Verification: Verify the correct gene knockout using colony PCR and DNA sequencing.
-
Curing: Remove the resistance cassette using a FLP recombinase-expressing plasmid (pCP20) if desired, leaving a small "scar" sequence.
References
- 1. Overflow metabolism - Wikipedia [en.wikipedia.org]
- 2. Control and regulation of this compound overflow in Escherichia coli | eLife [elifesciences.org]
- 3. Control and regulation of this compound overflow in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimizing this compound formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the this compound-producing pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Minimizing this compound formation in E. coli fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of this compound accumulation in Escherichia coli cultures for increased recombinant protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. labobaza.pl [labobaza.pl]
- 14. Impact of dissolved oxygen concentration on this compound accumulation and physiology of E. coli BL21, evaluating transcription levels of key genes at different dissolved oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eppendorf.com [eppendorf.com]
- 16. digital.csic.es [digital.csic.es]
- 17. Improving this compound Tolerance of Escherichia coli by Rewiring Its Global Regulator cAMP Receptor Protein (CRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acetate Uptake in Microbial Production Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize acetate uptake in their microbial production strains.
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for this compound assimilation in E. coli?
A1: Escherichia coli primarily utilizes two pathways for this compound assimilation:
-
High-affinity pathway: Mediated by acetyl-CoA synthetase (Acs), this pathway is active at low this compound concentrations (below 10 mM). It directly converts this compound to acetyl-CoA.[1][2]
-
Low-affinity pathway: This pathway involves the reversible action of this compound kinase (AckA) and phosphotransacetylase (Pta). It is more active at higher this compound concentrations (above 25 mM).[1][2]
Q2: Why is high extracellular this compound concentration problematic for microbial cultures?
A2: High concentrations of this compound can be detrimental to microbial growth and productivity for several reasons:
-
Toxicity: Undissociated acetic acid can diffuse across the cell membrane and dissociate intracellularly, leading to a drop in cytoplasmic pH and anion accumulation, which can inhibit essential metabolic enzymes.[3]
-
Metabolic Burden: The cell expends significant energy to maintain pH homeostasis by pumping out excess protons, which diverts resources from growth and product formation.[3]
-
Inhibition of Protein Synthesis: this compound has been shown to inhibit the biosynthesis of amino acids like methionine, which is crucial for protein translation.
-
Reduced Yield: this compound formation represents a loss of carbon that could have been directed towards biomass or the desired product.[4]
Q3: What is "overflow metabolism" and how does it relate to this compound production?
A3: Overflow metabolism occurs when a microbe, typically under conditions of high glucose uptake, metabolizes the carbon source faster than its respiratory chain can process the resulting reducing equivalents.[5][6] This leads to the partial oxidation of the carbon source and the excretion of byproducts, with this compound being a major one in E. coli. This phenomenon is a significant challenge in high-density fermentation processes.
Q4: Can this compound be beneficial for microbial growth?
A4: Yes, at low concentrations, this compound can be a valuable co-substrate with other carbon sources like glucose, particularly at low glycolytic fluxes.[3] It can be assimilated into central metabolism, contributing to biomass and energy production. However, the balance is delicate, and exceeding a certain threshold leads to the inhibitory effects mentioned previously.[3]
Troubleshooting Guide
Problem 1: My production strain is not taking up this compound from the medium, leading to its accumulation.
| Possible Cause | Troubleshooting Step |
| Low expression or activity of acetyl-CoA synthetase (Acs) | Overexpress the acs gene, which is responsible for the high-affinity this compound uptake pathway.[2] This is particularly effective at low this compound concentrations. |
| Repression of this compound assimilation pathways | Ensure that culture conditions do not repress the genes involved in this compound uptake. For instance, in Pichia pastoris, the presence of ethanol (B145695) can be converted to this compound, which represses the AOX1 promoter.[7][8] |
| Suboptimal pH of the culture medium | Optimize the medium pH. A slightly alkaline pH can favor the dissociated form of this compound, which may be less inhibitory and influence uptake kinetics.[9] |
Problem 2: My culture exhibits a long lag phase or reduced growth rate when grown on this compound as a carbon source.
| Possible Cause | Troubleshooting Step |
| Toxicity of this compound at the initial concentration | Start with a lower concentration of this compound (e.g., 2.5-10 mM for E. coli) and gradually increase it as the culture adapts.[1] |
| Deficiency in both AckA-Pta and Acs pathways | Ensure that at least one of the this compound assimilation pathways is functional. A double knockout of pta and acs will prevent growth on this compound.[2] |
| Insufficient activity of the glyoxylate (B1226380) shunt | Overexpress genes of the glyoxylate shunt, such as isocitrate lyase (aceA) and malate (B86768) synthase (aceB), to improve the efficiency of this compound utilization for biomass synthesis.[4] |
Problem 3: Recombinant protein expression is low, and this compound levels are high.
| Possible Cause | Troubleshooting Step |
| This compound-induced inhibition of protein synthesis | Implement strategies to reduce this compound accumulation, such as fed-batch strategies with controlled glucose feeding to prevent overflow metabolism.[10] |
| Carbon flux is diverted to this compound production | Engineer the central carbon metabolism to redirect flux away from this compound. This can include deleting genes in the this compound production pathway (pta, ackA, poxB) or overexpressing genes that pull carbon into the TCA cycle (gltA, ppc).[5] |
| General stress response caused by this compound | Consider co-expressing chaperone proteins or heat shock proteins to improve protein folding and overall cell robustness in the presence of this compound.[9] |
Data Presentation
Table 1: Effect of Genetic Modifications on this compound Metabolism in E. coli
| Genetic Modification | Effect on this compound Yield | Impact on Recombinant Protein Production | Reference(s) |
| Deletion of pta and poxB | Reduced by 80% | - | |
| Overexpression of gltA with deletion of iclR | Reduced by 73% | 20-30% increase in 2'FL production | |
| Deletion of ptsHI operon | Significantly reduced this compound accumulation | 385-fold improvement in final volumetric productivity of GFP | [11] |
| Overexpression of acs | Lower this compound accumulation | Potential tool in metabolic engineering | [12] |
| Overexpression of NADH oxidase in an arcA strain | Eliminated this compound production | 120% increase | [6] |
Table 2: Comparison of this compound Uptake Pathways in E. coli
| Pathway | Key Enzyme(s) | Affinity for this compound | Optimal this compound Concentration |
| High-Affinity | Acetyl-CoA Synthetase (Acs) | High (Km ≈ 200 µM) | < 10 mM |
| Low-Affinity | This compound Kinase (AckA) & Phosphotransacetylase (Pta) | Low | > 25 mM |
Experimental Protocols
Protocol 1: Measuring this compound Concentration in Culture Supernatant
This protocol is based on commercially available enzymatic assay kits.
-
Sample Preparation:
-
Collect a sample of the cell culture at the desired time point.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant. If necessary, filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.
-
Dilute the supernatant with distilled water to bring the this compound concentration within the linear range of the assay kit. A 1:5 dilution is a common starting point.[13]
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific acetic acid assay kit being used (e.g., Megazyme International).[13]
-
Typically, this involves mixing the diluted sample with a reaction buffer containing the necessary enzymes (e.g., acetyl-CoA synthetase, citrate (B86180) synthase, and malate dehydrogenase) and cofactors (ATP and NAD+).
-
The reaction leads to a change in NADH concentration, which can be measured spectrophotometrically at 340 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium this compound.[13]
-
Determine the this compound concentration in the unknown samples by comparing their absorbance values to the standard curve.
-
Remember to account for the dilution factor when calculating the final concentration in the original culture supernatant.
-
Protocol 2: 13C-Labeling Experiment to Trace this compound Metabolism
This protocol provides a general framework for using 13C-labeled this compound to study metabolic fluxes.
-
Culture Preparation:
-
Grow the microbial strain in a defined minimal medium with a non-labeled carbon source (e.g., glucose) until the desired growth phase (e.g., mid-exponential phase).
-
Prepare a sterile stock solution of 13C-labeled sodium this compound (e.g., [1,2-13C]this compound).
-
-
Labeling Experiment:
-
Introduce the 13C-labeled this compound into the culture at a known concentration.
-
Continue the incubation under the same conditions.
-
Collect cell samples at various time points after the addition of the labeled substrate.
-
-
Metabolite Extraction and Analysis:
-
Quench the metabolism of the collected cells rapidly, for example, by mixing with cold methanol.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).
-
Hydrolyze the protein fraction of the biomass to release amino acids.
-
-
Mass Spectrometry Analysis:
-
Analyze the isotopic labeling patterns of the proteinogenic amino acids and other relevant intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
-
Metabolic Flux Analysis (MFA):
-
Use the mass isotopomer distribution data to calculate the intracellular metabolic fluxes using specialized software (e.g., INCA, Metran). This analysis will reveal how this compound is being utilized and distributed throughout the central metabolic network.[15]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the role of phosphotransacetylase (pta) and the this compound/acetyl-CoA node in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a beneficial nutrient for E. coli at low glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Upgrading of this compound into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of ethanol and this compound on protein expression in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced this compound Tolerance and Recombinant Protein Accumulation in Escherichia coli by Transgenic Expression of a Heat Shock Protein from Carrot (Daucus carota L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Minimizing this compound formation in E. coli fermentations | Semantic Scholar [semanticscholar.org]
- 13. This compound measurements [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism in dense microbial colonies: 13C metabolic flux analysis of E. coli grown on agar identifies two distinct cell populations with this compound cross-feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in acetate-dependent bioconversion.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in acetate-dependent bioconversion experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My microbial culture shows poor growth and low product yield when using this compound as the primary carbon source. What are the common causes?
Low growth and yield in this compound-based bioconversion can stem from several factors. This compound, while a cost-effective carbon source, presents unique challenges to microbial metabolism.[1][2][3]
Common Causes:
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This compound Toxicity: High concentrations of this compound can be inhibitory or even toxic to many microorganisms, leading to a prolonged lag phase and reduced biomass accumulation.[4][5] The undissociated form of acetic acid is particularly toxic as it can diffuse across the cell membrane and disrupt the intracellular pH.[4]
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Low Energy Yield: Compared to sugars like glucose, this compound is a low-energy carbon source.[1][2][3] This means the cell has to expend more energy to activate this compound to acetyl-CoA, which can limit the energy available for growth and product synthesis.
-
Redox Imbalance: The metabolic pathways for converting this compound into various products can lead to an imbalance in the cellular redox state (NADH/NAD+ and NADPH/NADP+ ratios). Insufficient regeneration of these cofactors can create a bottleneck in the production pathway.[1][3]
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Inefficient this compound Assimilation: The microorganism may have inefficient pathways for this compound uptake and its conversion to the central metabolic intermediate, acetyl-CoA. In E. coli, for instance, two primary pathways exist: the high-affinity Acetyl-CoA Synthetase (Acs) pathway and the low-affinity AckA-Pta pathway.[4] The efficiency of these pathways can be a limiting factor.
-
Suboptimal Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact this compound metabolism and overall bioconversion efficiency. For example, an alkaline pH shift has been shown to reduce this compound accumulation in some cases.[1]
Q2: What specific concentration of this compound is considered inhibitory to E. coli?
The inhibitory concentration of this compound can vary between different strains of E. coli. However, general guidelines can be observed.
| This compound Concentration | Effect on E. coli | Reference |
| > 5 g/L | Severe impairment of normal growth in wild-type E. coli. | [4] |
| 2.5–50 mM (~0.15–3 g/L) | Good growth range for wild-type E. coli. | [4] |
| < 10 mM | Poor growth for mutant E. coli with a deleted acs gene. | [4] |
| > 25 mM | Poor growth for mutant E. coli with a deficient pta-ackA pathway. | [4] |
Q3: How can I troubleshoot and improve low yields caused by this compound toxicity?
Addressing this compound toxicity is a critical step in optimizing your bioconversion process.
Troubleshooting Workflow for this compound Toxicity
Caption: Troubleshooting workflow for addressing this compound toxicity.
Solutions:
-
Fed-Batch Strategy: Instead of adding all the this compound at the beginning of the fermentation, a fed-batch approach can maintain the this compound concentration below inhibitory levels.[6]
-
Strain Engineering:
-
Adaptive Laboratory Evolution (ALE): Evolve strains with increased tolerance to this compound by progressively exposing them to higher concentrations.
-
Metabolic Engineering: Overexpress genes known to be involved in this compound tolerance.[4]
-
-
pH Control: Maintaining an alkaline pH can help reduce the concentration of the more toxic undissociated acetic acid.[1]
Q4: My product requires a significant amount of ATP and reducing equivalents (NADH/NADPH), and I suspect a cofactor imbalance. How can I address this?
Cofactor regeneration is crucial for pathways that are energetically demanding. This compound metabolism itself requires ATP for the initial activation step to acetyl-CoA.
Strategies for Improving Cofactor Regeneration:
-
Metabolic Engineering:
-
Overexpress Key Enzymes: Enhance the expression of enzymes in pathways that regenerate ATP, NADH, or NADPH. For example, overexpressing enzymes of the pentose (B10789219) phosphate (B84403) pathway can increase NADPH supply.
-
Introduce Novel Pathways: Engineer synthetic pathways that are more efficient in cofactor regeneration.
-
-
Process Optimization:
-
Co-substrate Feeding: Introduce a small amount of a more energy-rich co-substrate, like glucose, to boost the cellular energy and redox state.
-
-
Cell-Free Systems: In cell-free bioconversion systems, you can directly add ATP and implement enzymatic cofactor regeneration systems. Common ATP regeneration systems include:
-
Acetyl phosphate with this compound kinase.[7]
-
Phosphoenolpyruvate (PEP) with pyruvate (B1213749) kinase.[7]
-
Creatine (B1669601) phosphate with creatine kinase.
-
Signaling Pathway for this compound Activation and Cofactor Requirement
Caption: this compound activation pathways and their energy requirements.
Q5: What analytical methods can I use to monitor my this compound bioconversion and diagnose issues with yield?
Accurate monitoring of substrate consumption, product formation, and potential byproduct accumulation is essential for troubleshooting.
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for quantifying volatile compounds like this compound. It offers high sensitivity and specificity.
-
High-Performance Liquid Chromatography (HPLC): Widely used for quantifying non-volatile organic acids, sugars, and other metabolites in the culture supernatant.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of this compound and the appearance of product signals, providing a real-time view of the reaction kinetics.[8]
Experimental Protocols
Protocol: Quantification of this compound using GC-MS
This protocol provides a general method for the analysis of this compound in biological samples.
-
Sample Preparation:
-
Centrifuge the cell culture sample to pellet the cells.
-
Collect the supernatant. If necessary, quench metabolic activity by adding a cold solvent (e.g., methanol).
-
Acidify the supernatant (e.g., with HCl) to convert this compound salts to acetic acid.
-
Perform a liquid-liquid extraction with a solvent like ethyl this compound or diethyl ether.
-
-
Derivatization (Optional but Recommended):
-
To improve chromatographic separation and detection, derivatize the acetic acid. A common method is alkylation to its propyl derivative.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Column: Use a suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components.
-
MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 30-200) in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the concentration by creating a standard curve with known concentrations of this compound and integrating the peak area.
-
Product Yields from this compound in Engineered E. coli
The following table summarizes some reported product titers and yields from this compound using engineered E. coli strains. This data can serve as a benchmark for your experiments.
| Product | Strain | Titer (g/L) | Yield (g/g this compound) | Reference |
| Itaconic Acid | Engineered E. coli WCIAG4 | 3.57 | 0.161 (16.1%) | [4] |
| Mevalonate | Engineered E. coli XU143 | 1.06 | 0.30 | [4][6] |
| This compound (from glucose) | Engineered E. coli 5K/pFF | 22.89 | 0.61 (g/g glucose) | [9] |
References
- 1. Microbial Upgrading of this compound into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Upgrading of this compound into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Me… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Application of this compound as a Substrate for the Production of Value-Added Chemicals in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cofactor recycling strategies for secondary metabolite production in cell-free protein expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound production from corn stover hydrolysate using recombinant Escherichia coli BL21 (DE3) with an EP-bifido pathway - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with acetate buffer preparation and storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and storage of acetate buffers.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for an this compound buffer?
An this compound buffer is effective in the pH range of 3.6 to 5.6.[1][2][3] The buffering capacity is optimal around the pKa of acetic acid, which is approximately 4.76 at room temperature.[4] Using this compound buffers outside this range is not recommended as their ability to resist pH changes diminishes significantly.[5]
Q2: How long can I store an this compound buffer and under what conditions?
This compound buffers are generally stable and can be stored at room temperature for extended periods.[2] For long-term storage, refrigeration can slow down potential microbial growth.[6] Some sources suggest a stability of up to 6 months when stored at 25°C in glass or plastic containers, with daily inspection for contamination.[7] It is recommended to store the buffer in a tightly sealed container to prevent evaporation and contamination.[8][9]
Q3: Can I autoclave an this compound buffer?
While autoclaving can sterilize the buffer, it may cause a change in pH and concentration due to evaporation or reactions at high temperatures.[6] If sterilization is required, filter sterilization through a 0.22-micron filter is a preferable method.[3]
Q4: What grade of reagents should I use for buffer preparation?
It is recommended to use analytical or reagent grade chemicals and purified water (e.g., distilled or deionized water) for buffer preparation to ensure accuracy and avoid introducing impurities that could affect your experiments.[2][10]
Troubleshooting Guides
Issue 1: Incorrect pH of the Prepared Buffer
Symptom: The measured pH of the newly prepared this compound buffer is significantly different from the calculated theoretical pH.
Possible Causes & Solutions:
-
Inaccurate Reagent Weighing or Volume Measurement: Ensure that all chemicals are weighed accurately and dissolved in the correct volume of water. Use calibrated balances and volumetric flasks.
-
Incorrect pKa Value Used in Calculations: The pKa of acetic acid is temperature-dependent.[11][12] Ensure you are using the correct pKa value for the temperature at which you are preparing the buffer.
-
pH Meter Calibration Error: Before measuring the buffer's pH, ensure the pH meter is properly calibrated with standard buffer solutions (e.g., pH 4.00 and 7.00).[5] An uncalibrated or poorly maintained pH electrode can give inaccurate readings.[13]
-
Improper Mixing: Ensure the buffer solution is thoroughly mixed after adding all components to guarantee a homogenous solution before measuring the pH.
Issue 2: pH of the Buffer Drifts Over Time
Symptom: The pH of the stored this compound buffer changes over a few hours or days.
Possible Causes & Solutions:
-
Absorption of Atmospheric CO2: Carbon dioxide from the air can dissolve in the buffer, forming carbonic acid and lowering the pH. Store the buffer in a tightly sealed container to minimize air exposure.[13]
-
Microbial Contamination: Bacteria or fungi can grow in the buffer, especially if it is stored for a long time at room temperature, leading to changes in pH.[6][14] To prevent this, consider filter sterilizing the buffer, storing it at 4°C, or adding a preservative like sodium azide (B81097) (be aware of its toxicity and compatibility with your experiments).[6]
-
Temperature Fluctuations: The pH of an this compound buffer is sensitive to temperature changes.[15][16] As temperature increases, the pH may also increase.[15] It is crucial to measure and adjust the pH at the temperature at which the buffer will be used.
Issue 3: Precipitation or Cloudiness in the Buffer
Symptom: The this compound buffer appears cloudy or forms a precipitate upon preparation or during storage.
Possible Causes & Solutions:
-
Solubility Limits Exceeded: This is a common issue when mixing this compound buffers with organic solvents like acetonitrile (B52724), especially at high concentrations of the organic solvent.[17][18] Ammonium (B1175870) this compound, for instance, has limited solubility in mixtures with more than 90% acetonitrile.[17][18]
-
Low-Quality Reagents: Using reagents with significant impurities can lead to the formation of insoluble salts. Always use high-purity chemicals.[17]
-
Contamination: Accidental introduction of other chemicals can cause precipitation. Ensure all glassware is thoroughly cleaned before use.
Quantitative Data
Table 1: Effect of Temperature on the pKa of Acetic Acid
| Temperature (°C) | pKa of Acetic Acid |
| 0 | 4.78 |
| 10 | 4.77 |
| 20 | 4.76 |
| 25 | 4.76 |
| 30 | 4.75 |
| 40 | 4.75 |
| 50 | 4.75 |
| 60 | 4.76 |
Note: Data is compiled from various sources and may show slight variations. The pKa of acetic acid shows minimal change within this temperature range.[12][19]
Table 2: Solubility of Ammonium this compound in Acetonitrile/Water Mixtures
| Acetonitrile Concentration (%) | Maximum Ammonium this compound Concentration (mM) |
| < 90 | > 20 |
| 95 | ~10 |
| 100 | Insoluble |
This table illustrates the decreased solubility of ammonium this compound as the percentage of acetonitrile in the solution increases, which can lead to precipitation.[17][18]
Experimental Protocols
Protocol 1: Preparation of 0.1 M Sodium this compound Buffer (pH 5.0)
Materials:
-
Sodium this compound trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Distilled or deionized water
-
pH meter
-
Volumetric flask (1 L)
-
Beakers and graduated cylinders
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.1 M Sodium this compound Solution: Dissolve 13.61 g of sodium this compound trihydrate in approximately 800 mL of distilled water in a beaker.
-
Prepare a 0.1 M Acetic Acid Solution: Add 5.72 mL of glacial acetic acid to a separate beaker containing approximately 800 mL of distilled water and mix well.
-
Mix the Solutions: In a 1 L volumetric flask, combine a volume of the 0.1 M sodium this compound solution and a volume of the 0.1 M acetic acid solution. The approximate volumes can be calculated using the Henderson-Hasselbalch equation, but a practical approach is to start with a larger volume of the sodium this compound solution (e.g., 600 mL) and add the acetic acid solution while monitoring the pH.
-
Adjust the pH: Place a calibrated pH electrode in the solution and slowly add the 0.1 M acetic acid solution while stirring until the pH reaches 5.0. If you overshoot the target pH, you can add small amounts of the 0.1 M sodium this compound solution to bring it back up.
-
Final Volume Adjustment: Once the desired pH is achieved, add distilled water to bring the final volume to 1 L in the volumetric flask.
-
Storage: Transfer the buffer to a clean, labeled, and tightly sealed container for storage.
Visualizations
Caption: Troubleshooting workflow for common this compound buffer issues.
Caption: A standard workflow for preparing this compound buffer.
References
- 1. Sodium this compound Buffer Protocol and preparation [diagnopal.ca]
- 2. This compound Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Understanding the pKa of Glacial Acetic Acid in Chemical Reactions and Solutions [ysxlglacialaceticacid.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. quora.com [quora.com]
- 7. weber.hu [weber.hu]
- 8. lobachemie.com [lobachemie.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. srmist.edu.in [srmist.edu.in]
- 11. Acid dissociation constant - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. atlas-scientific.com [atlas-scientific.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. How does change in temp. of this compound buffer affect the pH of the this compound buffer when NaOH is added? | Projectboard [partner.projectboard.world]
- 16. quora.com [quora.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cellulose Acetate Acetylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of cellulose (B213188) acetate acetylation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of cellulose this compound, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the yield of my cellulose this compound lower than expected?
Answer: Low yield in cellulose this compound synthesis can stem from several factors:
-
Incomplete Cellulose Activation: The crystalline structure of cellulose can be difficult for reagents to penetrate.[1] Inadequate activation results in unreacted cellulose. Ensure proper swelling of the cellulose fibers by using an appropriate activating agent like glacial acetic acid prior to acetylation.[2][3] The duration and temperature of the activation step are critical.[2]
-
Insufficient Acetylating Agent: An inadequate amount of acetic anhydride (B1165640), the acetylating agent, will lead to incomplete reaction and thus, a lower yield. The ratio of acetic anhydride to cellulose is a crucial parameter to optimize.[1]
-
Reaction Time and Temperature: The acetylation reaction is time and temperature-dependent. Shorter reaction times or lower temperatures may not allow the reaction to proceed to completion.[4] Conversely, excessively long reaction times or high temperatures can lead to degradation of the cellulose this compound, also reducing the yield.[5]
-
Presence of Water: Water can react with acetic anhydride, reducing its availability for the acetylation of cellulose. It can also promote the hydrolysis of the newly formed cellulose this compound.[6] Ensure all reagents and glassware are thoroughly dried.
-
Lignin (B12514952) Impurities: The presence of lignin in the cellulose source can compete with cellulose for acetylation reactants, leading to lower yields of cellulose this compound.[3][7] Proper delignification of the raw material is essential.[3][7]
Question: The degree of substitution (DS) of my cellulose this compound is too low. How can I increase it?
Answer: A low degree of substitution indicates that an insufficient number of hydroxyl groups on the cellulose have been replaced by acetyl groups. To increase the DS, consider the following:
-
Catalyst Concentration: The catalyst, typically sulfuric acid, plays a vital role in the reaction rate.[8] Increasing the catalyst concentration can lead to a higher DS, but an excess can cause significant degradation of the cellulose backbone.[8][9] Optimization of the catalyst loading is key.[8]
-
Reaction Time: Prolonging the reaction time generally allows for more extensive acetylation, resulting in a higher DS.[8][10] However, this must be balanced against the risk of polymer degradation.[8]
-
Ratio of Acetic Anhydride to Cellulose: A higher ratio of acetic anhydride provides more acetyl groups to react with the cellulose hydroxyls, which can increase the DS.[1]
-
Cellulose Source and Purity: The source and purity of the cellulose can impact its reactivity. Hemicellulose and lignin impurities can interfere with the acetylation process.[3] Using a high-purity α-cellulose is recommended.[2]
Question: My final cellulose this compound product is discolored (e.g., brown). What is the cause and how can I prevent it?
Answer: Discoloration, often a brown hue, in the final product is typically due to:
-
Presence of Lignin: Lignin impurities in the starting cellulose material can undergo reactions during acetylation that lead to colored byproducts.[3] Ensure thorough delignification and bleaching of the cellulose source.[3]
-
Degradation of Cellulose: Harsh reaction conditions, such as excessively high temperatures or high concentrations of acid catalyst, can cause the degradation of the cellulose polymer, leading to discoloration.[11] Carefully control the reaction temperature and catalyst amount.
-
Oxidative Changes: Oxidative changes to the cellulose molecules during the reaction can also result in a change in color from white to brown.[3]
Question: The filterability of my cellulose this compound solution is poor, indicating the presence of gels or insoluble particles. How can I improve this?
Answer: Poor filterability is often caused by insufficiently activated cellulose fibers or non-uniform acetylation.[12] To address this:
-
Optimize Cellulose Activation: Ensure the cellulose is properly swollen and activated before acetylation. This increases the accessibility of the hydroxyl groups to the acetylating agents.[12] Pretreating the cellulose with glacial acetic acid is a common and effective method.[12]
-
Ensure Homogeneous Reaction Conditions: Vigorous and continuous stirring during the acetylation process is crucial to ensure a uniform reaction and prevent the formation of gel particles.[13]
-
Control Reaction Temperature: A controlled temperature profile during acetylation can help achieve a more uniform product.[11]
Frequently Asked Questions (FAQs)
What is the typical three-step process for cellulose this compound synthesis?
The commercial production of cellulose this compound generally involves three main stages:
-
Activation: The cellulose is pre-treated, often with glacial acetic acid, to swell the fibers and increase the accessibility of the hydroxyl groups for reaction.[2][3]
-
Acetylation: The activated cellulose is reacted with an excess of acetic anhydride in the presence of a catalyst (commonly sulfuric acid) and a solvent (acetic acid) to form cellulose trithis compound.[9][13] This reaction is exothermic and requires careful temperature control.[13]
-
Hydrolysis (Ripening): The cellulose trithis compound is then partially hydrolyzed by adding water to the reaction mixture. This step removes some of the acetyl groups to achieve the desired degree of substitution, typically resulting in cellulose dithis compound, which has broader solubility.[6][9]
What is the role of a catalyst in cellulose this compound acetylation?
A catalyst, such as sulfuric acid, is used to increase the rate of the acetylation reaction.[3][14] It facilitates the reaction between the hydroxyl groups of cellulose and acetic anhydride.[14] Other catalysts that have been explored include iodine, pyridine, and sodium this compound in ionic liquids.[14][15]
How is the Degree of Substitution (DS) determined?
The Degree of Substitution (DS) of cellulose this compound is a measure of the average number of hydroxyl groups substituted with acetyl groups per anhydroglucose (B10753087) unit. It can be determined by methods such as:
-
Titration: This involves saponifying the cellulose this compound with a known amount of sodium hydroxide (B78521) and then back-titrating the excess NaOH with a standard acid.[3][7] The amount of NaOH consumed is used to calculate the acetyl content and subsequently the DS.[7]
-
Spectroscopic Methods: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to qualitatively and sometimes quantitatively assess the degree of acetylation by observing the intensity of the carbonyl (C=O) peak from the acetyl groups.[14]
What are some more sustainable or "greener" approaches to cellulose this compound synthesis?
Recent research has focused on developing more environmentally friendly methods for cellulose this compound production. These include:
-
Using alternative catalysts: Less corrosive and toxic catalysts are being investigated, such as iodine or enzyme-based catalysts.[14]
-
Solvent-free synthesis: Microwave-assisted, solvent-free acetylation with iodine as a catalyst has been shown to be an effective method.[16]
-
Using ionic liquids or switchable solvents: Homogeneous acetylation in recyclable solvent systems like DBU/CO2 with a more benign acetylating agent like vinyl this compound can offer milder reaction conditions and reduce waste.[9]
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative data from various studies on the optimization of cellulose this compound synthesis.
Table 1: Effect of Catalyst Concentration and Reaction Time on Acetylation Efficiency
| Cellulose Source | Catalyst (H₂SO₄) Conc. (%) | Reaction Time (hours) | Temperature (°C) | Resulting DS | Reference |
| Grevillea Robusta Leaves | 4 | 2.5 | 50 | 2.78 | [8] |
| Grevillea Robusta Leaves | 4 | 3.34 | 50 | 2.32 (reduced) | [8] |
| Date Palm Fronds | Not specified | 1, 2, 3 | 50-55 | DS increased with time | [3] |
| Cotton Stalk | 6.39 | 2.12 | 40.37 | Not specified (Max yield) | [11] |
Table 2: Influence of Reagent Ratios on Cellulose this compound Yield
| Cellulose Source | Cellulose:Acetic Anhydride Ratio (w/v) | Cellulose:Glacial Acetic Acid Ratio (w/v) | Yield (%) | Reference |
| Oil Palm Empty Fruit Bunches | 1:5 | Not specified | Optimum yield | [4] |
| Cotton Stalk | 1:4.36 | 1:6.06 | 50.79 (WPG) | [11] |
Experimental Protocols
Protocol 1: Standard Laboratory Synthesis of Cellulose this compound
This protocol is a generalized procedure based on common laboratory practices for the synthesis of cellulose this compound from purified cellulose.
Materials:
-
Purified cellulose (e.g., from cotton linters or wood pulp)
-
Glacial acetic acid
-
Acetic anhydride
-
Sulfuric acid (concentrated)
-
Distilled water
-
Beakers, flasks, and magnetic stirrer
-
Water bath or heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Cellulose Activation:
-
In a flask, add 5 grams of dried, purified cellulose.
-
Add 100 mL of glacial acetic acid.
-
Stir the mixture at a controlled temperature (e.g., 50-55°C) for 1-2 hours to allow the cellulose to swell and activate.[3]
-
-
Acetylation:
-
Cool the activated cellulose mixture in an ice bath.
-
Slowly add a pre-cooled mixture of 30 mL of acetic anhydride and 0.5 mL of concentrated sulfuric acid to the cellulose suspension while stirring vigorously.
-
Maintain the reaction temperature between 25-30°C. The reaction is exothermic and may require cooling.
-
Continue stirring for 1-3 hours until a clear, viscous solution is obtained, indicating the formation of cellulose trithis compound.[3]
-
-
Hydrolysis (Ripening):
-
To the cellulose trithis compound solution, slowly add a mixture of 15 mL of water and 15 mL of glacial acetic acid.
-
Heat the mixture to 50-60°C and maintain it for 1-2 hours to achieve the desired degree of hydrolysis. The exact time will depend on the target DS.
-
-
Precipitation and Washing:
-
Pour the reaction mixture slowly into a large volume of distilled water (e.g., 1 liter) while stirring continuously. This will precipitate the cellulose this compound as a white solid.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the cellulose this compound precipitate repeatedly with distilled water until the washings are neutral to pH paper. This removes residual acids.
-
-
Drying:
-
Filter the washed cellulose this compound using a Büchner funnel.
-
Dry the product in an oven at 60°C until a constant weight is achieved.[7]
-
Protocol 2: Determination of Degree of Substitution (DS) by Titration
Materials:
-
Dried cellulose this compound sample
-
0.25 M Sodium Hydroxide (NaOH) solution (standardized)
-
0.25 M Hydrochloric Acid (HCl) solution (standardized)
-
Phenolphthalein (B1677637) indicator
-
Conical flasks
-
Burette
Procedure:
-
Accurately weigh approximately 0.1 g of the dried cellulose this compound into a conical flask.[7]
-
Add 5 mL of ethanol and 5 mL of 0.25 M NaOH solution to the flask.[7]
-
Stopper the flask and allow the mixture to stand for 24 hours for complete saponification.[7]
-
Add 10 mL of 0.25 M HCl to the flask and swirl for 30 minutes.[7]
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess HCl with the 0.25 M NaOH solution until a faint pink endpoint is reached.[7]
-
Perform a blank titration without the cellulose this compound sample.
-
Calculate the percent acetyl content (PAC) and the degree of substitution (DS) using the appropriate formulas.
Visualizations
Caption: Experimental workflow for cellulose this compound synthesis.
Caption: Simplified reaction pathway for cellulose this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into activation of dissolving pulp preceding cellulose acetylation :: BioResources [bioresources.cnr.ncsu.edu]
- 3. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 4. Synthesis of cellulose this compound from rice husk cellulose by ultrasound-assisted acetylation :: BioResources [bioresources.cnr.ncsu.edu]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. sciepub.com [sciepub.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. A more sustainable synthesis approach for cellulose this compound using the DBU/CO 2 switchable solvent system - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01508G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. CA2089117A1 - Method of improving the acetylation of cellulose - Google Patents [patents.google.com]
- 13. Cellulose this compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficient one-step synthesis of cellulose this compound in ionic liquid using sodium this compound as a homogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
How to minimize byproduct formation when using acetate as a carbon source.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation when using acetate as a carbon source, with a primary focus on Escherichia coli as a model organism.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic byproducts when using this compound as a carbon source?
When this compound is the primary carbon source, the main goal is its complete assimilation into biomass and the desired product. However, under certain conditions, incomplete oxidation or metabolic imbalances can lead to the formation of byproducts. In the context of high-density cultures that might utilize glucose initially, this compound itself is a major byproduct of "overflow metabolism".[1][2] When engineering strains to utilize this compound, common byproducts can include other organic acids like lactate (B86563) and ethanol, particularly under oxygen-limiting conditions.[3]
Q2: What is "overflow metabolism" and how does it lead to this compound formation?
Overflow metabolism is a phenomenon where microorganisms, like E. coli, produce this compound even in the presence of oxygen, particularly when there is an excess of a carbon source like glucose.[1][4][5][6] This occurs when the rate of glucose uptake and its conversion to acetyl-CoA through glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize it.[6] This imbalance leads to the diversion of excess acetyl-CoA towards this compound production as a way to regenerate CoA and produce some ATP.[7]
Q3: What are the main metabolic pathways for this compound formation and consumption in E. coli?
-
This compound Formation:
-
Pta-AckA Pathway: This is the primary pathway for this compound production during exponential growth. It involves two enzymes: phosphate (B84403) acetyltransferase (Pta) and this compound kinase (AckA), which convert acetyl-CoA to this compound via an acetyl-phosphate intermediate.[5][6][8]
-
PoxB Pathway: Pyruvate (B1213749) oxidase (PoxB) directly converts pyruvate to this compound, and is most active during the stationary phase.[9]
-
-
This compound Consumption/Assimilation:
-
Acs Pathway: Acetyl-CoA synthetase (Acs) is a high-affinity enzyme that converts this compound to acetyl-CoA, which can then enter the TCA cycle. This is the main pathway for this compound assimilation at low this compound concentrations.[5][6]
-
The Pta-AckA pathway is reversible and can also function in this compound assimilation, particularly at high this compound concentrations.[6]
-
Troubleshooting Guides
Issue 1: High levels of this compound detected as a byproduct during fermentation.
Possible Cause 1: High Substrate Feed Rate A high concentration of the primary carbon source (like glucose) can lead to overflow metabolism and subsequent this compound production.[1][2]
-
Solution: Implement a fed-batch feeding strategy to maintain the substrate at a low, growth-limiting concentration. This prevents the overloading of the central carbon metabolism.[10] An exponential feeding strategy is often employed to match the nutrient demand of the growing culture.
Possible Cause 2: Unoptimized Growth Rate High growth rates are strongly correlated with this compound production.[8]
-
Solution: Control the specific growth rate by adjusting the feed rate of the limiting nutrient in a fed-batch culture. A lower specific growth rate can significantly reduce this compound formation.
Possible Cause 3: Genetic Background of the Strain The genetic makeup of the production strain plays a crucial role in its tendency to produce this compound.
-
Solution: Employ metabolic engineering strategies to redirect carbon flux away from this compound production pathways.
-
Strategy A: Block this compound Production Pathways. Deleting the genes responsible for this compound production, such as pta and poxB, can directly reduce this compound formation.[2]
-
Strategy B: Enhance TCA Cycle Flux. Increasing the capacity of the TCA cycle can help to more efficiently process the acetyl-CoA generated from the carbon source. This can be achieved by overexpressing key TCA cycle enzymes like citrate (B86180) synthase (gltA) and deleting regulators that inhibit the cycle, such as iclR.[1][2]
-
Strategy C: Improve this compound Assimilation. Overexpressing acetyl-CoA synthetase (acs) can enhance the cell's ability to reassimilate any this compound that is produced.[1][11]
-
Issue 2: Poor growth or product yield when using this compound as the primary carbon source.
Possible Cause 1: Low Energy Yield from this compound this compound is a less energy-rich carbon source compared to glucose, which can result in slower growth and lower biomass yields.
-
Solution:
-
Medium Optimization: Supplement the medium with yeast extract or specific amino acids to provide essential building blocks and reduce the metabolic burden on the cells.
-
Co-feeding: In some cases, a small amount of a co-substrate like glucose or glycerol (B35011) can be beneficial, but this must be carefully controlled to avoid this compound overflow from the co-substrate.
-
Possible Cause 2: this compound Toxicity High concentrations of this compound can be inhibitory to cell growth and protein production.[2]
-
Solution: Maintain the this compound concentration in the feed and in the bioreactor below inhibitory levels. This can be achieved through a carefully controlled feeding strategy. The pH of the culture also plays a role, as a lower pH increases the concentration of the more toxic, undissociated acetic acid.
Data Presentation
Table 1: Comparison of Genetic Engineering Strategies to Reduce this compound Production in E. coli
| Genetic Modification | Strategy | This compound Yield Reduction (%) | Reference |
| Δpta ΔpoxB | Alterations to this compound pathways | ~80% | [1] |
| gltA overexpression & ΔiclR | Increased flux to TCA cycle | Not specified, but effective | [1][2] |
| ΔptsG | Reduced glucose uptake | Ineffective in some studies | [1] |
| acs overexpression | Increased this compound assimilation | No significant impact in some studies | [1] |
Note: The effectiveness of each strategy can be strain and condition-dependent.
Experimental Protocols
Protocol 1: Quantification of this compound in Fermentation Broth using a Colorimetric Assay Kit
This protocol is based on commercially available this compound assay kits (e.g., from Megazyme or Sigma-Aldrich).
Principle: this compound is converted through a series of enzymatic reactions to a product that can be measured colorimetrically or fluorometrically. The intensity of the signal is proportional to the this compound concentration in the sample.[12][13]
Materials:
-
This compound Assay Kit (containing assay buffer, enzyme mix, substrate mix, probe, and standard)
-
Microcentrifuge
-
96-well microplate (clear, flat-bottom for colorimetric assays)
-
Microplate reader
-
Pipettes and pipette tips
-
Deionized water
Procedure:
-
Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample at 13,000 x g for 10 minutes to pellet the cells and other insoluble materials.[12]
-
Carefully collect the supernatant. The supernatant can be used directly or diluted with the assay buffer if the this compound concentration is expected to be high.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the provided stock solution with deionized water or assay buffer as per the kit's instructions. A typical range might be 0 to 10 nmol/well.[12]
-
-
Assay Reaction:
-
Add the standards and samples to the wells of the 96-well plate in duplicate.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, substrate mix, and probe according to the kit's protocol.
-
Add the reaction mix to each well containing the standards and samples.
-
Mix gently and incubate at room temperature for the time specified in the kit's manual (typically 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the wavelength specified in the kit's manual (commonly 450 nm for colorimetric assays).[12]
-
-
Calculation:
-
Subtract the blank (0 standard) reading from all measurements.
-
Plot the standard curve of absorbance versus the amount of this compound.
-
Determine the this compound concentration in the samples from the standard curve.
-
Protocol 2: General Fed-Batch Fermentation Protocol for E. coli
This is a generalized protocol for a high-density fed-batch culture of E. coli.
Principle: A fed-batch culture is initiated with a batch phase where cells grow on an initial amount of substrate. Once the initial substrate is depleted (often indicated by a sharp increase in dissolved oxygen), a concentrated feed solution is added at a controlled rate to maintain a desired specific growth rate and limit byproduct formation.
Materials:
-
Bioreactor with controls for pH, temperature, and dissolved oxygen (DO)
-
Defined fermentation medium (for batch and feed)
-
E. coli seed culture
-
Feed pump
-
Sterile air supply
-
Acid and base solutions for pH control (e.g., H₃PO₄ and NH₄OH)
Procedure:
-
Bioreactor Preparation:
-
Prepare and sterilize the bioreactor containing the initial batch medium.
-
Calibrate the pH and DO probes.
-
-
Inoculation:
-
Inoculate the bioreactor with a seed culture of E. coli (typically 1-5% of the initial batch volume).
-
-
Batch Phase:
-
Maintain the temperature (e.g., 37°C) and pH (e.g., 7.0) at their setpoints.
-
Provide aeration and agitation to maintain a non-limiting dissolved oxygen level (e.g., >30% of air saturation).
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and the depletion of the initial carbon source. A sharp spike in the DO signal often indicates the exhaustion of the carbon source.
-
-
Fed-Batch Phase:
-
Once the initial carbon source is depleted, start the feed pump to add the concentrated feed solution.
-
The feed rate is typically increased exponentially to maintain a constant, predetermined specific growth rate (e.g., 0.1 to 0.2 h⁻¹). The feed rate can be calculated using the following equation: F(t) = (µ / YX/S) * X₀V₀ * eµt Where:
-
F(t) is the feed rate at time t
-
µ is the desired specific growth rate
-
YX/S is the biomass yield on substrate
-
X₀ and V₀ are the biomass concentration and volume at the start of the feed, respectively.
-
-
Continue to monitor and control temperature, pH, and DO. The agitation and aeration rates may need to be increased as the cell density increases to maintain the DO setpoint.
-
-
Induction (if applicable):
-
If producing a recombinant protein, add the inducer (e.g., IPTG) when the culture reaches the desired cell density.
-
-
Harvest:
-
Stop the fermentation and harvest the cells when the desired product titer or cell density is reached.
-
Visualizations
Caption: Key metabolic pathways of this compound production and assimilation in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound fluxes in Escherichia coli are determined by the thermodynamic control of the Pta-AckA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eppendorf.com [eppendorf.com]
Technical Support Center: Enhancing Acetate Tolerance in Yeast Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve acetate tolerance in yeast cultures.
Troubleshooting Guides
Issue 1: Yeast growth is severely inhibited or arrested in the presence of acetic acid.
Question: My yeast culture shows poor growth and viability after introducing acetic acid. What are the potential causes and how can I troubleshoot this?
Answer:
Acetic acid stress in yeast is a multifaceted problem primarily caused by intracellular acidification and anion accumulation, which disrupts cellular pH homeostasis and inhibits essential enzymatic activities. Here’s a step-by-step troubleshooting guide:
-
Verify Experimental Conditions:
-
pH of the Medium: The toxicity of acetic acid is highly pH-dependent. At a pH below its pKa of 4.75, the undissociated form (CH3COOH) predominates and can readily diffuse across the plasma membrane. Ensure your medium's pH is accurately measured and controlled.
-
This compound Concentration: Confirm the final concentration of acetic acid in your culture. High concentrations can be lethal. Start with a lower, sub-lethal concentration to acclimate the cells if possible.
-
Growth Phase: Yeast cells in the exponential growth phase are generally more susceptible to acetic acid stress compared to cells in the stationary phase.[1] Consider the timing of this compound addition.
-
-
Assess Intracellular pH and ATP Levels:
-
Mechanism of Toxicity: Acetic acid dissociates inside the neutral cytosol, releasing protons and leading to intracellular acidification.[2] To counteract this, the plasma membrane H+-ATPase (Pma1p) pumps protons out of the cell, an ATP-intensive process that can deplete cellular energy reserves.[2]
-
Troubleshooting: If you have the capability, use pH-sensitive fluorescent probes to measure intracellular pH. A significant drop indicates a failure to maintain homeostasis. ATP levels can also be measured to assess the energetic burden on the cells.
-
-
Consider Genetic and Metabolic Factors:
-
Strain Background: Different yeast strains exhibit varying levels of intrinsic this compound tolerance. The genetic background of your strain plays a crucial role.
-
Key Genes and Pathways: Several genes are known to be critical for this compound tolerance. These include:
-
PMA1 : Encodes the primary H+-ATPase responsible for pumping protons out of the cell. Overexpression of PMA1 can enhance tolerance.[1][2]
-
Haa1 Transcription Factor: A key regulator of the yeast response to weak acid stress.[1]
-
This compound Transporters: Genes like AQR1, TPO2, and TPO3 are involved in exporting the this compound anion.[2]
-
-
Troubleshooting:
-
Consider using a more robust strain known for its tolerance.
-
If you are working with an engineered strain, verify the expression and activity of your genetic modifications.
-
Analyze the expression of key tolerance-related genes via RT-qPCR.
-
-
Issue 2: Attempts to genetically engineer yeast for enhanced this compound tolerance are not yielding significant improvements.
Question: I have overexpressed a gene reported to improve this compound tolerance, but I'm not observing the expected phenotype. What could be going wrong?
Answer:
Improving a complex trait like this compound tolerance often requires a multi-pronged approach. Here are some troubleshooting steps if single-gene modifications are proving insufficient:
-
Re-evaluate the Target Gene and its Regulation:
-
Cellular Context: The effectiveness of a single gene can be highly dependent on the genetic background of the yeast strain and the specific environmental conditions.
-
Expression Levels: Overexpression does not always correlate with optimal activity. Extremely high levels of a protein can sometimes be toxic or lead to misfolding. Verify protein expression levels using methods like Western blotting.
-
Subcellular Localization: Ensure the expressed protein is correctly localized within the cell to perform its function.
-
-
Explore Multi-gene and Pathway Engineering Strategies:
-
Synergistic Effects: this compound tolerance is a polygenic trait. Targeting multiple pathways simultaneously can have a synergistic effect. For example, combining the overexpression of PMA1 with the modification of transcription factors like Haa1 could yield better results.
-
Metabolic Engineering: Consider strategies that go beyond simple overexpression. For instance, engineering the yeast's redox metabolism by introducing an NADPH-specific alcohol dehydrogenase can help in the conversion of this compound to ethanol (B145695), thereby detoxifying it.[3]
-
-
Consider Adaptive Laboratory Evolution (ALE):
-
Harnessing Natural Selection: ALE is a powerful technique for developing robust yeast strains. By subjecting a population of yeast to gradually increasing concentrations of acetic acid over many generations, you can select for mutants with enhanced tolerance.[2][4][5] This approach can reveal novel and often complex genetic adaptations.
-
Workflow:
-
Start with a parent strain in a medium with a sub-lethal concentration of acetic acid.
-
Once the culture reaches a certain density, transfer a small aliquot to a fresh medium with a slightly higher concentration of the inhibitor.
-
Repeat this process for hundreds of generations.
-
Isolate and characterize the evolved strains to identify the genetic basis of their enhanced tolerance.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acetic acid toxicity in yeast?
A1: The primary mechanisms of acetic acid toxicity are:
-
Intracellular Acidification: Undissociated acetic acid diffuses across the plasma membrane and then dissociates in the neutral pH of the cytosol, releasing protons (H+). This lowers the intracellular pH, which can denature proteins and inhibit enzyme activity.[2]
-
ATP Depletion: To counteract the influx of protons, the plasma membrane H+-ATPase, Pma1p, actively pumps H+ out of the cell. This is a highly energy-intensive process that consumes large amounts of ATP, leading to energy depletion.[2]
-
Anion Accumulation: The this compound anion (CH3COO-) accumulates within the cell, which can lead to osmotic stress and specific inhibitory effects on metabolic enzymes.
Q2: Which genes are the most promising targets for genetic engineering to improve this compound tolerance?
A2: Several genes have been identified as key targets for enhancing this compound tolerance:
-
PMA1 : Overexpression of this gene, which encodes the main proton pump, directly addresses intracellular acidification.[1][2]
-
Haa1 Regulon: Haa1 is a transcription factor that upregulates a suite of genes in response to weak acid stress. Modifying Haa1 or its target genes can confer broad tolerance.[1]
-
Genes involved in lipid metabolism: Altering the composition of the cell membrane can reduce the passive diffusion of acetic acid into the cell. Genes like ERG3, ERG4, and others involved in ergosterol (B1671047) biosynthesis are important.[2]
-
This compound Transporters: Overexpression of genes encoding this compound efflux pumps, such as AQR1, TPO2, and TPO3, can help to remove the toxic anion from the cell.[2]
-
Deletion of ADY2 : Deleting this this compound transporter gene has been shown to improve tolerance to multiple stresses and enhance ethanol production in the presence of acetic acid.[1]
Q3: How can Adaptive Laboratory Evolution (ALE) be used to generate this compound-tolerant yeast strains?
A3: ALE is a powerful method that mimics natural selection in a laboratory setting. The process involves:
-
Culturing: A population of yeast is cultured in a medium containing a sub-lethal concentration of acetic acid.
-
Serial Transfer: As the yeast adapts and grows, a portion of the culture is transferred to a fresh medium with a slightly increased concentration of acetic acid.
-
Selection: This process is repeated for many generations, applying continuous selective pressure. This allows for the natural selection of mutants with beneficial mutations that confer higher tolerance.
-
Isolation and Analysis: After a significant improvement in tolerance is observed, individual clones are isolated from the population. These evolved strains can then be analyzed using whole-genome sequencing to identify the mutations responsible for the enhanced phenotype.[2][4][5]
Q4: What is the role of the RAS/cAMP/PKA signaling pathway in this compound tolerance?
A4: The RAS/cAMP/PKA pathway is a key glucose signaling pathway that also plays a role in stress responses. Downregulation of this pathway has been associated with reduced accumulation of reactive oxygen species (ROS) and improved yeast growth at low pH.[2] Therefore, diminishing glucose repression through modifications in this pathway can be an adaptive response that leads to higher acetic acid tolerance.[2]
Quantitative Data Summary
Table 1: Impact of Genetic Modifications on this compound Tolerance
| Genetic Modification | Strain Background | Fold Increase in this compound Tolerance (approx.) | Reference |
| Overexpression of PMA1 | S. cerevisiae | Enhanced tolerance observed | [1] |
| Deletion of ADY2 | S. cerevisiae | Improved growth and ethanol production | [1] |
| T255A mutation in Rsp5 | S. cerevisiae | Significantly higher fermentation rate in 0.33 M sodium this compound | [6] |
| Overexpression of ACS1 and ACS2 | Lager yeast | Increased ethyl-acetate production and acetic acid tolerance | [7] |
Table 2: Performance of Evolved Strains from Adaptive Laboratory Evolution
| Evolved Strain | Parental Strain | Selection Condition | Key Outcome | Reference |
| AT22 | S288C | 3-12 g/L acetic acid, pH 3-4 | Increased tolerance to acetic acid and low pH | [2] |
| TAT12 | TTY23 (thermotolerant) | 3-12 g/L acetic acid, pH 3-4 | Increased tolerance to acetic acid, low pH, and high temperature | [2] |
| EA60 | M14 (lager yeast) | High concentration of acetic acid | 21.4% higher ethyl-acetate production | [7] |
Key Experimental Protocols
1. Acetic Acid Tolerance Spot Assay
-
Objective: To qualitatively assess the this compound tolerance of different yeast strains.
-
Methodology:
-
Grow yeast strains overnight in a standard liquid medium (e.g., YPD).
-
Measure the optical density (OD600) and adjust the cell concentration to 1.0.
-
Perform a 10-fold serial dilution of the cell suspension.
-
Spot 5-10 µL of each dilution onto agar (B569324) plates containing the desired concentration of acetic acid and with the pH adjusted accordingly.
-
Include a control plate without acetic acid.
-
Incubate the plates at the appropriate temperature for 2-3 days and document the growth.
-
2. Acetic Acid Tolerance Growth Curve Assay
-
Objective: To quantitatively measure the effect of acetic acid on yeast growth kinetics.
-
Methodology:
-
Inoculate a fresh liquid medium containing a specific concentration of acetic acid (and a control without) with an overnight yeast culture to a starting OD600 of ~0.1.
-
Incubate the cultures in a microplate reader or a shaking incubator at the optimal temperature.
-
Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for 24-48 hours.
-
Plot the OD600 values against time to generate growth curves.
-
Calculate key growth parameters such as the maximum specific growth rate (µmax) and the duration of the lag phase.
-
3. Adaptive Laboratory Evolution (ALE) Protocol
-
Objective: To generate yeast strains with enhanced tolerance to acetic acid through directed evolution.
-
Methodology:
-
Prepare a defined mineral medium with an initial, sub-lethal concentration of acetic acid (e.g., 1 g/L at pH 4.5).
-
Inoculate the medium with the parental yeast strain.
-
Incubate the culture under controlled conditions (e.g., 30°C with shaking).
-
Monitor cell growth. When the culture reaches the late exponential or early stationary phase, transfer a small volume (e.g., 1% v/v) to a fresh medium with a slightly higher concentration of acetic acid.
-
Repeat this serial transfer for hundreds of generations, gradually increasing the acetic acid concentration as the population adapts.
-
Periodically, archive samples of the evolving population by freezing them in glycerol (B35011) for future analysis.
-
Once the desired level of tolerance is achieved, isolate single colonies by plating the evolved population on solid medium.
-
Characterize the phenotype of the isolated clones to confirm their enhanced tolerance.
-
Visualizations
Caption: Overview of the yeast cellular response to acetic acid stress.
Caption: Experimental workflow for Adaptive Laboratory Evolution (ALE).
References
- 1. Acetic acid stress in budding yeast: From molecular mechanisms to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adaptive responses of yeast strains tolerant to acidic pH, this compound, and supraoptimal temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing Anaerobic this compound Consumption and Ethanol Yields in Saccharomyces cerevisiae with NADPH-Specific Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive responses of yeast strains tolerant to acidic pH, this compound, and supraoptimal temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adaptive laboratory evolution for acetic acid-tolerance matches sourdough challenges with yeast phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Mitigating the inhibitory effects of high acetate concentrations on cell growth.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the inhibitory effects of high acetate concentrations on cell growth during experiments.
Troubleshooting Guide
High this compound levels can lead to a variety of issues in cell culture experiments. This guide provides solutions to common problems encountered.
| Problem | Probable Cause | Recommended Solution |
| Reduced cell growth and viability | This compound concentration has exceeded the toxic threshold for the specific cell line. | 1. Monitor this compound Levels: Regularly measure this compound concentration in the culture medium. 2. Optimize Feeding Strategy: Implement a fed-batch strategy to maintain low glucose levels and, consequently, reduce this compound production.[1][2][3] 3. Media Optimization: Consider using a different basal medium or supplementing with components that enhance metabolic efficiency. |
| Decreased recombinant protein yield | This compound is inhibiting protein production pathways or inducing cellular stress.[4][5][6] | 1. Process Control: Adjust process parameters such as pH and temperature. Maintaining a slightly higher pH (e.g., 7.4) can reduce the inhibitory effect of this compound.[7] 2. Metabolic Engineering: Engineer cell lines to redirect carbon flux away from this compound production pathways.[4] 3. Develop this compound-Tolerant Cell Lines: Use adaptive laboratory evolution to select for cells with increased tolerance to high this compound concentrations. |
| Rapid drop in pH of culture medium | Accumulation of acidic byproducts, primarily lactate (B86563) and this compound. | 1. Improve pH Control: Use a robust buffering system or automated pH control in the bioreactor. 2. Limit Glucose Availability: A controlled glucose feeding strategy can limit the overflow metabolism that leads to the production of acidic byproducts.[1][2] |
| Inconsistent results between experiments | Fluctuations in this compound concentration due to variations in initial culture conditions or feeding schedules. | 1. Standardize Protocols: Ensure consistent seeding densities, media composition, and feeding strategies across all experiments. 2. Implement At-line/On-line Monitoring: Utilize real-time monitoring of key metabolites, including this compound, to allow for immediate process adjustments. |
Frequently Asked Questions (FAQs)
1. What is this compound and why does it accumulate in cell cultures?
This compound is a short-chain fatty acid that is a common metabolic byproduct in rapidly growing cell cultures, particularly in microbial and mammalian cells like E. coli and Chinese Hamster Ovary (CHO) cells.[8][9] It accumulates as a result of "overflow metabolism," which occurs when the rate of glucose uptake exceeds the cell's capacity to process it through the central carbon metabolism (TCA cycle).[10][11] The excess pyruvate (B1213749) is then converted to this compound.
2. How does high this compound concentration inhibit cell growth and protein production?
High concentrations of this compound can inhibit cell growth and recombinant protein production through several mechanisms:
-
Intracellular pH Drop: Undissociated acetic acid can cross the cell membrane and dissociate inside the cell, lowering the intracellular pH and disrupting cellular functions.
-
Anion Accumulation: The accumulation of the this compound anion within the cell can disrupt the osmotic balance and cellular homeostasis.
-
Metabolic Burden: The cell expends energy to export protons and maintain its internal pH, diverting resources from growth and protein synthesis.
-
Inhibition of Key Enzymes: this compound can directly inhibit enzymes involved in essential metabolic pathways.[10]
-
Induction of Cellular Stress: High this compound levels can trigger stress responses within the cell, further impeding growth and productivity.[4]
3. What are the typical inhibitory concentrations of this compound for commonly used cell lines?
The inhibitory concentration of this compound can vary significantly between different cell lines and even between clones of the same parental line.[9] Generally, for CHO cells, inhibitory effects can be observed at concentrations above 20 mM.[9][11] For E. coli, concentrations as low as 5-10 g/L (approximately 83-167 mM) can significantly inhibit growth.[5]
4. What methods can be used to monitor this compound concentration in my cell culture?
Several methods are available for monitoring this compound levels:
-
High-Performance Liquid Chromatography (HPLC): A widely used and accurate method for quantifying organic acids.[12]
-
Enzymatic Assay Kits: Commercially available kits provide a colorimetric or fluorometric method for rapid this compound measurement.[12]
-
Flow Injection Analysis (FIA): An automated method suitable for on-line monitoring in bioreactors.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed metabolic profiling, including this compound quantification.
5. What are the primary strategies to mitigate the negative effects of this compound?
There are three main approaches to manage high this compound concentrations:
-
Process Control and Optimization: This involves optimizing culture conditions such as pH, temperature, and dissolved oxygen, as well as implementing controlled feeding strategies (fed-batch or perfusion) to limit glucose availability and prevent overflow metabolism.[1][2][3][13]
-
Metabolic Engineering: This strategy focuses on genetically modifying the host cells to reduce or eliminate this compound production pathways. This can involve deleting genes responsible for this compound formation or overexpressing genes that divert metabolic flux to other, less harmful byproducts.[4]
-
Development of this compound-Tolerant Strains: Through methods like adaptive laboratory evolution (ALE), cell lines can be selected for their ability to grow and remain productive in the presence of high this compound concentrations.[14][15][16][17]
Quantitative Data on this compound Inhibition
The following tables summarize the impact of this compound on cell growth and recombinant protein production.
Table 1: Effect of this compound Concentration on CHO Cell Growth
| This compound Concentration (mM) | Specific Growth Rate (µ) (1/h) | Reference |
| 0 | 0.050 | [18] |
| < 20 | Limited inhibitory effect | [9][11] |
| > 20 | Significant inhibition | [9][11] |
Table 2: Impact of this compound Mitigation Strategies on Recombinant Protein Production in E. coli
| Mitigation Strategy | This compound Accumulation | Recombinant Protein Yield Improvement | Reference |
| Deletion of ptsHI operon | Reduced from 90.4 mM to 9.1 mM | 385-fold improvement in volumetric GFP productivity | [4] |
| Elevated NAD(H) pool | 50% lower this compound formation in batch culture | 2-fold increase in β-galactosidase production | [10] |
Key Experimental Protocols
Protocol 1: Measurement of this compound Concentration using a Colorimetric Assay Kit
This protocol provides a general guideline for using a commercial colorimetric assay kit to determine this compound concentration in cell culture supernatants. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
This compound Assay Kit (containing Assay Buffer, Enzyme Mix, Substrate Mix, Probe, and this compound Standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Cell culture supernatant samples
-
Deionized water
Procedure:
-
Sample Preparation:
-
Centrifuge cell culture samples to pellet cells.
-
Collect the supernatant for analysis. If necessary, dilute the supernatant with Assay Buffer to bring the this compound concentration within the detection range of the kit.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the provided this compound Standard with Assay Buffer according to the kit's instructions. A typical range might be 0 to 10 nmol/well.
-
-
Reaction Setup:
-
Add a specific volume (e.g., 50 µL) of each standard and sample to separate wells of the 96-well plate.
-
Prepare a Reaction Mix by combining the Assay Buffer, Enzyme Mix, Substrate Mix, and Probe as instructed in the kit manual.
-
Add the Reaction Mix (e.g., 50 µL) to each well containing the standards and samples.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the protocol (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Use the standard curve to determine the this compound concentration in your samples.
-
Protocol 2: Fed-Batch Cultivation for Reduced this compound Accumulation in CHO Cells
This protocol outlines a general fed-batch strategy to control glucose levels and minimize this compound production in CHO cell cultures. Specific parameters will need to be optimized for your particular cell line and process.
Materials:
-
CHO cell line expressing the recombinant protein of interest
-
Basal culture medium
-
Concentrated feed medium (containing glucose, amino acids, and other essential nutrients)
-
Bioreactor with pH, temperature, and dissolved oxygen (DO) control
-
Glucose monitoring system (e.g., enzymatic assay or biosensor)
Procedure:
-
Bioreactor Setup:
-
Prepare and sterilize the bioreactor with the initial working volume of basal medium.
-
Set the process parameters: typically 37°C, pH 7.0-7.2, and DO at 30-50% air saturation.
-
-
Inoculation:
-
Inoculate the bioreactor with a healthy, exponentially growing CHO cell culture at a predetermined seeding density.
-
-
Batch Phase:
-
Allow the cells to grow in batch mode until the initial glucose concentration begins to deplete.
-
-
Fed-Batch Phase:
-
Initiate the feeding strategy when the glucose concentration drops to a predefined setpoint (e.g., 2-4 g/L).
-
The feed can be administered as a bolus, a constant feed, or an exponential feed. An exponential feeding strategy that matches the cell growth rate is often preferred to maintain a constant low glucose concentration.[19]
-
The feed rate should be calculated to provide enough glucose to sustain cell growth and protein production without leading to excess glucose accumulation.
-
-
Monitoring and Control:
-
Regularly monitor cell density, viability, glucose concentration, and this compound concentration throughout the culture.
-
Adjust the feed rate as needed based on the real-time data to maintain the target glucose level.
-
Continue the fed-batch culture until the desired cell density or product titer is reached, or until cell viability begins to decline significantly.
-
Visualizations
Caption: Overflow metabolism leading to this compound production and its inhibitory effects.
Caption: Key strategies for mitigating this compound inhibition in cell culture.
Caption: Experimental workflow for a glucose-based fed-batch strategy.
References
- 1. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellculturedish.com [cellculturedish.com]
- 3. A Simple, Three-Step Approach To Optimize The Fed-Batch Process For mAb Production [biosimilardevelopment.com]
- 4. Reduction of this compound accumulation in Escherichia coli cultures for increased recombinant protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eppendorf.com [eppendorf.com]
- 8. This compound Accumulation and Regulation by Process Parameters Control in CHO Cell Culture | CoLab [colab.ws]
- 9. This compound accumulation and regulation by process parameters control in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Cell-controlled hybrid perfusion fed-batch CHO cell process provides significant productivity improvement over conventional fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adaptive laboratory evolution – principles and applications for biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Adaptive laboratory evolution for improved tolerance of isobutyl this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using simple models to describe the kinetics of growth, glucose consumption, and monoclonal antibody formation in naive and infliximab producer CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: Refining Sample Preparation for Accurate Acetate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in sample preparation for accurate acetate analysis.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues encountered during this compound analysis.
Issue 1: High Background or Contamination in Blank Samples
Symptoms:
-
Significant this compound peak detected in solvent or procedural blanks.
-
Inability to achieve a low limit of detection (LOD) and limit of quantification (LOQ).
Troubleshooting Workflow:
Issue 2: Poor Reproducibility and High Relative Standard Deviation (RSD)
Symptoms:
-
Wide variation in this compound concentrations across replicate samples.
-
Relative Standard Deviation (RSD) exceeding acceptable limits (e.g., >15%).
Troubleshooting Workflow:
How to select the appropriate acetate salt for a specific application.
Welcome to our technical support center for selecting the appropriate acetate salt for your research, development, and experimental needs. This guide provides detailed information in a question-and-answer format to address common challenges and facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when choosing an this compound salt?
A1: The selection of an this compound salt depends on several factors critical to your experimental design:
-
pH Control: this compound buffers are effective in a pH range of approximately 3.6 to 5.6.[1][2] The specific cation (e.g., sodium, potassium) generally has a minimal effect on the buffering range itself, which is primarily determined by the pKa of acetic acid (around 4.76).[3][4][5][6][7]
-
Solubility: The solubility of the this compound salt is crucial, especially when preparing concentrated stock solutions. Potassium this compound typically has higher solubility in water compared to sodium this compound, while calcium and zinc acetates have their own distinct solubility profiles.
-
Cation Effects: The associated cation can influence biological systems. For instance, in cell culture, the physiological concentrations of sodium and potassium are tightly regulated, and the choice of this compound salt may be critical. In drug formulation, the cation can affect the stability and bioavailability of the active pharmaceutical ingredient (API).[8]
-
Downstream Applications: Consider the compatibility of the this compound salt with subsequent experimental steps. For example, in HPLC, volatile buffers like ammonium (B1175870) this compound are often preferred for mass spectrometry (MS) detection.[9] For peptide lyophilization, this compound salts are often chosen because they typically yield a better-quality product (a "cake") compared to trifluorothis compound (B77799) (TFA) salts.[10]
Q2: When should I choose potassium this compound over sodium this compound?
A2: While often interchangeable, there are specific situations where one is preferred:
-
Higher Solubility: Potassium this compound's greater solubility in water makes it a better choice for preparing highly concentrated buffer solutions.[11]
-
Biological Compatibility: In certain cell-based assays or formulations, maintaining a specific sodium-to-potassium ratio is important for physiological relevance.
-
Enzyme Activity: While in many cases the cation has no effect, it is prudent to verify that neither sodium nor potassium ions inhibit or non-specifically activate enzymes in your system.[12]
-
DNA/RNA Precipitation: In molecular biology, potassium this compound is used in combination with sodium dodecyl sulfate (B86663) (SDS) for plasmid DNA extraction because potassium dodecyl sulfate is insoluble and precipitates, removing the detergent and associated proteins. Sodium this compound is less effective for this specific purpose.[13]
Q3: What are the specific applications of calcium this compound and zinc this compound?
A3: Calcium and zinc this compound have more specialized roles:
-
Calcium this compound:
-
Protein and Lipid Precipitation: It is used to precipitate components like milk fat globule membranes from dairy by-products.[14]
-
Food Additive: It acts as a firming agent, stabilizer, and mold inhibitor in food products.[15]
-
Pharmaceuticals: Used to manage high phosphate (B84403) levels in patients with kidney disease.[15] It's important to note that calcium this compound can decrease the absorption of zinc.[16]
-
-
Zinc this compound:
-
Dietary Supplement: Used as a source of zinc.
-
Biopharmaceutical Processing: Similar to calcium this compound, it can be used for the precipitation of lipids and proteins.[14]
-
Cellular Studies: Zinc ions can have specific biological effects, and zinc this compound may be used to study these processes.
-
Troubleshooting Guides
This compound Buffer Preparation and Use
Problem: My final buffer pH is incorrect, even though I followed a standard protocol.
-
Possible Cause: The pKa of acetic acid is temperature-dependent. Ensure your pH meter is calibrated at the temperature at which you will be using the buffer.
-
Solution: Always verify the final pH of your prepared buffer with a calibrated pH meter and adjust as necessary with small additions of a concentrated acetic acid or a concentrated solution of the corresponding strong base (e.g., NaOH for sodium this compound buffer).[17]
Problem: My this compound buffer appears cloudy, especially when used in HPLC with organic solvents.
-
Possible Cause 1: Bacterial Growth. Buffers, especially at neutral or near-neutral pH if improperly stored, can support microbial growth.
-
Solution: Prepare fresh buffer regularly, filter-sterilize (0.22 µm filter) before use, and store at 4°C.[18]
-
-
Possible Cause 2: Salt Precipitation. The this compound salt may be precipitating out of solution, particularly when mixed with a high concentration of organic solvent like acetonitrile (B52724) (ACN).[19]
-
Solution: Ensure the buffer concentration is soluble in the final mobile phase mixture. It may be necessary to decrease the buffer concentration or the percentage of the organic solvent. Always prepare the mobile phase by adding the organic solvent to the aqueous buffer component while stirring to prevent localized high concentrations that can cause precipitation.[19]
-
This compound Salts in Cell-Based Assays
Problem: I'm observing unexpected changes in cell viability or behavior after adding an this compound salt solution.
-
Possible Cause 1: Altered Osmolarity. Adding a concentrated salt solution can significantly increase the osmolarity of the cell culture medium, leading to osmotic stress and cell death.
-
Solution: Calculate the final osmolarity of your medium after the addition of the this compound salt. If necessary, prepare the this compound solution in a balanced salt solution (e.g., PBS) or adjust the osmolarity of your final medium.
-
-
Possible Cause 2: Cation-Specific Effects. The cation (Na+, K+, Ca2+, Zn2+) may have direct biological effects on your cells. For example, this compound itself can influence cellular metabolism and signaling pathways.[11][20][21][22]
-
Solution: Run appropriate controls, including a vehicle control (the solution used to dissolve the this compound salt) and consider testing different this compound salts to see if the effect is cation-specific.
-
Data Presentation: Properties of Common this compound Salts
| Property | Sodium this compound (Anhydrous) | Potassium this compound | Calcium this compound | Zinc this compound (Dihydrate) |
| Molar Mass ( g/mol ) | 82.03[13][23][24][25][26] | 98.14[11][21][22][27][28] | 158.17[8][17][29][30][31] | 219.50[20][32][33] |
| Solubility in Water | ~46.5 g/100 mL (20°C) | ~268.6 g/100 mL (25°C)[11] | ~34.7 g/100 mL (20°C) | ~43 g/100 mL (20°C) |
| pKa of Acetic Acid | \multicolumn{4}{c | }{~4.76 at 25°C[3][4][5][6][7]} | ||
| Typical Buffer pH Range | \multicolumn{4}{c | }{3.6 - 5.6[1][2][34][35]} |
Experimental Protocols
Protocol 1: Determination of Buffer Capacity
This protocol outlines the experimental determination of the buffer capacity of a prepared this compound buffer.
-
Prepare the Buffer: Prepare your this compound buffer to the desired concentration and pH.
-
Calibrate pH Meter: Calibrate your pH meter using standard buffers at pH 4.0 and 7.0.
-
Initial Measurement: Place 100 mL of your prepared this compound buffer into a beaker with a magnetic stir bar. Measure and record the initial pH.
-
Titration Setup: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the direction you want to measure the buffer capacity.
-
Titration: Slowly add the titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the new pH and the total volume of titrant added.
-
Endpoint: Continue the titration until the pH of the buffer solution has changed by one full pH unit from the initial pH.
-
Calculation: The buffer capacity (β) is calculated as the moles of acid or base added per liter of buffer to cause a one-unit change in pH.
Protocol 2: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability after treatment with a compound dissolved in an this compound-buffered solution.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Treatment Preparation: Prepare serial dilutions of your test compound in the appropriate cell culture medium. Ensure the final concentration of the this compound salt from the stock solution does not adversely affect the cells (see troubleshooting section). Include untreated and vehicle-only controls.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is typically expressed as a percentage relative to the untreated control cells.
Visualizations
Caption: A workflow for selecting the appropriate this compound salt based on experimental requirements.
Caption: Major signaling pathways involving this compound in mammalian cells.[11][20]
References
- 1. emsdiasum.com [emsdiasum.com]
- 2. biochemazone.com [biochemazone.com]
- 3. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetic Acid [commonorganicchemistry.com]
- 5. Acetic acid - Wikipedia [en.wikipedia.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. sciencing.com [sciencing.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lctsbible.com [lctsbible.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Potassium this compound - Wikipedia [en.wikipedia.org]
- 12. Zinc this compound Dihydrate | C2H6O3Zn | CID 24212194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sodium this compound, anhydrous, 99% | Fisher Scientific [fishersci.ca]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. scribd.com [scribd.com]
- 17. Calcium this compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Concentration of this compound buffer - Chromatography Forum [chromforum.org]
- 20. Zinc this compound - Wikipedia [en.wikipedia.org]
- 21. Potassium this compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. neutronco.com [neutronco.com]
- 24. thomassci.com [thomassci.com]
- 25. Sodium this compound anhydrous | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 26. scbt.com [scbt.com]
- 27. Potassium this compound | C2H3O2K | CID 517044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Potassium this compound Formula, Structure and Molecular Weight [pw.live]
- 29. webqc.org [webqc.org]
- 30. homework.study.com [homework.study.com]
- 31. CAS Common Chemistry [commonchemistry.cas.org]
- 32. merckmillipore.com [merckmillipore.com]
- 33. thomassci.com [thomassci.com]
- 34. This compound Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 35. documents.thermofisher.com [documents.thermofisher.com]
Optimizing reaction conditions for acetate ester synthesis.
Technical Support Center: Acetate Ester Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize this compound ester synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound esters?
A1: The most widely used method is the Fischer esterification, which involves reacting a carboxylic acid (in this case, acetic acid) with an alcohol in the presence of an acid catalyst.[1][2] This reaction is an equilibrium process.[1][3] Alternative methods include using more reactive acylating agents like acyl chlorides or acid anhydrides, which react vigorously and are not reversible, but may be less suitable for sensitive substrates.[2][4]
Q2: Why is an acid catalyst required for Fischer esterification?
A2: Alcohols are weak nucleophiles and carboxylic acids have a carbonyl carbon that is not a strong enough electrophile for the reaction to proceed at a reasonable rate. The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5]
Q3: What are the primary side reactions or limitations in this compound ester synthesis?
A3: The main limitation is the reversible nature of the Fischer esterification, where the ester can be hydrolyzed back to the carboxylic acid and alcohol by water, a byproduct of the reaction.[1][6] If the reaction temperature is too high, side reactions such as dehydration of the alcohol (especially for secondary and tertiary alcohols) can occur. For substrates with multiple functional groups, chemoselectivity can be an issue, potentially leading to undesired acylation at other sites.[7]
Q4: How can I monitor the progress of my esterification reaction?
A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials (alcohol or carboxylic acid) and the appearance of the ester product.
Troubleshooting Guides
Problem Area 1: Low Product Yield
Q5: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A5: Low yields in Fischer esterification are very common and typically stem from the reaction's equilibrium nature.[3][6] Here are the primary causes and solutions:
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[6] To shift the equilibrium towards the product side (Le Chatelier's Principle), you can:
-
Use an excess of one reactant: Using a large excess of the alcohol (if it is inexpensive) or the carboxylic acid can drive the reaction forward.[1][8] A 10-fold excess of alcohol has been shown to increase yield from 65% to 97%.[1]
-
Remove water: Water is a byproduct, and its removal will push the reaction to completion.[9][10] This can be achieved physically using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[9]
-
-
Loss During Workup: Product can be lost during transfers between glassware or during purification steps like liquid-liquid extraction.[3]
-
Insufficient Reaction Time or Temperature: Esterification reactions can be slow.[2] Ensure the reaction has been heated for a sufficient amount of time at the appropriate temperature to reach equilibrium. Larger esters, in particular, tend to form more slowly.[2][4]
-
Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount. Ensure the catalyst is fresh and used at an appropriate loading (typically a few mole percent).
Problem Area 2: Product Purification and Isolation
Q6: How do I effectively remove the unreacted acetic acid and the acid catalyst after the reaction?
A6: Unreacted acetic acid and the acid catalyst can be removed by washing the crude product with a mild aqueous base.[11] A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used.[11] The basic solution neutralizes the acids, converting them into their corresponding salts, which are soluble in the aqueous layer and can be easily separated from the organic ester layer in a separatory funnel.[11] This process often generates carbon dioxide (CO₂) gas, so it is critical to vent the separatory funnel frequently.[11]
Q7: I've formed an emulsion during the liquid-liquid extraction. How can I break it?
A7: Emulsions are common when the densities of the aqueous and organic layers are similar or when impurities act as surfactants.[11] To resolve an emulsion, you can try the following:
-
Allow the mixture to stand for a longer period.[11]
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a small amount of brine (saturated NaCl solution), which increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[11]
-
If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.
Q8: My final ester product appears cloudy. What is the likely cause and remedy?
A8: A cloudy appearance in the final product is often due to the presence of residual water or, in some cases, dispersed alcohol.[12] To remove water, ensure the organic layer containing the ester is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before the final solvent removal.[11] If the drying agent clumps together, more should be added until some remains free-flowing.[11] Distillation of the final product can also remove residual water and other volatile impurities.[4]
Data Presentation
Table 1: Effect of Reactant Ratio on Fischer Esterification Yield
This table summarizes the impact of using an excess of alcohol on the final yield of the ester at equilibrium for the reaction between acetic acid and ethanol (B145695).[1]
| Molar Ratio (Ethanol:Acetic Acid) | Equilibrium Yield of Ester |
| 1 : 1 | 65% |
| 10 : 1 | 97% |
| 100 : 1 | 99% |
Experimental Protocols
Key Experiment: Synthesis of Ethyl this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing ethyl this compound.
Materials:
-
Glacial Acetic Acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reflux apparatus, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethanol and glacial acetic acid. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. Add a boiling chip.
-
Reflux: Heat the mixture to reflux for 1-2 hours. The reaction is reversible, and this allows the mixture to approach equilibrium.[2] For small esters, the product can be distilled off as it forms to drive the reaction forward.[2]
-
Workup - Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst.[11] Swirl gently and vent frequently to release the CO₂ produced. Continue adding the bicarbonate solution until gas evolution ceases.[11]
-
Workup - Extraction: Allow the layers to separate. The upper organic layer contains the ethyl this compound. Drain and discard the lower aqueous layer.
-
Workup - Washing: Wash the organic layer with a saturated brine solution to help remove dissolved water and any remaining water-soluble impurities.[11]
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous magnesium sulfate to remove residual water.[11] Swirl and let it stand for 10-15 minutes.
-
Purification: Filter the drying agent and purify the crude ethyl this compound by simple distillation, collecting the fraction that boils at the known boiling point of the ester (77°C for ethyl this compound).[11]
Visualizations
Caption: General experimental workflow for this compound ester synthesis.
Caption: Troubleshooting flowchart for low yield in ester synthesis.
Caption: Key steps in the Fischer esterification mechanism.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. Acetic Acid Esters, Acetates [organic-chemistry.org]
- 8. flinnsci.com [flinnsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Validating Novel Analytical Methods for Acetate Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of acetate is critical. This compound, a key metabolite in carbohydrate and fatty acid metabolism, serves as a precursor for biosynthesis and plays a crucial role in epigenetic regulation through protein acetylation.[1][2] Its accurate measurement is paramount in fields ranging from metabolic disease research to the quality control of peptide-based pharmaceuticals, where it is often used as a salt.[3]
This guide provides an objective comparison of common analytical methods for this compound measurement and outlines the essential validation parameters for qualifying a new method, ensuring it is fit for its intended purpose.
Comparative Analysis of this compound Measurement Methods
The selection of an analytical method depends on factors like required sensitivity, sample matrix, throughput, and available equipment.[4][5] Established methods include enzymatic assays, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).[5][6][7] Below is a comparison of these techniques against a hypothetical "New Spectro-Enzymatic Assay."
Table 1: Performance Comparison of this compound Quantification Methods
| Parameter | Enzymatic Assay (Colorimetric) | Gas Chromatography-Mass Spectrometry (GC-MS) | LC-MS/MS | New Spectro-Enzymatic Assay (Hypothetical) |
| Principle | Coupled enzyme reactions leading to a colorimetric product proportional to this compound concentration. | Separation of volatile this compound derivatives based on partitioning between a stationary and mobile phase, followed by mass-based detection.[8][9] | Chromatographic separation of this compound followed by highly selective mass spectrometric detection.[3][10] | A novel enzyme cascade reaction producing a highly stable, fluorescent product. |
| Linearity Range | 2-2000 µM[11] | 2-2000 µM[12] | 0.4-25 µg/mL (approx. 6.7-416 µM)[3] | 0.5-2500 µM |
| Limit of Quantitation (LOQ) | < 20 µM[1] | ~2 µM[12] | 0.18 µg/mL (approx. 3 µM)[3] | 0.5 µM |
| Precision (%RSD) | < 10%[11] | < 10% (for biological samples)[12] | < 5%[13] | < 4% |
| Accuracy (% Recovery) | Typically 90-110% | 92% (from plasma)[8] | In agreement with HPLC methods (<2% RSD difference)[3] | 95-105% |
| Sample Throughput | High (96-well plate format) | Low to Medium | Medium | High (96/384-well plate format) |
| Specificity | Good, but potential interference from endogenous ADP or NADH.[1] | Very High (requires derivatization)[9] | Very High | High (Specific enzyme and fluorophore) |
Key Validation Parameters for Analytical Methods
According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)), analytical methods must be validated to ensure they are reliable and suitable for their intended use.[14][15] Key validation characteristics include:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[14][16]
-
Accuracy : The closeness of test results to the true value, often expressed as percent recovery.[15][16]
-
Precision : The consistency of results from multiple analyses of the same sample. It is evaluated at two levels:
-
Detection Limit (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]
-
Quantitation Limit (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]
-
Range : The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][17]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15][16]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for a standard colorimetric enzymatic assay and the validation workflow for a new method.
Protocol 1: Colorimetric Enzymatic Assay for this compound
This protocol is based on a coupled enzyme reaction commonly used in commercial kits.[18]
1. Reagent Preparation:
- This compound Assay Buffer: Equilibrate to room temperature before use.
- This compound Standard (100 mM): Reconstitute lyophilized standard in 100 µL ddH₂O.
- Working Standard (1 mM): Dilute 10 µL of 100 mM stock into 990 µL ddH₂O.
- Enzyme Mixes: Reconstitute lyophilized enzyme, substrate, and probe mixes in this compound assay buffer or ddH₂O as per kit instructions.[1] Keep on ice.
2. Standard Curve Preparation:
- In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM working standard to generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.
- Adjust the volume in each well to 50 µL with this compound Assay Buffer.[18]
3. Sample Preparation:
- For tissues or cells, homogenize in ice-cold this compound Assay Buffer and centrifuge to collect the supernatant.[18]
- Add 1-50 µL of sample supernatant to wells. For serum or plasma, use as is.
- Adjust the final volume to 50 µL with this compound Assay Buffer.
4. Reaction:
- Prepare a Reaction Mix containing this compound Assay Buffer, Enzyme Mix, Substrate Mix, and Probe.[18]
- Add 50 µL of the Reaction Mix to each standard and sample well.
- Incubate at room temperature for 40-60 minutes, protected from light.
5. Measurement:
- Measure the absorbance at 450 nm on a microplate reader.
- Subtract the 0 nmol standard reading from all other readings. Plot the standard curve and determine the this compound concentration in the samples.
Protocol 2: Validation Workflow for a New Analytical Method
This logical workflow outlines the steps to validate a new analytical method according to ICH principles.[19]
References
- 1. abcam.cn [abcam.cn]
- 2. This compound Assay Kit. Colorimetric. Quantification. (ab204719) | Abcam [abcam.com]
- 3. A novel LC-MS/MS method for the quantitative measurement of the this compound content in pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of an enzymatic and a gas-chromatographic method for measuring the this compound concentration in the blood plasma of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of this compound in aqueous solutions and plasma by gas phase chromatography using a porous polymer stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
Acetate vs. Glucose as Carbon Sources: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic nuances of different carbon sources is paramount for designing robust experiments and developing targeted therapeutics. This guide provides an objective comparison of acetate and glucose as carbon sources, supported by experimental data, detailed protocols, and pathway visualizations.
The metabolic fate of a cell is intrinsically linked to the carbon sources available in its microenvironment. While glucose has long been the focus of metabolic studies, particularly through the lens of the Warred-downurg effect in cancer, there is a growing appreciation for the role of alternative carbon sources like this compound.[1][2][3] Under nutrient-replete conditions, many cell types preferentially metabolize glucose through glycolysis. However, in nutrient-limited or hypoxic environments, such as those found within solid tumors, cells can adapt to utilize this compound as a primary carbon source for energy production and biosynthesis.[1][4] This metabolic flexibility has significant implications for cell survival, proliferation, and therapeutic response.
Quantitative Data Comparison
The following tables summarize key quantitative differences observed in cellular metabolism when utilizing either glucose or this compound as the primary carbon source.
Table 1: Cell Proliferation and Viability
| Cell Line | Condition | Carbon Source | Observation | Reference |
| HT29 (Colon Cancer) | Normoxia | 10 mM this compound | Reduced proliferation | [5] |
| HCT116 (Colon Cancer) | Normoxia | 10 mM this compound | Reduced proliferation | [5] |
| MEL697 (Melanoma) | Glucose-deprived | This compound + Glutamine | Supported cell proliferation | [6] |
| A375 & MEL526 (Melanoma) | Glucose-deprived | This compound + Glutamine | Significantly restored cell viability | [6] |
| E. coli | Minimal Media | Glucose | Faster growth rate | [7] |
| E. coli | Minimal Media | This compound | Slower growth rate | [7] |
Table 2: Biosynthesis and Bioenergetics
| Organism/Cell Type | Parameter | Glucose | This compound | Observation | Reference |
| Bovine Adipocytes | Lipid Synthesis | Lower Rate | Higher Rate | This compound is a more sensitive indicator of lipogenic capacity. | [2][4] |
| 3T3-L1 Adipocytes (Hypoxia) | Lipid Synthesis | 27.5 ± 3.0 pmol/mg protein | 649.8 ± 117.5 pmol/mg protein | Hypoxia increases lipid synthesis from this compound. | [8] |
| E. coli | PHB Production Yield | Lower Yield | Higher Yield | Ethanol, another acetyl-CoA precursor, showed the highest yield. | [9] |
| Melanoma Cells (Glucose-deprived) | ATP Levels | Depleted | Significantly Restored (with glutamine) | This compound sustains ATP levels under glucose starvation. | [6] |
| Platelets | Acetyl-CoA Production | Lower Contribution | High Contribution (64.9%) | This compound is a major source for acetyl-CoA in platelets. | [10] |
Metabolic and Signaling Pathways
The metabolic pathways for glucose and this compound are distinct, converging at the level of acetyl-CoA.
dot
Caption: Metabolic pathways of glucose and this compound utilization.
This compound can also influence signaling pathways that promote tumor growth and immune evasion, particularly through the MCT1-ACSS2-DLAT-USP10-c-Myc axis.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of glucose and this compound as substrates for lipid synthesis in bovine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose-independent this compound Metabolism Promotes Melanoma Cell Survival and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Metabolism and the Inhibition of Bacterial Growth by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of glucose and glutamine to hypoxia-induced lipid synthesis decreases, while contribution of this compound increases, during 3T3-L1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Glucose, this compound and Ethanol as Carbon Resource for Production of Poly(3-Hydroxybutyrate) and Other Acetyl-CoA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic tracing analysis reveals substrate specific metabolic deficits in platelet storage lesion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetate Quantification: Cross-validation of GC and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of acetate is crucial across a spectrum of applications, from monitoring cellular metabolism to ensuring the quality of pharmaceutical formulations. The two primary analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of the most suitable method hinges on various factors including the sample matrix, required sensitivity, and analytical throughput. This guide provides an objective comparison of GC and HPLC for this compound quantification, supported by experimental data and detailed protocols.
Principles of Detection
Gas Chromatography (GC): This technique is fundamentally suited for volatile and semi-volatile compounds.[1][2] Since this compound is not inherently volatile, a derivatization step is typically required to convert it into a more volatile ester form, such as propyl-acetate.[3][4] The derivatized sample is then vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[2][5] Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique ideal for non-volatile or thermally unstable compounds.[2][8] this compound can be analyzed directly in its ionic form. Separation is achieved by passing the liquid sample through a column packed with a solid stationary phase under high pressure.[2] The choice of column and mobile phase is critical; common approaches for this compound include anion-exchange or reverse-phase chromatography.[9][10] Detection is often performed using a UV-Vis detector, sometimes employing indirect photometric detection due to this compound's poor UV absorbance, or by coupling the HPLC system to a mass spectrometer.[10]
Performance Comparison
The choice between GC and HPLC for this compound quantification will depend on the specific analytical requirements. The following table summarizes key performance parameters for each method based on published validation data.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Volatility Requirement | High (derivatization required)[3][4] | Low (direct analysis possible)[8] |
| Sample Matrix Suitability | Versatile, effective for complex biological samples after extraction[6][11] | Well-suited for aqueous samples and pharmaceutical formulations[10][12] |
| Linearity Range | Wide, typically in the µM to mM range (e.g., 2-2000 µM)[4][11] | Generally in the µg/mL to mg/mL range (e.g., 0.4-25 µg/mL)[10] |
| Precision (%RSD) | Excellent, typically < 10% for biological samples[4][11] | High, with RSD values often below 2%[7][10] |
| Limit of Detection (LOD) | High sensitivity, can reach low µM levels (e.g., 0.06 µg/mL)[6][10] | Dependent on detector, can be in the µg/mL range[10][12] |
| Run Time | Generally faster, with analysis times as short as 4 minutes[3][4] | Can be longer, depending on the column and mobile phase[13] |
| Throughput | Can be high-throughput with autosamplers[4][11] | Also amenable to high-throughput analysis[14] |
Experimental Protocols
Detailed methodologies for both GC and HPLC are provided below. These protocols are based on established methods for this compound quantification.
Gas Chromatography (GC) Method with Derivatization
This protocol describes the quantification of this compound in a biological sample via alkylation to propyl-acetate followed by GC-MS analysis.[3][4]
1. Sample Preparation (Derivatization):
-
To 200 µL of the sample in a microfuge tube, add 40 µL of a 1 mM internal standard solution (e.g., sodium ²H₃-acetate).[15]
-
Add 50 µL of 1-propanol (B7761284) and 50 µL of pyridine.[15]
-
Place the tube on ice for 5 minutes.[15]
-
Add 100 µL of 1 M sodium hydroxide, immediately followed by 30 µL of methyl chloroformate (MCF).[15]
-
Vortex the tube vigorously for 20 seconds to form the propyl-acetate derivative.[15]
-
The sample is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC system or equivalent.[4]
-
Column: Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm).[3][4]
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 60°C/min to 230°C.[15]
-
-
MS System: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.[4]
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative method for the analysis of this compound in pharmaceutical products using an anion-exchange column with UV detection.[10]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.[16]
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV-Vis detector.[16]
-
Column: SUPELCOSIL SAX1 strong anion exchange column.[10]
-
Mobile Phase: A suitable buffer system where the pH and ionic strength are optimized to achieve the desired retention time for this compound.[10] An example could be a phosphate (B84403) buffer.
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Column Temperature: Ambient.
-
Detection Wavelength: Dependent on the method, often in the low UV range (e.g., 210 nm) or using indirect photometric detection.[10]
-
Injection Volume: 20 µL.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for this compound quantification by GC and HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis | springermedizin.de [springermedizin.de]
- 4. A rapid method for quantifying free and bound this compound based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. A gas chromatographic method for determination of this compound levels in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. Separation of Sodium this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine this compound in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. RP-HPLC Method Development and Validation for Determination of Eptifibatide this compound in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized Cellulose Acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals working with cellulose (B213188) acetate, ensuring the purity of the synthesized polymer is paramount for consistent performance and predictable results in formulations and applications. This guide provides a comprehensive comparison of key analytical techniques used to assess the purity of cellulose this compound, supported by experimental data and detailed protocols.
Cellulose this compound is a versatile biopolymer synthesized from cellulose, with applications ranging from films and fibers to pharmaceutical coatings. The properties of cellulose this compound are critically dependent on its degree of substitution (DS), molecular weight (MW), and the absence of impurities. This guide will focus on the primary methods for characterizing these critical quality attributes.
Key Purity Parameters and Analytical Techniques
The purity of synthesized cellulose this compound is primarily defined by three key parameters:
-
Degree of Substitution (DS): The average number of acetyl groups per anhydroglucose (B10753087) unit. This is a critical parameter that dictates the solubility and thermal properties of the polymer.
-
Molecular Weight (MW) and Molecular Weight Distribution (MWD): These parameters influence the mechanical properties and viscosity of the polymer.
-
Presence of Impurities: These can include residual starting materials like cellulose, lignin, and hemicellulose, as well as by-products from the synthesis process such as acetic acid and acetic anhydride.
A variety of analytical techniques are employed to assess these parameters. The most common and effective methods are:
-
Spectroscopic Methods:
-
Fourier Transform Infrared Spectroscopy (FTIR)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
-
-
Thermal Analysis Methods:
-
Thermogravimetric Analysis (TGA)
-
Differential Scanning Calorimetry (DSC)
-
-
Chromatographic Methods:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
The following sections will delve into a comparative analysis of these techniques, presenting their strengths, limitations, and the type of data they provide.
Comparison of Analytical Techniques for Cellulose this compound Purity Assessment
The choice of analytical technique for assessing cellulose this compound purity depends on the specific information required. This section provides a comparative overview of the most common methods.
Spectroscopic Methods: Unveiling Functional Groups and Structure
Spectroscopic techniques are powerful tools for identifying the chemical structure of cellulose this compound and determining its degree of substitution.
Fourier Transform Infrared Spectroscopy (FTIR) is a rapid and accessible technique for confirming the acetylation of cellulose and estimating the degree of substitution. The presence of specific absorption bands provides qualitative evidence of the synthesis success. Characteristic peaks for cellulose this compound include the C=O stretching of the acetyl group around 1730-1750 cm⁻¹ and the C-O stretching of the acetyl group around 1215-1240 cm⁻¹.[1][2][3][4] The intensity ratio of the carbonyl peak to the hydroxyl peak (around 3400-3500 cm⁻¹) can be used to quantitatively estimate the DS, often with the use of a calibration curve.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed and quantitative information about the degree of substitution and the distribution of acetyl groups. Both ¹H NMR and ¹³C NMR are utilized. In ¹H NMR, the ratio of the integral of the peaks corresponding to the acetyl protons (around 1.8-2.2 ppm) to the integral of the peaks of the anhydroglucose unit protons (around 3.2-5.5 ppm) allows for a precise calculation of the DS.[6] ¹³C NMR can provide even more detailed information, including the mole fractions of the different substituted anhydroglucose units (mono-, di-, and tri-substituted).[7][8]
Table 1: Comparison of Spectroscopic Techniques for Degree of Substitution (DS) Analysis
| Feature | Fourier Transform Infrared Spectroscopy (FTIR) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Measures the magnetic properties of atomic nuclei. |
| Information Provided | Qualitative confirmation of acetylation, estimation of DS. | Precise and quantitative determination of DS, distribution of acetyl groups. |
| Sample Preparation | Simple, can be analyzed as solid or film. | Requires dissolution in a suitable deuterated solvent. |
| Analysis Time | Rapid (minutes). | Longer (minutes to hours). |
| Cost | Relatively low. | High. |
| Advantages | Fast, easy to use, non-destructive. | Highly accurate and detailed structural information. |
| Limitations | Less precise for DS determination, relies on calibration. | Requires soluble samples, more complex data analysis. |
Thermal Analysis: Assessing Stability and Transitions
Thermal analysis techniques are crucial for determining the thermal stability and phase transitions of cellulose this compound, which are important for its processing and application.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the cellulose this compound and to identify the presence of volatile impurities. The decomposition of cellulose this compound typically occurs in a main degradation step between 300 and 385°C.[9] The presence of impurities like residual solvents or unreacted reagents can be detected as earlier weight loss stages at lower temperatures.[10]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of cellulose this compound. These thermal transitions are influenced by the degree of substitution and the presence of plasticizers or impurities.[11][12] For instance, a lower Tg might indicate the presence of residual solvent acting as a plasticizer.
Table 2: Comparison of Thermal Analysis Techniques
| Feature | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures mass change with temperature. | Measures heat flow with temperature. |
| Information Provided | Thermal stability, decomposition temperature, presence of volatile impurities. | Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior. |
| Sample Preparation | Small amount of solid sample. | Small amount of solid sample. |
| Analysis Time | Moderate (30-60 minutes). | Moderate (30-60 minutes). |
| Cost | Moderate. | Moderate. |
| Advantages | Quantitative information on thermal stability and composition. | Provides information on amorphous and crystalline phases. |
| Limitations | Does not identify the decomposition products. | Interpretation can be complex for heterogeneous samples. |
Chromatographic Methods: Determining Molecular Size
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of the synthesized cellulose this compound.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution.[13] This technique is the most widely used method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[14][15] A narrow PDI indicates a more uniform polymer chain length, which is often desirable for specific applications. The GPC system requires calibration with polymer standards of known molecular weight, typically polystyrene.[13]
Table 3: Key Parameters from Gel Permeation Chromatography (GPC)
| Parameter | Description | Significance for Purity Assessment |
| Number Average MW (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |
| Weight Average MW (Mw) | The average molecular weight weighted by the mass of each molecule. | More sensitive to the presence of high molecular weight species. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the breadth of the molecular weight distribution. A PDI close to 1 indicates a narrow distribution. |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed above.
FTIR Spectroscopy for Degree of Substitution (DS) Estimation
-
Sample Preparation: Prepare a thin film of the synthesized cellulose this compound by casting a solution (e.g., in acetone) onto a KBr pellet and allowing the solvent to evaporate. Alternatively, mix a small amount of the powdered sample with KBr and press it into a pellet.
-
Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic peaks for the hydroxyl group (around 3450 cm⁻¹) and the carbonyl group (around 1740 cm⁻¹).
-
Calculate the ratio of the absorbance of the carbonyl peak to the absorbance of the hydroxyl peak.
-
Use a pre-established calibration curve, created using cellulose this compound standards of known DS, to determine the DS of the synthesized sample.[5]
-
¹H NMR Spectroscopy for Precise DS Determination
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried cellulose this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Integrate the area of the peaks corresponding to the acetyl protons (CH₃), which typically appear in the range of 1.8-2.2 ppm.
-
Integrate the area of the peaks corresponding to the protons of the anhydroglucose unit (AGU), which appear in the range of 3.0-5.2 ppm.
-
Calculate the DS using the following formula: DS = (Integral of acetyl protons / 3) / (Integral of AGU protons / 7)
-
Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the dried cellulose this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
Data Acquisition: Heat the sample from room temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis:
-
Plot the percentage weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the thermal stability of the polymer.
-
Analyze any initial weight loss at lower temperatures, which may correspond to the evaporation of residual solvent or moisture.
-
Gel Permeation Chromatography (GPC)
-
Sample and Standard Preparation:
-
Prepare a dilute solution of the cellulose this compound sample (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF). Filter the solution through a syringe filter (e.g., 0.45 µm) before injection.
-
Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., polystyrene) in the same mobile phase.
-
-
Data Acquisition:
-
Inject the standard solutions into the GPC system to generate a calibration curve of log(MW) versus elution volume/time.
-
Inject the cellulose this compound sample solution.
-
-
Data Analysis:
-
Using the calibration curve, determine the molecular weight distribution of the cellulose this compound sample.
-
Calculate the Mn, Mw, and PDI from the resulting chromatogram using the GPC software.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of cellulose this compound synthesis and the subsequent purity assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of cellulose this compound with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR characterization of cellulose this compound: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR characterization of cellulose this compound: Mole fraction of monomers in cellulose this compound determined from carbonyl carbon resonances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the Thermochemical Transition Depression of Cellulose this compound Composite Membranes [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 14. lcms.cz [lcms.cz]
- 15. How to determine the molecular weight of cellulose by gel permeation chromatography- Nanjing Tianlu Nano Technology Co., Ltd. [en.tianlunano.com]
Isotopic Enrichment Analysis: A Comparative Guide to Confirming Acetate Incorporation
For researchers, scientists, and drug development professionals, tracing the metabolic fate of acetate is crucial for understanding a myriad of cellular processes, from energy metabolism to the biosynthesis of essential molecules like fatty acids. Isotopic enrichment analysis using stable isotopes, such as ¹³C-labeled this compound, provides a powerful tool to elucidate these pathways. This guide offers an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques
The primary methods for quantifying the incorporation of isotopically labeled this compound into downstream metabolites include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, sample preparation, and the type of information generated.[1]
| Technique | Principle | Advantages | Disadvantages | Typical Sensitivity | Sample Throughput |
| GC-MS | Separates volatile compounds before ionization and mass analysis.[1] | High chromatographic resolution, robust, extensive spectral libraries. | Often requires derivatization to make metabolites volatile.[1] | High | High |
| LC-MS/MS | Separates compounds in the liquid phase before tandem mass analysis. | High sensitivity and specificity, suitable for a wide range of metabolites without derivatization. | Potential for ion suppression effects, matrix effects can be a concern.[1] | Very High | High |
| NMR | Measures the nuclear magnetic resonance of atomic nuclei. | Non-destructive, provides detailed structural information and positional isotopomer analysis. | Lower sensitivity compared to MS techniques, longer acquisition times.[1] | Low | Moderate |
Experimental Workflows and Protocols
The successful application of isotopic enrichment analysis relies on a well-designed experimental workflow, from cell culture and labeling to sample analysis and data interpretation.
General Experimental Workflow
A typical workflow for a stable isotope tracing experiment using ¹³C-acetate involves several key stages.
Caption: A generalized workflow for isotopic enrichment analysis.
Detailed Experimental Protocol: ¹³C-Acetate Labeling and LC-MS/MS Analysis
This protocol provides a general guideline for tracing the metabolic fate of this compound in cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
1. Cell Culture and Labeling:
-
Seed and culture cells to the desired confluency.
-
Prepare a labeling medium by supplementing a custom culture medium (lacking unlabeled this compound) with a known concentration of ¹³C-labeled this compound (e.g., [1,2-¹³C₂]this compound).[3] The optimal concentration should be determined to ensure sufficient labeling without inducing toxicity.
-
Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed ¹³C-labeling medium.[4]
-
Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for the incorporation of the labeled this compound into downstream metabolites.[4]
2. Metabolite Extraction:
-
To halt metabolic activity, rapidly quench the cells by placing the culture plate on dry ice and aspirating the labeling medium.[3]
-
Wash the cells with ice-cold PBS.[4]
-
Add a pre-chilled extraction solvent, such as 80% methanol, to the cells.[4]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.[2]
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS/MS system. A targeted approach can be used to monitor specific metabolites of interest. The mass isotopologue distribution (MID) for each metabolite is determined by monitoring the precursor and product ions for each isotopologue (M+0, M+1, M+2, etc.).[2]
4. Data Analysis and Interpretation:
-
Integrate the peak areas for each isotopologue of a given metabolite.
-
Correct the raw data for the natural abundance of ¹³C (~1.1%).[1]
-
The fractional contribution of this compound to the synthesis of a particular metabolite can then be calculated from the corrected MIDs.
This compound Metabolism and Incorporation Pathways
This compound is a key precursor for the biosynthesis of fatty acids and other essential molecules.[5] Upon entering the cell, this compound is converted to acetyl-CoA, which then enters various metabolic pathways.[2][4]
Caption: Simplified pathway of this compound incorporation.
The this compound pathway, also known as the polyketide pathway, is fundamental for the production of fatty acids.[5] It begins with acetyl-CoA and involves the stepwise condensation of two-carbon units, typically from malonyl-CoA, to form growing carbon chains.[5][6] In fatty acid synthesis, these chains are fully reduced after each elongation step.[5] By using ¹³C-labeled this compound, researchers can trace the incorporation of these two-carbon units into the newly synthesized fatty acid chains.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from an isotopic enrichment analysis experiment using ¹³C-acetate. The data represents the mass isotopologue distribution (MID) of a downstream metabolite, such as a fatty acid, after labeling.
| Isotopologue | Mass Shift | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment |
| M+0 | 0 | 95.2 | 80.5 |
| M+2 | +2 | 3.1 | 12.3 |
| M+4 | +4 | 1.0 | 5.2 |
| M+6 | +6 | 0.5 | 1.5 |
| M+8 | +8 | 0.2 | 0.5 |
Note: Data is hypothetical and for illustrative purposes.
An increase in the fractional abundance of higher mass isotopologues (M+2, M+4, etc.) in the treatment group compared to the control group would indicate an increased incorporation of this compound into the synthesis of that metabolite.
Conclusion
Isotopic enrichment analysis is an indispensable tool for elucidating the metabolic fate of this compound. The choice between GC-MS, LC-MS, and NMR depends on the specific research question, the required sensitivity, and the desired level of structural detail.[1] By following robust experimental protocols and carefully interpreting the resulting data, researchers can gain valuable insights into the intricate network of metabolic pathways that utilize this compound, paving the way for advancements in various fields, including drug development and the study of metabolic diseases.
References
A Comparative Guide to the Metabolic Fate of 1-¹³C vs. 2-¹³C Acetate
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of isotopic tracer is a critical determinant of experimental outcomes. Acetate, a key precursor for acetyl-Coenzyme A (acetyl-CoA), offers a direct window into central carbon metabolism. This guide provides an objective comparison of two singly-labeled this compound isotopologues, [1-¹³C]this compound and [2-¹³C]this compound, detailing their differential metabolic fates and providing the necessary experimental frameworks for their use.
At a Glance: Key Differences in Metabolic Tracing
The distinct labeling positions of [1-¹³C]this compound (carboxyl carbon labeled) and [2-¹³C]this compound (methyl carbon labeled) result in different isotopic enrichment patterns in downstream metabolites. This fundamental difference allows for the interrogation of specific aspects of metabolic pathways.
| Feature | [1-¹³C]this compound | [2-¹³C]this compound |
| Labeled Position | Carboxyl Carbon (C1) | Methyl Carbon (C2) |
| Primary Use | Assessing the entry of the carboxyl carbon into metabolic pathways, particularly useful in hyperpolarized MRI studies due to a longer T1 relaxation time. | Tracing the methyl carbon's fate, providing detailed insights into TCA cycle turnover and fatty acid synthesis. |
| Information Richness | Moderate; provides information on the flux of the C1 carbon but this label is lost as CO₂ in the first turn of the TCA cycle. | High; the C2 label is retained through multiple turns of the TCA cycle, allowing for more detailed flux analysis. |
| Typical Analytical Method | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
Metabolic Fate in Core Pathways
This compound is readily converted to acetyl-CoA, a central node in metabolism. The isotopic label from [1-¹³C]this compound and [2-¹³C]this compound will therefore be incorporated into metabolites within the Tricarboxylic Acid (TCA) cycle, fatty acid synthesis, and gluconeogenesis, but in distinct patterns.
Tricarboxylic Acid (TCA) Cycle
The differential labeling of TCA cycle intermediates is a key distinction between the two tracers.
-
[1-¹³C]this compound: The ¹³C-labeled carboxyl carbon of acetyl-CoA is released as ¹³CO₂ during the conversion of isocitrate to α-ketoglutarate in the first turn of the TCA cycle.[1] This means that direct labeling of TCA cycle intermediates beyond this point is not observed in the initial cycle.
-
[2-¹³C]this compound: The ¹³C-labeled methyl carbon of acetyl-CoA becomes the C4 of α-ketoglutarate in the first turn of the TCA cycle.[2] This label is retained within the cycle for subsequent turns, leading to a variety of isotopologues in TCA cycle intermediates and associated amino acids like glutamate (B1630785) and aspartate.[3]
Table 1: Predicted ¹³C Labeling of TCA Cycle Intermediates (First Turn)
| Metabolite | Labeling from [1-¹³C]this compound | Labeling from [2-¹³C]this compound |
| Citrate | M+1 | M+1 |
| Isocitrate | M+1 | M+1 |
| α-Ketoglutarate | M+0 (¹³CO₂ released) | M+1 (at C4) |
| Succinyl-CoA | M+0 | M+1 |
| Succinate | M+0 | M+1 |
| Fumarate | M+0 | M+1 |
| Malate | M+0 | M+1 |
| Oxalothis compound | M+0 | M+1 |
Note: M+n denotes the mass isotopologue with 'n' ¹³C atoms.
Fatty Acid Synthesis
De novo fatty acid synthesis involves the sequential addition of two-carbon units from acetyl-CoA.
-
[1-¹³C]this compound: Each acetyl-CoA incorporated will add one ¹³C atom to the growing fatty acid chain.
-
[2-¹³C]this compound: Similarly, each acetyl-CoA will contribute one ¹³C atom.
The primary difference in fatty acid synthesis lies in the positional labeling within the fatty acid chain, which can be resolved with advanced analytical techniques like NMR. For general quantification of fatty acid synthesis using mass spectrometry, both tracers will result in an increase in the mass of the fatty acid. However, using doubly labeled [1,2-¹³C₂]this compound is often preferred for these studies as it results in a more easily detectable M+2 shift for each incorporated acetyl unit.[4]
Table 2: Predicted ¹³C Labeling of Palmitate (C16:0)
| Tracer | Expected Mass Isotopologue Distribution |
| [1-¹³C]this compound | M+1, M+2, M+3... M+8 |
| [2-¹³C]this compound | M+1, M+2, M+3... M+8 |
Gluconeogenesis
This compound is not a direct substrate for net glucose synthesis in mammals because the pyruvate (B1213749) dehydrogenase complex reaction is irreversible. However, the carbon atoms from this compound can be incorporated into oxalothis compound in the TCA cycle, which can then be a substrate for gluconeogenesis. This process can lead to ¹³C-labeled glucose.[1]
-
[1-¹³C]this compound: As the label is lost in the first turn of the TCA cycle, its incorporation into oxalothis compound and subsequently glucose is less direct and requires multiple turns of the cycle.
-
[2-¹³C]this compound: The label is retained in oxalothis compound and can be more directly traced into the gluconeogenic pathway.
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment using ¹³C-labeled this compound in cell culture.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the desired concentration of [1-¹³C]sodium this compound or [2-¹³C]sodium this compound. Typical concentrations range from 0.5 to 5 mM. It is advisable to use dialyzed fetal bovine serum to minimize the presence of unlabeled this compound.
-
Labeling: Remove the standard culture medium and replace it with the ¹³C-labeling medium.
-
Incubation: Culture the cells for a predetermined time to approach isotopic steady state. This duration should be optimized for the specific cell line and experimental goals, but is typically in the range of 24-48 hours.
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Harvesting: Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
Sample Analysis
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites are often chemically derivatized to increase their volatility.
-
Analysis: Analyze the samples using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of target metabolites. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine positional isotopomers.
Visualizing Metabolic Fates and Workflows
Metabolic Pathways
Caption: Differential fate of 1-¹³C and 2-¹³C this compound in central carbon metabolism.
Experimental Workflow
Caption: A generalized workflow for ¹³C-acetate metabolic tracing experiments.
Conclusion
Both [1-¹³C]this compound and [2-¹³C]this compound are valuable tools for probing cellular metabolism. The choice between them should be dictated by the specific research question. For studies requiring detailed analysis of TCA cycle flux and the fate of the acetyl moiety, [2-¹³C]this compound provides more comprehensive information. Conversely, [1-¹³C]this compound is particularly useful in specific applications such as hyperpolarized MRI. For many applications, particularly in fatty acid synthesis, doubly labeled [1,2-¹³C₂]this compound may offer a more robust signal for analysis. A thorough understanding of the differential metabolic fates of these tracers is essential for rigorous experimental design and accurate data interpretation.
References
- 1. Hepatic Gluconeogenesis Influences 13C Enrichment in Lactate in Human Brain Tumors During Metabolism of [1,2-13C]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of [1-(13)C)glucose and [2-(13)C]this compound in the hypoxic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C isotopomer analysis of glutamate by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Acetate as a Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetate's performance as a potential biomarker for metabolic diseases, supported by experimental data. It delves into the current understanding of this compound's role in metabolic health, details the methodologies for its measurement, and contrasts its associations with established metabolic markers.
Introduction: The Evolving Role of this compound in Metabolism
This compound, a short-chain fatty acid (SCFA), has long been recognized as a product of endogenous metabolism and a source of energy.[1] Historically contributing to 6-7% of basal energy expenditure, its role has been expanded by recent discoveries highlighting its function in regulating whole-body metabolism and energy homeostasis.[1] this compound is produced in the liver from fatty acid β-oxidation during starvation and is also a major product of gut microbiota fermentation.[2][3] Its influence on metabolic pathways is mediated through two primary signaling systems: G-protein coupled receptors (GPCRs), specifically Free Fatty Acid Receptor 2 and 3 (FFAR2/FFAR3), and its conversion to acetyl-CoA by acyl-CoA synthetases (ACSS).[4][5] This dual signaling capacity allows this compound to impact a wide range of cellular processes, including inflammation, glucose homeostasis, insulin (B600854) sensitivity, and appetite regulation.[1][4]
However, the validation of systemic this compound as a consistent biomarker for metabolic disease is an area of active research, with some studies presenting conflicting findings on its correlation with obesity and type 2 diabetes (T2D).[1][6] This guide aims to synthesize the available evidence to provide a clear perspective on its potential clinical utility.
Data Presentation: this compound Levels Across Metabolic States
Recent studies have investigated the association between systemic this compound concentrations and the progression of metabolic disease. A pilot cross-sectional study provides key quantitative data on fasting serum this compound levels in different patient cohorts. The findings suggest a progressive increase in this compound from a lean state to obesity and then to untreated type 2 diabetes, with a subsequent reduction following treatment.[1][6]
Table 1: Comparison of Fasting Serum this compound Levels and Correlation with Established Metabolic Biomarkers
| Patient Group | Mean Fasting Serum this compound (µM ± SD) | Correlation with Fasting Glucose (P-value) | Correlation with HbA1c (P-value) | Correlation with Body Mass Index (BMI) |
| Lean | 67 ± 37 | rowspan="4">0.02 (Positive)[1][6][7] | rowspan="4">0.014 (Positive)[1][6][7] | Not Significantly Associated[1][6] |
| Obese | 151 ± 81 | |||
| Untreated Obese Diabetic | 365 ± 111 | |||
| Treated Obese Diabetic (Metformin) | 172 ± 163 |
Data sourced from a pilot cross-sectional investigation involving male subjects.[1][6]
These results indicate that systemic this compound levels may reflect the stage of metabolic disease and the response to therapy in a manner comparable to fasting glucose and HbA1c.[1] However, it is important to note that other studies have reported conflicting results, with some finding lower this compound concentrations in individuals with a high insulin response or a negative correlation with indices of insulin resistance.[1][8][9]
Experimental Protocols: Measuring Systemic this compound
Accurate quantification of this compound in biological samples is critical for its validation as a biomarker. Several methods are available, each with its own principles and procedures.
A widely used method for this compound measurement involves vacuum distillation followed by gas chromatography.[10][11]
-
Principle: This method separates volatile compounds in a sample. For this compound, a derivatization step is often employed where this compound is converted to a more volatile ester (e.g., benzyl (B1604629) ester) for easier detection.[12]
-
Sample Preparation:
-
Collect whole blood, serum, or plasma. Note that this compound concentrations in whole blood can increase upon incubation at room temperature, potentially due to production by erythrocytes or hydrolysis of esters.[10][11]
-
Incubation of serum or plasma at 4°C or 27°C for 2 hours does not significantly alter this compound concentrations.[10][11]
-
Storage of plasma at -20°C for 24 hours has been shown to significantly increase this compound concentrations.[10][11]
-
-
Extraction and Derivatization:
-
Perform vacuum distillation to isolate volatile fatty acids from the sample matrix.[10]
-
Convert the extracted this compound to its benzyl ester through thermal degradation of its benzyldimethylphenylammonium (B12820111) salt in the gas chromatograph's vaporizer.[12]
-
-
Quantification: The ester is then separated and quantified by the gas chromatograph. Good quantitation is achievable in the range of 0.033–2.5 µmoles of this compound per milliliter of serum.[12]
Commercially available kits offer a more high-throughput method for this compound quantification.[13][14]
-
Principle: These assays are based on a series of enzymatic reactions. This compound is converted into an intermediate product which, in subsequent steps, leads to the formation of a colored product. The absorbance of this product, typically measured around 450 nm, is directly proportional to the this compound concentration in the sample.[13]
-
General Protocol Outline:
-
Sample Preparation: Prepare samples (e.g., serum, plasma, urine, culture media) as per the kit's instructions.[13][14]
-
Standard Curve Preparation: Prepare a series of this compound standards with known concentrations to generate a standard curve for quantification.[14]
-
Reaction Setup: Add the reaction mix, containing enzymes like this compound kinase, ATP, and a colorimetric probe, to both standards and samples in a 96-well plate.[13][14]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed.[13][14]
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[13][14]
-
Calculation: Subtract the blank reading and plot the standard curve. Determine the this compound concentration in the samples by interpolating their absorbance values from the standard curve.[14]
-
Visualizing this compound's Role in Metabolic Disease
The following diagrams illustrate the key signaling pathways of this compound, a typical workflow for its validation as a biomarker, and the proposed relationship between this compound levels and metabolic health status.
Caption: Major signaling pathways of this compound in metabolic regulation.
Caption: Experimental workflow for validating this compound as a biomarker.
Caption: Logical relationship between metabolic state and this compound levels.
References
- 1. Systemic this compound Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation | Qasem | Journal of Endocrinology and Metabolism [jofem.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The Short-Chain Fatty Acid this compound in Body Weight Control and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: this compound and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic this compound Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation | Qasem | Journal of Endocrinology and Metabolism [jofem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glycated Proteins, Glycine, this compound, and Monounsaturated Fatty Acids May Act as New Biomarkers to Predict the Progression of Type 2 Diabetes: Secondary Analyses of a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of this compound in human blood by gas chromatography: effects of sample preparation, feeding, and various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple, rapid method for measurement of this compound in tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Colorimetric Assay Kit: A Technical Overview for Laboratory Applications – EVM Vaccines and PCR Research [evm-vaccines.org]
- 14. assaygenie.com [assaygenie.com]
Side-by-side comparison of acetate and propionate metabolism.
This guide provides a detailed side-by-side comparison of the metabolic pathways, enzymatic regulation, and physiological roles of acetate and propionate (B1217596). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these critical short-chain fatty acids (SCFAs) are processed and utilized within the cell.
Introduction to this compound and Propionate
This compound (C2) and propionate (C3) are the most abundant short-chain fatty acids produced by microbial fermentation of dietary fiber in the gut.[1][2] Once absorbed, they enter systemic circulation and serve as important substrates and signaling molecules in various metabolic processes, including energy production, lipogenesis, and regulation of glucose metabolism.[3][4] While both are vital, their metabolic fates and downstream effects differ significantly due to their distinct biochemical pathways.
Metabolic Activation and Pathway Entry
The initial and rate-limiting step for the metabolism of both this compound and propionate is their activation into high-energy thioester derivatives, acetyl-CoA and propionyl-CoA, respectively. This ATP-dependent reaction is catalyzed by acyl-CoA synthetases.
-
This compound Metabolism: this compound is converted to acetyl-CoA by acetyl-CoA synthetase (ACS).[5] Acetyl-CoA is a central metabolic intermediate that can enter the tricarboxylic acid (TCA) cycle for energy production, or be used as a precursor for the synthesis of fatty acids and cholesterol.[3][5]
-
Propionate Metabolism (Vertebrates): In vertebrates, propionate is activated to propionyl-CoA.[6] Propionyl-CoA then undergoes a series of reactions to be converted into succinyl-CoA, an intermediate of the TCA cycle.[6][7] This anaplerotic pathway replenishes TCA cycle intermediates and provides a route for gluconeogenesis.[8] In some insects, a different pathway exists where propionate is converted to this compound.[6][9]
The diagram below illustrates the distinct pathways for this compound and propionate entry into central carbon metabolism.
Quantitative Comparison of Metabolic Parameters
The metabolic handling and downstream effects of this compound and propionate can be quantitatively distinguished. The following table summarizes key comparative data based on available literature.
| Parameter | This compound | Propionate |
| Activating Enzyme | Acetyl-CoA Synthetase (ACS) | Acyl-CoA Synthetase (Short/Medium Chain), Propionyl-CoA Synthetase |
| Activated Intermediate | Acetyl-CoA | Propionyl-CoA |
| TCA Cycle Entry Point | Citrate (via condensation with oxalothis compound) | Succinyl-CoA |
| Primary Metabolic Role | Energy source, primary substrate for lipogenesis.[3][4] | Anaplerotic (replenishes TCA cycle), gluconeogenic precursor.[8] |
| Key Cofactors | ATP, Coenzyme A | ATP, Coenzyme A, Biotin, Vitamin B12 |
| Enzyme Kinetics | Acetyl-CoA synthetase shows a strong preference for this compound, with a catalytic efficiency (kcat/Km) approximately 55-fold higher for this compound than for propionate.[5] | Acyl-CoA carboxylases can be promiscuous, with some showing a preference for propionyl-CoA over acetyl-CoA. |
| Tissue Utilization | Primarily utilized by peripheral tissues; much of the this compound absorbed from the gut passes through the liver into general circulation. | Primarily extracted and metabolized by the liver.[8] |
| Metabolic Effects | Can influence appetite by crossing the blood-brain barrier.[2] | Shown to inhibit gluconeogenesis in the liver and influence the secretion of hormones like GLP-1 to regulate blood glucose.[4] |
Experimental Protocols for Studying SCFA Metabolism
Investigating the metabolism of this compound and propionate often involves stable isotope tracing followed by mass spectrometry. This allows for the precise tracking of carbon atoms from the initial substrate into various downstream metabolites.
-
Cell Culture and Isotope Labeling:
-
Culture cells (e.g., HepG2 human liver cells) to mid-log phase in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration (e.g., 100 µM to 1 mM) of a stable isotope-labeled substrate, such as [¹³C₂]-acetate or [¹³C₃]-propionate.[10][11]
-
Incubate the cells for a defined period (e.g., time-course experiments at 15, 30, and 60 minutes) at 37°C.[11]
-
-
Metabolite Extraction:
-
After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture, typically methanol/acetonitrile/water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 17,000 g) at 4°C to pellet cell debris.[11] The supernatant contains the acyl-CoA thioesters and other metabolites.
-
-
Quantification by LC-MS/MS:
-
Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate acyl-CoA species using a suitable chromatography column (e.g., C18).
-
Use selected reaction monitoring (SRM) or high-resolution mass spectrometry to detect and quantify the mass shift in downstream metabolites (e.g., acetyl-CoA, succinyl-CoA, citrate) resulting from the incorporation of the ¹³C label.[10]
-
This allows for the determination of the contribution of this compound or propionate to various metabolic pools and the calculation of metabolic flux.
-
The following diagram outlines this experimental workflow.
Conclusion
This compound and propionate, while structurally similar, are catabolized through distinct pathways that lead to different physiological outcomes. This compound serves as a primary two-carbon building block for lipid synthesis and a direct fuel source via acetyl-CoA. In contrast, propionate functions as an important anaplerotic and gluconeogenic substrate by being converted to the four-carbon TCA cycle intermediate, succinyl-CoA. Understanding these metabolic differences is crucial for research in nutrition, metabolic diseases, and the development of therapeutic strategies targeting cellular metabolism.
References
- 1. Regulation of short-chain fatty acids in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolon.com [metabolon.com]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative aspects of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propanoate Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Metabolism of propionate to this compound in the cockroach Periplaneta americana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellulose Acetate Membranes: Performance Evaluation for Researchers and Drug Development Professionals
Cellulose (B213188) acetate (CA) membranes are a cornerstone in separation science, valued for their hydrophilicity, biocompatibility, and cost-effectiveness.[1][2] Their versatility allows for their use in a wide range of applications, from water treatment to controlled drug delivery.[3][4] This guide provides an objective comparison of the performance of different cellulose this compound membranes, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection process.
Performance Comparison of Cellulose this compound Membranes
The performance of cellulose this compound membranes is significantly influenced by their degree of acetylation and any subsequent modifications. Cellulose dithis compound (CDA) and cellulose trithis compound (CTA) are two common forms, exhibiting different mechanical and separation properties.[5] Furthermore, the incorporation of additives and nanomaterials can enhance flux, rejection rates, and anti-fouling properties.
Below are tables summarizing the performance of various cellulose this compound membranes based on experimental data.
Table 1: Mechanical Properties of Cellulose Dithis compound (CDA) vs. Cellulose Trithis compound (CTA) Membranes
| Membrane Type | Degree of Substitution | Tensile Strength (MPa) | Flexibility |
| Cellulose Dithis compound (CDA) | ≈ 2.45 | 32.89 ± 0.41 | More Flexible |
| Cellulose Trithis compound (CTA) | ≈ 2.84 | 38.55 ± 0.22 | Less Flexible |
Source:[6]
Table 2: Gas Separation Performance of Blended CTA/CDA Membranes
| Membrane Composition (wt.% CTA / wt.% CDA) | CO2 Permeability (Barrer) | CO2/CH4 Selectivity |
| 100 / 0 | 18.42 | 9.35 |
| 80 / 20 | 17.32 | 18.55 |
| 60 / 40 | 16.55 | 22.12 |
| 40 / 60 | 15.12 | 25.34 |
| 20 / 80 | 13.89 | 28.15 |
| 0 / 100 | 12.54 | 30.23 |
Source:[6]
Table 3: Performance of Modified Cellulose this compound Membranes for Water Treatment
| Membrane Type | Modification | Pure Water Flux (L/m²h) | Salt Rejection (%) | Fouling Resistance (FRR %) |
| Pristine CA | None | 398.74 ± 59.00 | - | - |
| CA/Na-MMT | Sodium Montmorillonite | - | - | - |
| CA/O-MMT | Organo-Montmorillonite | 524.63 ± 48.96 | >95% (for various oils) | Excellent |
| Pristine CA | None | - | - | 86.0 |
| CA/TpPa-1 COF | Covalent Organic Framework | Higher than pristine | - | 90.9 |
| Pristine CA | None | - | - | 50 |
| CA/GO-PAMAM (1 wt%) | Graphene Oxide - PAMAM | - | 98.40% (Na2SO4), 57% (MgCl2), 52% (NaCl) | 88 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of membrane performance. Below are methodologies for membrane fabrication and performance testing.
Protocol 1: Cellulose this compound Membrane Fabrication via Phase Inversion
The non-solvent induced phase separation (NIPS), or phase inversion, is a common technique for preparing porous CA membranes.[8][9]
Materials:
-
Cellulose this compound (CA) powder
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), acetone, dimethyl sulfoxide (B87167) (DMSO))[10]
-
Co-solvent or additives (e.g., formamide, polyethylene (B3416737) glycol (PEG))[4]
-
Non-solvent (e.g., deionized water)
-
Glass plate or non-woven fabric support
Procedure:
-
Dope (B7801613) Solution Preparation:
-
Dry the CA powder in a vacuum oven to remove any moisture.
-
Dissolve the dried CA powder in the chosen solvent (and co-solvent/additive, if applicable) under constant stirring until a homogeneous casting solution (dope) is formed. This may take several hours.[10]
-
-
Casting:
-
Pour the homogeneous dope solution onto a clean, flat glass plate or a non-woven fabric support.
-
Use a casting knife or a casting bar with a specific clearance to create a film of uniform thickness.[10]
-
-
Evaporation (Optional):
-
Allow the solvent to evaporate from the cast film for a predetermined time (e.g., 30-120 seconds). This step influences the density of the membrane's skin layer.[11]
-
-
Coagulation:
-
Immerse the cast film into a coagulation bath containing a non-solvent (typically water). The exchange between the solvent in the film and the non-solvent in the bath induces phase separation, forming the porous membrane structure.[8]
-
-
Annealing (Optional):
-
To improve mechanical strength and modify pore structure, the prepared membrane can be annealed by immersing it in a hot water bath at a specific temperature (e.g., 80-85°C) for a set duration.[11]
-
-
Washing and Storage:
-
Thoroughly wash the membrane with deionized water to remove any residual solvent.
-
Store the membrane in deionized water to prevent pore collapse.
-
Protocol 2: Membrane Performance Evaluation (Flux and Rejection)
The performance of the fabricated membranes is typically evaluated using a dead-end or cross-flow filtration setup.[12]
Apparatus:
-
Dead-end filtration cell or cross-flow filtration unit
-
Pressurized feed reservoir (e.g., with nitrogen gas)
-
Permeate collection vessel on a digital balance
-
Conductivity meter or other analytical instrument for solute concentration measurement
Procedure:
-
Membrane Compaction:
-
Place the membrane in the filtration cell.
-
Pressurize the system with deionized water at a pressure higher than the intended operating pressure for a set period (e.g., 30-60 minutes) to achieve a stable flux.
-
-
Pure Water Flux (PWF) Measurement:
-
Reduce the pressure to the desired operating pressure.
-
Measure the volume or weight of the permeate collected over a specific time.
-
Calculate the pure water flux (J) using the following equation:
-
J = Q / (A * Δt)
-
Where: J = flux (L/m²h), Q = volume of permeate (L), A = effective membrane area (m²), and Δt = time (h).
-
-
-
Solute Rejection Measurement:
-
Replace the deionized water with a feed solution containing a known concentration of a specific solute (e.g., NaCl, bovine serum albumin (BSA)).
-
Allow the system to stabilize.
-
Collect a sample of the permeate and measure its solute concentration.
-
Calculate the salt rejection (R) using the following equation:[13]
-
R (%) = (1 - (Cp / Cf)) * 100
-
Where: R = rejection (%), Cp = concentration of solute in the permeate, and Cf = concentration of solute in the feed.
-
-
-
Fouling Resistance Measurement:
-
After the solute rejection test, flush the system with deionized water.
-
Measure the pure water flux again.
-
The Flux Recovery Ratio (FRR) is calculated as the ratio of the final pure water flux to the initial pure water flux, indicating the membrane's resistance to fouling.
-
Visualizations
Signaling Pathway: Ibuprofen's Anti-Inflammatory Action
Cellulose this compound membranes can be utilized for the controlled transdermal delivery of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[12] Ibuprofen primarily exerts its effect by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Caption: Ibuprofen's mechanism of action via inhibition of COX-1 and COX-2.
Experimental Workflow: Membrane Performance Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of newly fabricated cellulose this compound membranes.
Caption: A streamlined workflow for assessing membrane performance.
Signaling Pathway: Scopolamine's Action on Muscarinic Receptors
Cellulose this compound membranes are also suitable for the transdermal delivery of drugs like scopolamine (B1681570), which is used to treat motion sickness.[4] Scopolamine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[14]
Caption: Scopolamine's antagonism of muscarinic acetylcholine receptors.
References
- 1. ClinPGx [clinpgx.org]
- 2. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of salt rejection efficiency of cellulose this compound membrane through modification by poly(amidoamine) dendrimer-functionalized graphene oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. techno-press.org [techno-press.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. deswater.com [deswater.com]
- 12. mdpi.com [mdpi.com]
- 13. Quick and Reliable Ways to Measure RO Efficiency [nexusnovalab.com]
- 14. Scopolamine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Acetate Utilization in Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Acetate, a ubiquitous short-chain fatty acid, serves as a key carbon source and metabolic regulator in a wide array of bacteria. Understanding the nuances of this compound utilization across different bacterial species is crucial for fields ranging from metabolic engineering and biotechnology to the development of novel antimicrobial strategies. This guide provides a comparative study of this compound metabolism in three well-characterized bacterial strains: the Gram-negative model organism Escherichia coli, the Gram-positive soil bacterium Bacillus subtilis, and the opportunistic pathogen Pseudomonas aeruginosa.
I. Quantitative Comparison of this compound Metabolism
The efficiency of this compound utilization varies significantly among bacterial species, influenced by factors such as uptake kinetics, enzymatic activity, and regulatory networks. Below is a summary of key quantitative parameters for this compound metabolism in the selected strains.
| Parameter | Escherichia coli | Bacillus subtilis | Pseudomonas aeruginosa |
| Max. Specific Growth Rate on this compound (h⁻¹) | 0.15 - 0.41[1] | ~0.25 (inferred) | ~0.30 (inferred) |
| This compound Uptake System | This compound permease (ActP), this compound/succinate (B1194679) symporter (SatP), Passive diffusion[2] | Putative transporters (e.g., YwcA)[3] | Putative transporters |
| Key Utilization Pathways | AckA-Pta, Acs, Glyoxylate Shunt[3][4] | AcsA, Glyoxylate Shunt[5][6] | AcsA, Glyoxylate Shunt[7] |
Table 1: Comparative Growth and this compound Uptake Characteristics. Growth rates can vary depending on the specific strain and experimental conditions.
| Enzyme | Bacterial Species | Kₘ (this compound) | Kₘ (ATP) | Vₘₐₓ |
| Acetyl-CoA Synthetase (Acs) | Escherichia coli | ~200 µM | ~200 µM | Variable |
| Bacillus subtilis | Not Reported | Not Reported | Not Reported | |
| Pseudomonas aeruginosa | Not Reported | Not Reported | Not Reported | |
| This compound Kinase (AckA) | Escherichia coli | 70 µM[8] | 0.37-7 mM[8] | Variable |
| Bacillus subtilis | Not Reported | Not Reported | Not Reported | |
| Pseudomonas aeruginosa | Not Reported | Not Reported | Not Reported | |
| Desulfovibrio piger | - | - | 1.52 ± 0.163 U/mg | |
| Lactococcus lactis | 4.9-20.5 mM[9] | ~0.07 mM[9] | Variable |
Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism. Kinetic parameters are highly dependent on assay conditions. The data presented here are compiled from various sources and should be used for comparative purposes with this in mind.
II. Metabolic Pathways and Regulation
The core of this compound utilization revolves around its conversion to the central metabolite acetyl-CoA. Bacteria primarily employ two pathways for this conversion: the high-affinity Acetyl-CoA Synthetase (Acs) pathway and the low-affinity Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway.
A. Escherichia coli
E. coli possesses both the Acs and Pta-AckA pathways. The choice between these pathways is largely dependent on the external this compound concentration. At low this compound concentrations, the high-affinity Acs is the primary enzyme for this compound assimilation.[10] Conversely, at high this compound concentrations, the low-affinity Pta-AckA pathway can operate in reverse to convert this compound to acetyl-CoA.[4] The regulation of this compound metabolism in E. coli is complex, involving both transcriptional control by factors like CRP-cAMP and post-translational modification of Acs by acetylation.[6][11]
B. Bacillus subtilis
B. subtilis primarily relies on the Acetyl-CoA Synthetase (AcsA) for this compound assimilation, and the Pta-AckA pathway is generally associated with this compound excretion.[6] The acsA gene is essential for growth on this compound.[5] A key regulatory feature in B. subtilis is the post-translational modification of AcsA by the acetyltransferase AcuA and the deacetylase AcuC, which are encoded in the acuABC operon.[6] Furthermore, this compound acts as a signaling molecule in B. subtilis, influencing processes such as biofilm formation.[3][4]
C. Pseudomonas aeruginosa
Similar to B. subtilis, P. aeruginosa utilizes Acetyl-CoA Synthetase (AcsA) as the primary enzyme for this compound activation.[7] The expression of the acsA gene is induced by this compound and is under the control of the response regulator ErdR.[7] Catabolite repression by preferred carbon sources like succinate is mediated by the Crc protein, which inhibits acsA expression.[7]
III. Signaling and Regulatory Pathways
The decision to utilize this compound is tightly controlled by intricate signaling networks that sense the availability of this compound and other carbon sources.
IV. Experimental Protocols
For a rigorous comparative study of this compound utilization, standardized experimental protocols are essential.
A. Bacterial Growth on this compound as a Sole Carbon Source
This protocol outlines the measurement of bacterial growth in a minimal medium with this compound as the exclusive carbon source.
-
Media Preparation : Prepare a defined minimal medium (e.g., M9 or equivalent) lacking any carbon source. Prepare a sterile stock solution of sodium this compound (e.g., 2 M, pH 7.0).
-
Pre-culture : Inoculate a single colony of the bacterial strain into a rich medium (e.g., LB) and grow overnight at the optimal temperature with shaking.
-
Adaptation/Washing : Pellet the overnight culture by centrifugation, wash the cells twice with the sterile minimal medium (without a carbon source) to remove residual rich medium.
-
Inoculation : Resuspend the washed cells in the minimal medium and inoculate into fresh minimal medium containing the desired final concentration of this compound (e.g., 40 mM) to an initial OD₆₀₀ of 0.05.
-
Growth Monitoring : Incubate the cultures at the optimal temperature with shaking. Monitor growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a spectrophotometer or a microplate reader.
-
Data Analysis : Plot the natural logarithm of the OD₆₀₀ against time. The specific growth rate (µ) is the slope of the linear portion of this curve during the exponential growth phase.
B. This compound Uptake Assay
This protocol provides a method to quantify the rate of this compound consumption from the culture medium.
-
Culture Preparation : Grow the bacterial strains in minimal medium with a defined concentration of this compound as described above.
-
Sampling : At different time points during the exponential growth phase, withdraw aliquots of the culture.
-
Cell Separation : Immediately separate the bacterial cells from the supernatant by centrifugation or filtration.
-
Supernatant Analysis : Measure the concentration of this compound remaining in the supernatant using a commercially available this compound assay kit or by high-performance liquid chromatography (HPLC).
-
Biomass Determination : Determine the cell density of the culture at each time point, for example, by measuring OD₆₀₀ and converting it to dry cell weight.
-
Calculation of Uptake Rate : The this compound uptake rate can be calculated from the decrease in this compound concentration over time, normalized to the biomass.
C. Enzyme Activity Assays
-
Acetyl-CoA Synthetase (Acs) Assay : The activity of Acs can be measured using a coupled-enzyme spectrophotometric assay that monitors the consumption of NADH.
-
This compound Kinase (AckA) Assay : AckA activity can also be determined using a coupled-enzyme assay that links the production of ATP (in the direction of this compound formation) or ADP (in the direction of acetyl-phosphate formation) to a change in NADH absorbance.
V. Conclusion
The utilization of this compound in E. coli, B. subtilis, and P. aeruginosa showcases both conserved core pathways and distinct regulatory strategies. While E. coli maintains metabolic flexibility with two primary this compound activation pathways, B. subtilis and P. aeruginosa primarily rely on the high-affinity Acs pathway, with regulation tailored to their specific physiology and environmental niches. The comparative data and standardized protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this compound metabolism, which is fundamental to bacterial physiology and has significant implications for various biotechnological and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of genes involved in utilization of this compound and acetoin in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Metabolism and the Inhibition of Bacterial Growth by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetic Acid Acts as a Volatile Signal To Stimulate Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound kinase - Wikipedia [en.wikipedia.org]
- 9. Regulation of this compound Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the Bacillus subtilis this compound kinase gene by CcpA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of a Novel Pentanuclear Zinc-Acetate Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel pentanuclear zinc-acetate complex with structurally distinct mononuclear and dinuclear zinc-acetate complexes. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the synthesis, characterization, and structural nuances of these compounds.
Introduction to the Novel Complex
A recently synthesized pentanuclear zinc(II) complex, [Zn₅(LS1)₄(AcO)₆] (1-AcO), presents a unique structural motif.[1] This complex is notable for its unprecedented centrosymmetric Zn₃(AcO)₆ cluster.[1] Understanding the structure of such novel complexes is crucial for predicting their properties and potential applications, including in drug development where metal complexes are increasingly utilized. This guide compares the structural confirmation of this pentanuclear complex with a related mononuclear complex, [Zn(LS3)(AcO)(H₂O)] (3-AcO), and a representative dinuclear zinc-acetate complex.
Comparative Structural and Spectroscopic Data
The structural and spectroscopic data for the pentanuclear, mononuclear, and a representative dinuclear zinc-acetate complex are summarized below. This allows for a direct comparison of key parameters that confirm their distinct structures.
Table 1: Selected Crystallographic Data
| Parameter | [Zn₅(LS1)₄(AcO)₆] (Pentanuclear) | [Zn(LS3)(AcO)(H₂O)] (Mononuclear) | [Zn₂(L¹)₂(AcO)₂] (Dinuclear) |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| Zn-N Bond Lengths (Å) | 2.085(4) - 2.223(4) | 2.089(2) - 2.185(2) | 2.045(3) - 2.178(3) |
| Zn-O Bond Lengths (Å) | 1.942(3) - 2.148(3) | 1.978(2) - 2.131(2) | 1.967(2) - 2.411(2) |
| Zn···Zn Distance (Å) | 3.067(1) - 3.534(1) | N/A | 3.053(1) |
| Coordination Geometry | Distorted Square-Pyramidal & Octahedral | Distorted Square-Pyramidal | Distorted Trigonal Bipyramidal & Square-Pyramidal |
Table 2: Comparative Spectroscopic Data
| Spectroscopic Technique | [Zn₅(LS1)₄(AcO)₆] (Pentanuclear) | [Zn(LS3)(AcO)(H₂O)] (Mononuclear) | Representative Dinuclear Zn-Acetate Complex |
| FTIR (cm⁻¹) | |||
| ν(C=N) | ~1600 | ~1605 | ~1610 |
| νₐₛ(COO⁻) | ~1570 | ~1575 | ~1580 |
| νₛ(COO⁻) | ~1420 | ~1425 | ~1430 |
| UV-Vis (λₘₐₓ, nm) | ~350, ~420 | ~360, ~430 | ~355, ~425 |
| ¹H NMR (δ, ppm) | Complex, broad signals | Sharp signals for ligand protons | Broadened signals due to dinuclear nature |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections outline the synthetic procedures for the compared complexes.
Synthesis of Pentanuclear [Zn₅(LS1)₄(AcO)₆] (1-AcO)
The synthesis of the pentanuclear complex involves the reaction of the ligand HLS1 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-phenyl-1,3-thiazole) with zinc(II) acetate dihydrate.[1]
-
Ligand and Metal Salt Preparation: A solution of HLS1 is prepared in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH). A separate solution of zinc(II) this compound dihydrate is prepared in methanol.
-
Reaction: The methanolic solution of zinc(II) this compound dihydrate is added to the ligand solution.
-
Reflux and Precipitation: The reaction mixture is refluxed for approximately 2 hours, during which an orange precipitate forms.[1]
-
Isolation and Crystallization: The mixture is cooled to room temperature, and the precipitate is filtered and washed with THF. Single crystals suitable for X-ray diffraction are obtained by vapor diffusion of hexane (B92381) into a methanolic solution of the crude product.[1]
Synthesis of Mononuclear [Zn(LS3)(AcO)(H₂O)] (3-AcO)
The mononuclear complex is synthesized using a similar procedure with a slightly different ligand, HLS3 (2-(2-(pyridin-2-ylmethylene)hydrazinyl)-4-(4-methylphenyl)-1,3-thiazole).[1]
-
Reaction Mixture: A solution of HLS3 in THF is treated with a methanolic solution of zinc(II) this compound dihydrate.
-
Reflux: The mixture is refluxed for 2 hours.
-
Crystallization: The solution is allowed to slowly evaporate at room temperature, yielding single crystals of the product.
Synthesis of a Representative Dinuclear Zinc-Acetate Complex
Dinuclear zinc-acetate complexes are often synthesized using Schiff base ligands. A general procedure is as follows:
-
Ligand Synthesis: A Schiff base ligand is prepared, typically through the condensation of an aldehyde or ketone with an amine.
-
Complexation: The Schiff base ligand is dissolved in a suitable solvent, such as methanol. A solution of zinc(II) this compound dihydrate in the same solvent is then added.
-
Reaction and Crystallization: The reaction mixture is stirred at room temperature or gently heated to facilitate complex formation. Single crystals are typically obtained by slow evaporation of the solvent or by layering the solution with a less polar solvent.
Visualizing the Workflow and Structures
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The structural confirmation of the novel pentanuclear zinc-acetate complex, [Zn₅(LS1)₄(AcO)₆], reveals a complex and unique architecture when compared to its mononuclear and dinuclear counterparts. The combination of single-crystal X-ray diffraction with spectroscopic methods provides a comprehensive understanding of the bonding and geometry within these molecules. This detailed characterization is a critical step in the rational design of new metal-based compounds for various applications, including therapeutics, where structure inherently dictates function. The experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and study these and similar metal-acetate complexes.
References
A Comparative Guide to Acetate Detection: Benchmarking a Novel Biosensor Against Existing Technologies
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient quantification of acetate is crucial across various scientific disciplines, from monitoring microbial fermentations and cellular metabolism to quality control in pharmaceutical production. This guide provides a comprehensive comparison of a novel electrochemical this compound biosensor against established analytical techniques, offering an objective overview of their performance, methodologies, and underlying principles.
Performance Comparison of this compound Detection Technologies
The selection of an appropriate this compound detection method hinges on the specific requirements of the application, such as desired sensitivity, sample throughput, and cost. The following table summarizes the key performance indicators of the novel electrochemical biosensor and compares it with existing technologies.
| Technology | Principle | Limit of Detection (LOD) | Dynamic Range | Response Time | Throughput | Advantages | Limitations |
| Novel Electrochemical Biosensor | Amperometric detection of this compound oxidation by immobilized enzymes. | ~10 µM | 11 - 50 mM | Seconds to Minutes | High | High sensitivity, real-time monitoring, portability. | Potential for enzyme instability, matrix interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | ~0.1 µM | 2 - 2000 µM | Minutes per sample | Medium | High specificity and sensitivity, capable of analyzing complex mixtures. | Requires derivatization for non-volatile samples, expensive instrumentation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their interaction with a stationary phase. | ~0.06 µg/mL (~1 µM) | 0.4 - 25 µg/mL | Minutes per sample | Medium | Robust and reproducible, suitable for a wide range of sample matrices. | Lower sensitivity for underivatized this compound, requires specialized equipment. |
| Enzymatic Assay Kits (Colorimetric/Fluorometric) | Enzyme-coupled reactions leading to a measurable color or fluorescence change. | ~1 µM (Fluorometric) | 0.13 - 2 mM (Fluorometric) | 30 - 60 minutes | High (plate-based) | High specificity, easy to use, high-throughput capabilities. | Susceptible to interference from sample matrix components, endpoint measurement. |
| Microbial Fuel Cell (MFC) Biosensor | Measurement of current generated by electrogenic bacteria metabolizing this compound. | Not explicitly defined, dependent on microbial activity. | 0.5 - 20 mM | Hours | Low | Can operate in complex media, low cost. | Slow response time, lower specificity, sensitive to environmental conditions. |
Experimental Protocols
Detailed methodologies for each of the benchmarked technologies are provided below to facilitate experimental design and reproducibility.
**1
Fueling the Cellular Engine: A Comparative Proteomic Analysis of Acetate versus Glucose Metabolism
A deep dive into the cellular machinery reveals distinct proteomic signatures when cells are cultured on two fundamental carbon sources: glucose and acetate. This guide provides a comparative analysis of the proteomic landscapes shaped by these metabolic fuels, offering researchers, scientists, and drug development professionals a comprehensive overview supported by quantitative data and detailed experimental protocols.
The choice of carbon source profoundly impacts cellular physiology, influencing everything from energy production and biosynthesis to signaling and stress response. While glucose is the canonical energy source for many organisms, this compound serves as a crucial alternative, particularly in specific metabolic contexts and for certain cell types. Understanding the global proteomic shifts that occur in response to these different fuels is paramount for deciphering cellular adaptation mechanisms and identifying potential therapeutic targets.
This guide summarizes key findings from quantitative proteomic studies, presenting a clear comparison of protein expression profiles in cells grown on this compound versus glucose. We delve into the experimental workflows employed in these studies and visualize the intricate signaling networks at play.
Quantitative Proteomic Landscape: A Tale of Two Carbon Sources
Quantitative proteomic analyses, primarily using techniques like Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), have provided a systems-level view of the cellular response to different carbon sources.[1][2] These studies reveal significant remodeling of the proteome, with hundreds of proteins showing altered abundance.
A key study on Escherichia coli using TMT-based quantitative proteomics identified over 2,000 proteins, with 507 showing a fold-change of at least 1.5 when comparing growth on this compound to glucose.[1] Of these, 205 proteins exhibited a more than two-fold change, highlighting a substantial reprogramming of cellular resources.[1] Similarly, a comprehensive study in the yeast Saccharomyces cerevisiae using a TMT10-plex strategy quantified over 5,000 proteins across ten different carbon sources, including glucose and this compound, revealing significant alterations in metabolic pathways and mitochondrial proteins.[2]
Below is a summary of differentially expressed proteins categorized by their primary cellular functions, compiled from comparative proteomic studies.
| Functional Category | Proteins Upregulated on this compound | Proteins Upregulated on Glucose (Downregulated on this compound) | Key Observations |
| Central Carbon Metabolism | Enzymes of the glyoxylate (B1226380) shunt (e.g., Isocitrate Lyase, Malate Synthase), Tricarboxylic Acid (TCA) cycle enzymes (e.g., Citrate Synthase, Aconitase), Acetyl-CoA Synthetase. | Glycolytic enzymes (e.g., Hexokinase, Phosphofructokinase, Pyruvate Kinase). | A clear metabolic shift is observed, with this compound-grown cells upregulating pathways for this compound assimilation and gluconeogenesis, while glucose-grown cells prioritize glycolysis for energy production.[1] |
| Amino Acid & Protein Synthesis | Amino acid degradation enzymes.[1] | Ribosomal proteins, translation initiation and elongation factors. | Cells grown on the less favorable carbon source, this compound, appear to catabolize amino acids as an alternative energy source.[1] In contrast, the rapid growth supported by glucose is reflected in the higher abundance of the protein synthesis machinery.[1] |
| Transport | Periplasmic binding proteins for scavenging alternative carbon sources (e.g., sugars).[1] | Glucose transporters. | This compound-grown cells prepare to utilize a wider range of potential nutrients from the environment.[1] |
| Stress Response | Chaperones, oxidative stress response proteins. | General stress response proteins are less abundant compared to this compound conditions. | Growth on this compound can induce a mild stress response, likely due to the energetic cost of converting this compound to acetyl-CoA. |
Experimental Protocols: Unveiling the Proteome
The following provides a detailed, generalized methodology for a comparative proteomic analysis of cells grown on different carbon sources, based on common laboratory practices.[1][3][4][5][6]
Cell Culture and Isotopic Labeling (for SILAC)
-
Cell Culture: Cells (e.g., E. coli, S. cerevisiae, mammalian cell lines) are cultured in defined minimal media.
-
Carbon Source: The medium is supplemented with either glucose or this compound as the sole carbon source at a specified concentration (e.g., 15 mM).[1]
-
SILAC Labeling (Optional): For SILAC experiments, cells are cultured for at least five generations in media containing either "light" (e.g., 12C, 14N) or "heavy" (e.g., 13C, 15N) isotopes of essential amino acids like lysine (B10760008) and arginine.[4][6]
Sample Preparation and Protein Extraction
-
Cell Lysis: Cells are harvested during the exponential growth phase and lysed using appropriate buffers containing detergents and protease inhibitors to ensure protein integrity.
-
Protein Precipitation: Proteins are often precipitated using methods like methanol/chloroform extraction to remove interfering substances.[3]
-
Protein Quantification: The total protein concentration in each sample is accurately determined using a standard method like the Bradford or BCA assay.
Protein Digestion and Peptide Labeling (for TMT)
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[5]
-
In-solution Digestion: Proteins are digested into smaller peptides using a sequence-specific protease, most commonly trypsin.[3]
-
TMT Labeling (Optional): For TMT experiments, the resulting peptides from each condition are labeled with isobaric mass tags.[1][2] This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: The complex mixture of peptides is separated using high-performance liquid chromatography (HPLC), typically employing a reversed-phase column with a gradient of an organic solvent.
-
Mass Spectrometry: The separated peptides are ionized and analyzed in a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS/MS scan).
Data Analysis
-
Protein Identification: The MS/MS spectra are searched against a protein sequence database to identify the corresponding peptides and, by inference, the proteins.
-
Protein Quantification:
-
Bioinformatic Analysis: Differentially expressed proteins are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds. Functional enrichment analysis is then performed to identify the biological pathways and processes that are most affected.
Signaling Underpinning Metabolic Adaptation
The metabolic state of a cell, dictated by the available carbon source, is tightly linked to its signaling networks. This compound, in particular, can act as a signaling molecule through its conversion to acetyl-CoA, a key metabolite and a substrate for protein acetylation, or by activating specific G-protein coupled receptors.
One of the central signaling pathways influenced by cellular energy status is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor; it is activated when the AMP:ATP ratio increases, a condition that can be promoted by growth on a less energy-rich carbon source like this compound.
Conclusion
The comparative proteomic analysis of cells grown on this compound versus glucose provides a fascinating glimpse into the remarkable adaptability of cellular life. The extensive reprogramming of the proteome underscores the intricate regulatory networks that govern metabolic flexibility. For researchers in basic science and drug development, these datasets and methodologies offer a powerful toolkit to explore fundamental cellular processes and to identify novel targets for therapeutic intervention in diseases with metabolic dysregulation. The continued application of advanced proteomic technologies will undoubtedly further illuminate the complex interplay between nutrient availability and cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome-wide quantitative multiplexed profiling of protein expression: carbon-source dependency in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. chempep.com [chempep.com]
The Pivotal Role of Acetyl-CoA Synthetase (Acs) in Escherichia coli Acetate Metabolism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial metabolic pathways is paramount for endeavors ranging from metabolic engineering to the development of novel antimicrobial agents. This guide provides a comprehensive comparison of acetate metabolism in Escherichia coli strains with varying levels of Acetyl-CoA Synthetase (Acs) activity, validating the critical role of the acs gene. We present key experimental data, detailed protocols, and visual representations of the underlying biochemical processes.
This compound metabolism in E. coli is a key adaptive strategy, allowing the bacterium to both excrete this compound as a byproduct of overflow metabolism and utilize it as a carbon source.[1] The primary enzyme responsible for activating this compound for entry into the central carbon metabolism is Acetyl-CoA Synthetase (Acs), which catalyzes the conversion of this compound to the vital metabolic intermediate, acetyl-CoA. This guide focuses on the functional validation of the acs gene by comparing wild-type E. coli with strains exhibiting either knockout or overexpression of acs.
Performance Comparison: Wild-Type vs. acs Mutant and Overexpression Strains
The functional consequence of modifying acs gene expression is most evident when observing the growth and metabolic flux of E. coli under different this compound concentrations. The Acs pathway is particularly crucial for scavenging low concentrations of this compound, while an alternative pathway, the Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway, plays a more significant role at higher this compound concentrations.[2]
Key Performance Metrics
| Strain | Condition | Acetyl-CoA Synthetase (Acs) Activity | This compound Consumption Flux (mmol/gDW/h) | Growth Phenotype on Low this compound | Reference |
| Wild-Type (E. coli) | Low this compound (< 5mM) | Baseline | High | Robust Growth | [2][3] |
| Δacs (knockout) | Low this compound (< 5mM) | Significantly Reduced/Absent | Severely Impaired | Poor to No Growth | [2][3] |
| acs Overexpression | High this compound | Significantly Increased | Enhanced | Increased Tolerance | [4][5] |
| Wild-Type (E. coli) | High this compound (> 10mM) | Baseline | Moderate (Pta-AckA pathway dominates) | Growth | [2][3] |
| Δpta-ackA (alternative pathway knockout) | High this compound (> 10mM) | Baseline | Impaired (Acs pathway less efficient) | Reduced Growth | [2] |
Metabolite Profile Comparison
| Strain | Condition | Intracellular Acetyl-CoA | Extracellular this compound Accumulation | Pyruvate Accumulation | Reference |
| Wild-Type (E. coli) | Glucose Overflow | Baseline | Present | Low | [6] |
| Δacs (knockout) | Glucose Overflow | Reduced from this compound scavenging | Increased | Low | [3] |
| acs Overexpression | Glucose Overflow | Increased | Reduced | Low | [4] |
| Δpta (alternative pathway knockout) | Glucose Overflow | Perturbed | Reduced | Increased | [6] |
Visualizing the Metabolic Landscape
To better illustrate the flow of this compound metabolism and the experimental approaches to its study, the following diagrams are provided.
Experimental Protocols
Acetyl-CoA Synthetase (Acs) Activity Assay
This protocol is adapted from established methods for determining Acs activity in cell-free extracts. The assay spectrophotometrically measures the formation of NADH in a coupled enzyme reaction.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl₂ (5 mM)
-
Coenzyme A (CoA) (0.5 mM)
-
Malate (B86768) (10 mM)
-
NAD⁺ (1 mM)
-
Citrate (B86180) Synthase (excess)
-
Malate Dehydrogenase (excess)
-
Sodium this compound (10 mM)
-
Cell-free extract (from wild-type, Δacs, and overexpression strains)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, ATP, MgCl₂, CoA, malate, NAD⁺, citrate synthase, and malate dehydrogenase.
-
Add the cell-free extract to the reaction mixture.
-
Initiate the reaction by adding sodium this compound.
-
Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the specific activity of Acs, normalizing to the total protein concentration in the cell-free extract.
Quantification of Extracellular this compound and Glucose
This protocol outlines the measurement of this compound and glucose concentrations in the culture medium over time to determine consumption and production rates.
Materials:
-
Culture samples
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87H)
-
Sulfuric acid (5 mM) as the mobile phase
-
Refractive Index (RI) detector
-
This compound and glucose standards
Procedure:
-
Collect culture supernatant at various time points by centrifugation.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the samples by HPLC.
-
Quantify this compound and glucose concentrations by comparing peak areas to those of the standards.
-
Calculate specific consumption or production rates by normalizing to the cell density (OD₆₀₀).
Analysis of Intracellular Metabolites
This protocol describes the extraction and quantification of intracellular metabolites like acetyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
LC-MS/MS system
Procedure:
-
Rapidly quench metabolic activity by adding the cell culture to the cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the intracellular metabolites using the extraction solvent.
-
Analyze the extracts using LC-MS/MS.
-
Identify and quantify metabolites based on their mass-to-charge ratio and fragmentation patterns, using appropriate standards.
Conclusion
The presented data and methodologies unequivocally validate the central role of the acs gene in this compound assimilation in Escherichia coli, particularly at low substrate concentrations. Strains lacking a functional acs gene exhibit a severe growth defect on this compound, while overexpression can enhance this compound utilization and tolerance. For researchers in metabolic engineering, the acs gene represents a key target for manipulation to either enhance the consumption of this compound as a cheap carbon source or to prevent its accumulation as a toxic byproduct. In the context of drug development, the essentiality of this pathway under specific nutrient conditions could be exploited for the design of novel antimicrobial strategies. This guide provides a foundational framework for further investigation and application of this knowledge in various scientific and industrial settings.
References
- 1. Protein acetylation affects this compound metabolism, motility and acid stress response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping temperature‐sensitive mutations at a genome scale to engineer growth switches in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fluxes in Escherichia coli are determined by the thermodynamic control of the Pta-AckA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA synthetase overexpression in Escherichia coli demonstrates more efficient this compound assimilation and lower this compound accumulation: a potential tool in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of acetyl-CoA synthetase in Saccharomyces cerevisiae increases acetic acid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Metabolism in a pta Mutant of Escherichia coli W3110: Importance of Maintaining Acetyl Coenzyme A Flux for Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acetate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of acetate and its various forms is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is crucial for mitigating risks to personnel, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle all forms of this compound with care in a well-ventilated area, preferably within a laboratory fume hood.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2]
Key Hazards to Consider:
-
Flammability: Some acetates, like ethyl this compound and formyl this compound, are flammable liquids and vapors. Keep these away from heat, sparks, open flames, and other ignition sources.[1]
-
Corrosivity: Certain acetates can cause skin and serious eye irritation.[1]
-
Toxicity: Some this compound compounds, such as lead this compound, are toxic and may have carcinogenic properties.[3][4]
-
Reactivity: Formyl this compound reacts with water and moisture, which can accelerate its decomposition and produce carbon monoxide.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste should always be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste program.[2] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office.[2]
-
Waste Characterization: Determine if the this compound waste is pure or mixed with other chemicals. If it is mixed with hazardous solvents or other regulated substances, it must be treated as hazardous waste.[2]
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and chemically resistant waste container.[1]
-
For liquid waste, use a container with a secure, tight-fitting lid to prevent leaks.[2] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
For solid waste, such as contaminated labware, segregate it into appropriate containers. Sharps must be placed in a designated puncture-resistant sharps container.[5]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Formyl this compound Waste," "Ethanol," "Glacial Acetic Acid"), and their approximate percentages.[1][6]
-
Include appropriate hazard symbols (e.g., flammable, corrosive, toxic).[1]
-
Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals such as strong oxidizing agents, strong bases, alcohols, and amines.[1][2] This area should have secondary containment to control potential spills.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1]
-
Provide the EHS representative with a detailed description of the waste, including its composition and volume.[1]
-
The primary method for the ultimate disposal of many hazardous this compound wastes is incineration by a licensed facility.[1]
-
Quantitative Data for Common Acetates
The following table summarizes key quantitative data for several common acetates to inform safe handling and disposal decisions.
| This compound Compound | Molecular Formula | Molecular Weight ( g/mol ) | Flash Point (°C) | Key Disposal Considerations |
| Formyl this compound | C₃H₄O₃ | 88.06 | 31 | Flammable and corrosive. Incineration is the primary disposal method.[1] |
| Ethyl this compound | C₄H₈O₂ | 88.11 | -4 | Highly flammable. Dispose of as hazardous waste.[7] |
| Sodium this compound | C₂H₃NaO₂ | 82.03 | >250 | Generally considered non-hazardous, but dispose in accordance with local, state, and federal regulations.[8][9] |
| Ammonium this compound | C₂H₇NO₂ | 77.08 | N/A | Must be managed as Dangerous Waste. Collect in a sealable, compatible container.[10] |
| Lead this compound | Pb(C₂H₃O₂)₂ | 325.29 | N/A | Toxic. Dispose of as hazardous waste.[3] |
| Vinyl this compound | C₄H₆O₂ | 86.09 | -8 | Flammable. Listed as a carcinogen in California. Dispose of as hazardous waste.[4][11] |
| Cholesteryl this compound | C₂₉H₄₈O₂ | 428.7 | N/A | Hazard classification can vary; treat as hazardous waste if mixed with hazardous solvents.[2] |
Experimental Protocol: In-Laboratory Neutralization of Small Quantities of Formyl this compound
For small quantities of formyl this compound waste, in-laboratory neutralization may be performed to ensure safe collection and storage prior to pickup by a licensed disposal facility. This procedure should be conducted in a fume hood with appropriate PPE.
Materials:
-
Waste containing formyl this compound
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH paper or pH meter
Procedure:
-
Place the reaction vessel containing the formyl this compound waste in an ice bath on a stir plate and begin gentle stirring.[1]
-
Slowly add a saturated solution of sodium bicarbonate dropwise to the stirred waste. Be cautious, as the reaction is exothermic and will produce carbon dioxide gas, which can cause foaming. The slow, controlled addition is crucial to prevent a runaway reaction.[1]
-
Continue the addition of the sodium bicarbonate solution until the gas evolution ceases.[1]
-
After the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8.[1]
-
The resulting neutralized aqueous solution, containing sodium this compound and sodium formate, can then be collected in a properly labeled aqueous hazardous waste container for disposal by your institution's EHS department.[1]
This compound Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Chemical compliance - March 2025 [landbell-group.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ETHYL this compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com [carlroth.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
